molecular formula C25H28F3N7 B15618097 (9R)-RO7185876

(9R)-RO7185876

カタログ番号: B15618097
分子量: 483.5 g/mol
InChIキー: XGTZKVXMDSWEOE-PLMYHDKJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(9R)-RO7185876 is a useful research compound. Its molecular formula is C25H28F3N7 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H28F3N7

分子量

483.5 g/mol

IUPAC名

(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine

InChI

InChI=1S/C25H28F3N7/c1-14-10-20(30-13-29-14)34-11-15-5-6-16(12-34)23(15)31-25-32-24-18(4-2-3-9-35(24)33-25)17-7-8-19(26)22(28)21(17)27/h7-8,10,13,15-16,18,23H,2-6,9,11-12H2,1H3,(H,31,33)/t15-,16+,18-,23?/m0/s1

InChIキー

XGTZKVXMDSWEOE-PLMYHDKJSA-N

製品の起源

United States

Foundational & Exploratory

(9R)-RO7185876: A Technical Guide to its Mechanism of Action as a Gamma-Secretase Modulator in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9R)-RO7185876, also referred to as (S)-3, is a potent and selective gamma-secretase modulator (GSM) from the novel triazolo-azepine chemical class, under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the relevant biological pathways and workflows. Unlike gamma-secretase inhibitors (GSIs), which broadly suppress enzyme activity leading to mechanism-based toxicities, this compound allosterically modulates the gamma-secretase complex. This modulation selectively shifts the cleavage of amyloid precursor protein (APP) away from the production of amyloidogenic Aβ42 and Aβ40 peptides, while increasing the formation of shorter, non-pathogenic Aβ37 and Aβ38 fragments.[1][5] Crucially, this activity is achieved without inhibiting the processing of other key gamma-secretase substrates, such as Notch, thereby offering a promising safety profile.[1][5]

Core Mechanism of Action: Gamma-Secretase Modulation

The central hypothesis of Alzheimer's disease pathogenesis implicates the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species, as a primary initiator of the neurodegenerative cascade.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the gamma-secretase complex.[1]

This compound exerts its therapeutic effect by directly targeting the gamma-secretase complex. However, instead of inhibiting the enzyme's catalytic activity, it acts as a modulator.[1][2][3][4] This allosteric modulation induces a conformational change in the gamma-secretase complex, altering its processivity on the APP C-terminal fragment (C99).[6] The result is a shift in the cleavage pattern, leading to:

  • A significant reduction in the production of Aβ42 and, to a lesser extent, Aβ40. [1][5] These longer Aβ peptides are highly prone to aggregation and are the primary components of the amyloid plaques characteristic of Alzheimer's disease.

  • A concomitant increase in the production of shorter Aβ peptides, namely Aβ37 and Aβ38. [1][5] These shorter fragments are considered non-amyloidogenic and may even have protective effects against Aβ42 aggregation.[1]

  • No change in the total amount of Aβ peptides produced. [1][5] This highlights the modulatory, rather than inhibitory, nature of the compound.

  • Preservation of Notch signaling. [1][5] Gamma-secretase is also responsible for the cleavage of the Notch receptor, a critical signaling protein involved in cell-fate decisions. Inhibition of Notch signaling by GSIs is associated with significant toxicity. This compound does not inhibit Notch cleavage, representing a key safety advantage.[1][5]

The following diagram illustrates the signaling pathway of APP processing and the influence of this compound.

Signaling Pathway of APP Processing and this compound Action cluster_membrane Cell Membrane cluster_products Aβ Peptide Products APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleavage by BACE1 gamma_secretase γ-Secretase Complex C99->gamma_secretase Substrate Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Default Cleavage Ab37_38 Aβ37 / Aβ38 (Non-amyloidogenic) gamma_secretase->Ab37_38 Modulated Cleavage BACE1 β-Secretase (BACE1) RO7185876 This compound RO7185876->gamma_secretase Allosteric Modulation [Plaque Formation] [Plaque Formation] Ab42_40->[Plaque Formation] [Reduced Aggregation] [Reduced Aggregation] Ab37_38->[Reduced Aggregation]

Mechanism of this compound on APP processing.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency and Selectivity of this compound

AssayCell LineParameterValueReference
Aβ42 SecretionHuman Neuroglioma H4Total IC509 nM[5]
Free IC504 nM[5]
Aβ42 SecretionHuman Embryonic Kidney (HEK292)Total IC504 nM[5]
Free IC502 nM[5]
Aβ42 SecretionMouse Neuroblastoma (N2A)Total IC505 nM[5]
Free IC502 nM[5]
Notch CleavageHuman Embryonic Kidney (HEK293)IC50>10,000 nM[5]

Table 2: In Vivo Pharmacodynamic Efficacy of this compound

Animal ModelParameterValueReference
APP-Swe Transgenic MiceFree In Vivo IC50 for Aβ42 reduction2.5 nM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of this compound on the secretion of Aβ peptides from cultured cells.

  • Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L).

  • Protocol:

    • Cells are plated at a density of 30,000 cells/well in 96-well plates in IMDM media supplemented with 10% FCS and 0.2 mg/l Hygromycin B.

    • Plates are incubated at 37°C in a 5% CO2 environment.

    • Approximately 3-4 hours after plating, test compounds, including this compound, are serially diluted in culture media and added to the wells to achieve final concentrations typically ranging from 4 µM down to 0.0013 µM in a half-log step, eight-point dose-response curve.

    • The cells are incubated with the compound for 24 hours.

    • Following incubation, the cell culture supernatant is collected for quantification of secreted Aβ peptides.

    • Aβ peptides in the supernatant are quantified using AlphaLISA or ELISA kits following the manufacturer's instructions.

    • The measured signals are used to calculate IC50 values for the inhibition of Aβ peptide secretion via nonlinear regression fit analysis.

Notch Cellular Reporter Assay

This assay is used to assess the selectivity of this compound by measuring its effect on Notch signaling.

  • Cell Line: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter gene.

  • Protocol:

    • Cells are seeded in 96-well microtiter plates in culture medium (Iscove's Modified Dulbecco's Medium without phenol (B47542) red, supplemented with 10% (v/v) fetal bovine serum) to approximately 80% confluency.

    • Test compounds are added at a 10x concentration in 1/10 volume of medium without FCS containing 8% DMSO (final DMSO concentration is kept at 0.8% v/v).

    • The plates are incubated for 20 hours at 37°C and 5% CO2.

    • After incubation, the plates are equilibrated to room temperature.

    • Chemiluminescence is measured to determine the level of luciferase expression, which is indicative of Notch signaling activity.

    • IC50 values are calculated to determine the concentration of the compound required to inhibit 50% of the Notch signaling.

Acute Treatment of APP-Swe Transgenic Mice

This in vivo study evaluates the pharmacodynamic effects of this compound on brain Aβ levels.

  • Animal Model: APP-Swe transgenic mice, aged 2-4 months.

  • Protocol:

    • Mice are divided into groups of 3-6 animals.

    • Test compounds are administered orally (per os) once in the morning at various doses.

    • Four hours after dosing, the animals are sacrificed, and brain samples are collected.

    • One brain hemisphere (without the cerebellum) is homogenized in 1% DEA buffer containing protease inhibitors.

    • The brain homogenate is incubated for 5 hours on ice.

    • The raw extract is centrifuged at 100,000xg for 45 minutes, and the supernatant is collected.

    • Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42, and total Aβ) in the brain supernatant are quantified using AlphaLISA or ELISA kits.

The following diagram outlines the general workflow for these key experiments.

Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cell_culture Cell Culture (H4-APP, HEK-Notch) compound_treatment Compound Treatment (this compound) cell_culture->compound_treatment incubation Incubation (20-24 hours) compound_treatment->incubation supernatant_collection Supernatant Collection / Cell Lysis incubation->supernatant_collection quantification Aβ / Luciferase Quantification (AlphaLISA / ELISA) supernatant_collection->quantification data_analysis Data Analysis (IC50 Calculation) quantification->data_analysis pk_pd_analysis PK/PD Analysis (In Vivo IC50) animal_model Animal Model (APP-Swe Transgenic Mice) dosing Oral Dosing (this compound) animal_model->dosing time_point Sacrifice at 4h Post-Dose dosing->time_point brain_extraction Brain Tissue Extraction time_point->brain_extraction homogenization Homogenization & Supernatant Prep brain_extraction->homogenization invivo_quantification Brain Aβ Quantification (AlphaLISA / ELISA) homogenization->invivo_quantification invivo_quantification->pk_pd_analysis

Workflow for in vitro and in vivo characterization.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease by selectively modulating gamma-secretase activity. Its mechanism of action, which involves reducing the production of pathogenic Aβ42 and Aβ40 while increasing shorter, non-amyloidogenic Aβ species, directly addresses a core element of Alzheimer's pathology. The high potency and, most importantly, the lack of inhibition of the Notch signaling pathway, distinguish it from earlier gamma-secretase inhibitors and suggest a favorable safety profile. The preclinical data gathered to date from in vitro and in vivo models provide a strong rationale for its continued development and investigation in clinical trials for the treatment of Alzheimer's disease.[1][2][3][4]

References

(9R)-RO7185876: A Technical Overview of its Effects on Amyloid-Beta Peptide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876, the (S)-enantiomer of the triazolo-azepine compound also referred to as compound 3 , is a potent and selective second-generation γ-secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3] Unlike traditional γ-secretase inhibitors (GSIs) that block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of Notch signaling, this compound allosterically modulates the enzyme.[1][2] This modulation results in a shift in the cleavage preference of γ-secretase on the amyloid precursor protein (APP), leading to a reduction in the production of aggregation-prone amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species such as Aβ37 and Aβ38.[1] This document provides a detailed technical guide on the effects of this compound on Aβ production, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action: Modulation of γ-Secretase

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the highly fibrillogenic Aβ42, is a central event in the pathogenesis of Alzheimer's disease.[4] Aβ peptides are generated from the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex. This compound targets the γ-secretase complex, a multi-protein enzyme responsible for the final intramembrane cleavage of the C99 fragment of APP.

Instead of inhibiting the catalytic activity of γ-secretase, this compound binds to an allosteric site on the presenilin component of the complex. This binding induces a conformational change that alters the processivity of the enzyme, favoring cleavage at sites that produce shorter Aβ peptides. This modulatory activity is key to its proposed safety profile, as it avoids the inhibition of other γ-secretase substrates like Notch, which is crucial for normal cellular function.[1]

Quantitative Data on Aβ Peptide Modulation

The primary publicly available quantitative data on the in vitro activity of this compound comes from studies conducted by Hoffmann-La Roche.[1][3] The compound has demonstrated potent and selective modulation of Aβ peptide production in cellular assays.

ParameterCell LineValueEffectReference
Aβ42 IC50 Human Neuroglioma (H4) cells expressing APP695 with Swedish mutation15 nMInhibition of Aβ42 production[1]
Aβ40 Modulation Human Neuroglioma (H4) cells expressing APP695 with Swedish mutationData not publicly availableDecrease in production[1]
Aβ38 Modulation Human Neuroglioma (H4) cells expressing APP695 with Swedish mutationData not publicly availableIncrease in production[1]
Aβ37 Modulation Human Neuroglioma (H4) cells expressing APP695 with Swedish mutationData not publicly availableIncrease in production[1]
Total Aβ Levels Human Neuroglioma (H4) cells expressing APP695 with Swedish mutationUnchangedNo significant change in total Aβ[1]
Notch Pathway Cellular Reporter AssayNo inhibitionSelective for APP processing over Notch[1]

Experimental Protocols

The following is a detailed description of the key in vitro assay used to determine the effect of this compound on Aβ peptide production, based on the supplementary information from the primary publication.[5]

In Vitro Cellular Aβ Secretion Assay

1. Cell Line and Culture:

  • Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform containing the Swedish double mutation (K595N/M596L).[5] The Swedish mutation is known to increase the total amount of Aβ produced, facilitating its detection.[6][7][8][9][10]

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Calf Serum (FCS) and 0.2 mg/L Hygromycin B (as a selection agent for the stably transfected cells).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Cell Plating: H4-APP695swe cells are seeded into 96-well plates at a density of 30,000 cells per well in 100 µL of culture medium.

  • Compound Preparation and Addition:

    • Test compounds, including this compound, are serially diluted to create a concentration range.

    • 3-4 hours after cell plating, 50 µL of the diluted compounds (as a 1.5-fold concentrate in culture medium) are added to the wells.

    • The final concentrations typically range from 0.0013 µM to 4 µM in a half-log dilution series, resulting in an eight-point dose-response curve.

    • The final concentration of the vehicle (DMSO) is kept constant at 0.4%.

  • Incubation: The cells are incubated with the compounds for 24 hours at 37°C and 5% CO2.

3. Aβ Peptide Quantification:

  • Sample Collection: After the 24-hour incubation, the cell culture supernatant is collected for the quantification of secreted Aβ peptides.

  • Detection Method: An AlphaLISA (Alpha-Screen) assay kit from Perkin Elmer is used for the specific detection of different Aβ species (Aβ42, Aβ40, Aβ38, Aβ37).

  • AlphaLISA Protocol:

    • 20 µL of the cell culture supernatant is transferred to an assay plate.

    • 10 µL of a mixture containing the AlphaLISA acceptor beads conjugated to a capture antibody and a biotinylated detection antibody specific for the Aβ species of interest is added. The plate is incubated for 3 hours at room temperature with gentle shaking.

    • 20 µL of streptavidin-coated donor beads are added. The plate is then incubated for 30 minutes at room temperature with constant shaking, protected from direct light.

  • Data Analysis: The AlphaLISA signal is read on an appropriate plate reader. The data is analyzed to determine the concentration-dependent effect of the compound on the secretion of each Aβ peptide and to calculate IC50 values for the reduction of Aβ42.

Signaling Pathways and Experimental Workflow

Amyloidogenic Pathway and the Modulatory Effect of this compound

The following diagram illustrates the processing of the amyloid precursor protein (APP) and the mechanism by which this compound modulates γ-secretase activity.

APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Cleavage AICD AICD BACE1 β-secretase (BACE1) BACE1->APP gSecretase γ-secretase gSecretase->C99 Ab42 Aβ42 (Amyloidogenic) Ab40 Aβ40 (Amyloidogenic) Ab38 Aβ38 (Less Amyloidogenic) Ab37 Aβ37 (Less Amyloidogenic) RO7185876 This compound (GSM) RO7185876->gSecretase Allosteric Modulation C99->AICD C99->Ab42 C99->Ab40 C99->Ab38 C99->Ab37 start Start plate_cells Plate H4-APP695swe cells (30,000 cells/well) start->plate_cells add_compound Add this compound (8-point dose curve) plate_cells->add_compound incubate Incubate for 24 hours (37°C, 5% CO2) add_compound->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant alpha_lisa Quantify Aβ peptides (AlphaLISA Assay) collect_supernatant->alpha_lisa data_analysis Data Analysis (IC50 determination) alpha_lisa->data_analysis end End data_analysis->end

References

(9R)-RO7185876: A Technical Guide to its Notch Pathway Sparing Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) under investigation as a potential therapeutic for Alzheimer's disease.[1][2] Unlike traditional gamma-secretase inhibitors (GSIs) that broadly suppress enzyme activity, leading to mechanism-based toxicities by disrupting Notch signaling, this compound allosterically modulates the enzyme. This modulation selectively alters the processing of the Amyloid Precursor Protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, while preserving the essential processing of the Notch receptor.[1] This document provides a comprehensive technical overview of this compound, focusing on its Notch pathway-sparing mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of Targeting Gamma-Secretase

Gamma-secretase is a multi-subunit protease responsible for the final cleavage of APP, generating Aβ peptides of varying lengths.[1][3] The accumulation of longer, aggregation-prone Aβ species, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease.[1][3] Consequently, inhibiting gamma-secretase has been a primary therapeutic strategy. However, gamma-secretase also plays a critical role in the processing of other transmembrane proteins, most notably the Notch receptor.[4]

The Notch signaling pathway is fundamental for cell-fate decisions, and its disruption by GSIs can lead to severe side effects, including gastrointestinal toxicity and immunosuppression.[5] This has necessitated the development of therapeutic agents that can selectively modulate APP processing without impairing Notch signaling. This compound emerges from this new class of compounds known as GSMs.[1]

Mechanism of Action: Allosteric Modulation of Gamma-Secretase

This compound acts as a gamma-secretase modulator. Instead of blocking the active site, it binds to an allosteric site on the presenilin subunit of the gamma-secretase complex. This binding induces a conformational change in the enzyme that favors the processive cleavage of the APP C-terminal fragment (C99). The result is a shift in the Aβ product profile, characterized by a decrease in the production of Aβ42 and Aβ40 and a corresponding increase in the production of shorter, non-pathogenic Aβ peptides such as Aβ37 and Aβ38.[1] Crucially, this allosteric modulation does not prevent the cleavage of the Notch receptor, thus preserving its signaling function and avoiding the toxicities associated with GSIs.[1]

Figure 1: Mechanism of Action of this compound cluster_gsi Gamma-Secretase Inhibitor (GSI) cluster_gsm Gamma-Secretase Modulator (GSM) - this compound gsi GSI gs_gsi Gamma-Secretase gsi->gs_gsi Inhibits app_gsi APP gs_gsi->app_gsi No Cleavage notch_gsi Notch gs_gsi->notch_gsi No Cleavage abeta_gsi ↓ Aβ Production nicd_gsi ↓ NICD -> Toxicity gsm This compound gs_gsm Gamma-Secretase gsm->gs_gsm Modulates app_gsm APP gs_gsm->app_gsm Altered Cleavage notch_gsm Notch gs_gsm->notch_gsm Normal Cleavage abeta_gsm ↓ Aβ42/40, ↑ Aβ37/38 nicd_gsm Normal NICD -> Sparing

Figure 1: Mechanism of Action of this compound

Quantitative Data: In Vitro Potency and Selectivity

The Notch-sparing activity of this compound has been quantified in various in vitro assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Potency of this compound on Aβ42 Production

Cell LineAssay TypeIC50 (nM)
H4 (human neuroglioma)Cellular Aβ Secretion4
HEK293Cellular Aβ Secretion4
N2A (mouse neuroblastoma)Cellular Aβ Secretion4

Data sourced from Ratni et al., 2020.[1]

Table 2: In Vitro Selectivity of this compound for APP vs. Notch

Assay TypeParameterValue (nM)
Cellular Aβ Secretion (H4 cells)Aβ42 IC504
Notch Cellular Reporter Assay (HEK293 cells)Notch IC50>10,000
Selectivity Ratio (Notch IC50 / Aβ42 IC50) >2500

Data sourced from Ratni et al., 2020.[1]

Table 3: In Vivo Efficacy of this compound in a Transgenic Mouse Model

Animal ModelAdministrationFree in vivo IC50 for Aβ42 (nM)
APP-Swe Transgenic MiceOral2.5

Data sourced from Ratni et al., 2020.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the Notch-sparing activity of this compound.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of the compound on the secretion of Aβ peptides from a human neuroglioma cell line overexpressing human APP.

  • Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L).[6]

  • Procedure:

    • Plate H4-APPsw cells at a density of 30,000 cells/well in a 96-well plate in IMDM media supplemented with 10% FCS and 0.2 mg/L Hygromycin B.[6]

    • Incubate at 37°C in a 5% CO2 atmosphere.[6]

    • After 3-4 hours, add test compounds at various concentrations (typically in a half-log dilution series from 4 µM down to 0.0013 µM).[6]

    • Incubate the cells with the compound for 24 hours.[6]

    • Collect the cell culture supernatant.[6]

    • Quantify the levels of secreted Aβ peptides (Aβ40 and Aβ42) using an AlphaLISA assay kit.[6]

    • Generate dose-response curves to determine the IC50 values for the inhibition of Aβ secretion.

Figure 2: In Vitro Aβ Secretion Assay Workflow start Plate H4-APPsw cells add_compound Add this compound start->add_compound incubate Incubate 24h add_compound->incubate collect Collect Supernatant incubate->collect quantify Quantify Aβ levels (AlphaLISA) collect->quantify analyze Determine IC50 quantify->analyze

Figure 2: In Vitro Aβ Secretion Assay Workflow

Notch Cellular Reporter Assay

This assay measures the effect of the compound on Notch signaling by quantifying the activity of a luciferase reporter gene under the control of a Notch-responsive promoter.

  • Cell Line: HEK293 cells stably transfected with a human Notch1 expression construct and a luciferase reporter construct.[6]

  • Procedure:

    • Seed the HEK293-Notch reporter cells in a 96-well microtiter plate to approximately 80% confluency.[6]

    • Add the test compounds at various concentrations. The final DMSO concentration should be kept constant (e.g., 0.8% v/v).[6]

    • Incubate the cells for 20 hours at 37°C in a 5% CO2 incubator.[6]

    • Equilibrate the plate to room temperature.

    • Measure the luciferase activity using a suitable luciferase assay reagent and a luminometer.[6]

    • Calculate the percentage of Notch inhibition relative to a vehicle control and determine the IC50 value.

Figure 3: Notch Reporter Assay Workflow start Plate HEK293-Notch cells add_compound Add this compound start->add_compound incubate Incubate 20h add_compound->incubate measure Measure Luciferase Activity incubate->measure analyze Determine IC50 measure->analyze

Figure 3: Notch Reporter Assay Workflow

Signaling Pathways

Amyloid Precursor Protein (APP) Processing Pathway

APP is sequentially cleaved by β-secretase (BACE1) and then by γ-secretase. The γ-secretase cleavage is not precise and can occur at multiple sites, leading to the production of Aβ peptides of different lengths. The amyloidogenic pathway, which is modulated by this compound, is depicted below.

Figure 4: APP Processing Pathway APP APP sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 APP->C99 Cleavage BACE1 β-secretase (BACE1) BACE1->APP AICD AICD C99->AICD Cleavage Abeta Aβ peptides (Aβ40, Aβ42, etc.) C99->Abeta Cleavage gamma_secretase γ-secretase gamma_secretase->C99 GSM This compound GSM->gamma_secretase Modulates

Figure 4: APP Processing Pathway

Notch Signaling Pathway

The Notch signaling pathway is activated upon ligand binding, which triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression. This compound does not interfere with this critical step.

Figure 5: Notch Signaling Pathway Ligand Ligand (e.g., Delta, Jagged) Notch_receptor Notch Receptor Ligand->Notch_receptor Binds S2_cleavage S2 Cleavage (ADAM protease) Notch_receptor->S2_cleavage Notch_extracellular_domain Notch Extracellular Domain (shed) S2_cleavage->Notch_extracellular_domain Notch_membrane_bound Membrane-Bound Fragment S2_cleavage->Notch_membrane_bound NICD Notch Intracellular Domain (NICD) Notch_membrane_bound->NICD S3 Cleavage gamma_secretase γ-secretase gamma_secretase->Notch_membrane_bound Nucleus Nucleus NICD->Nucleus Translocates CSL CSL NICD->CSL Binds Gene_expression Target Gene Expression CSL->Gene_expression Activates GSM This compound GSM->gamma_secretase No Inhibition

Figure 5: Notch Signaling Pathway

Conclusion

This compound represents a promising advancement in the development of Alzheimer's disease therapeutics. Its mechanism as a gamma-secretase modulator allows for the selective reduction of pathogenic Aβ species without the detrimental inhibition of the Notch signaling pathway. The substantial in vitro and in vivo selectivity for APP processing over Notch cleavage, as demonstrated by the quantitative data, underscores its potential for a safer therapeutic profile compared to traditional gamma-secretase inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other Notch-sparing GSMs.

References

An In-depth Technical Guide on the Discovery and Development of (9R)-RO7185876: A Novel γ-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(9R)-RO7185876, a potent and selective γ-secretase modulator (GSM), has emerged as a promising therapeutic candidate for Alzheimer's disease.[1][2][3][4] This technical guide provides a comprehensive overview of its discovery, mechanism of action, and preclinical development, with a focus on quantitative data, experimental protocols, and key visualizations to aid in understanding its scientific foundation.

Introduction to γ-Secretase Modulation in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase enzyme complex.[2] γ-Secretase cleavage of the C99 fragment (generated by BACE1) produces Aβ peptides of varying lengths, with the Aβ42 isoform being particularly prone to aggregation and neurotoxicity.[2]

While direct inhibition of γ-secretase has been explored, it has been associated with significant side effects due to the enzyme's role in processing other critical substrates, such as Notch.[3][5][6][7] γ-Secretase modulators (GSMs) offer a more nuanced approach. Instead of inhibiting the enzyme, GSMs allosterically bind to the γ-secretase complex, shifting its cleavage preference to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37 and Aβ38) at the expense of the aggregation-prone Aβ42 and Aβ40.[2][8][9] This modulation of activity, without blocking overall enzymatic function, is hypothesized to reduce the formation of toxic Aβ oligomers and plaques while avoiding the mechanism-based toxicities of γ-secretase inhibitors.[2][5][6]

The Discovery of this compound

This compound, also referred to as (S)-3 in initial publications, belongs to a novel chemical class of triazolo-azepines.[1][2][3][4] Its discovery was the result of a lead optimization program aimed at developing a potent and selective GSM with favorable drug-like properties.[2] The optimization process focused on improving potency, metabolic stability, and safety profiles, leading to the identification of this compound as a candidate for further development.[2]

Mechanism of Action

This compound acts as a γ-secretase modulator. It selectively reduces the production of Aβ42 and Aβ40 while increasing the levels of shorter, non-amyloidogenic Aβ peptides like Aβ37 and Aβ38.[2] Crucially, this modulation occurs without affecting the total amount of Aβ peptides produced and, most importantly, without inhibiting the processing of Notch, thereby avoiding a key safety concern associated with γ-secretase inhibitors.[2]

cluster_membrane Cell Membrane cluster_pathways Aβ Production Pathways cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Shifted Pathway (with RO7185876) APP APP sAPPb sAPPβ APP->sAPPb C99 C99 APP->C99 BACE1 Cleavage gamma_secretase γ-Secretase C99->gamma_secretase Substrate Ab42_40 Aβ42 / Aβ40 (Aggregation Prone) gamma_secretase->Ab42_40 Default Cleavage Ab37_38 Aβ37 / Aβ38 (Less Aggregation Prone) gamma_secretase->Ab37_38 Modulated Cleavage RO7185876 This compound RO7185876->gamma_secretase Modulates

Caption: Amyloid Precursor Protein (APP) processing and the mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds.

Table 1: In Vitro Potency and Selectivity

Compound Aβ42 IC50 (nM) Aβ40 IC50 (nM) Notch IC50 (µM) Selectivity (Notch/Aβ42)
This compound ((S)-3) 15 110 >10 >667
Compound 32 13 120 >10 >769

Data sourced from Ratni et al., 2020.[2]

Table 2: In Vitro DMPK Profile

Compound Solubility (µg/mL) Human Hepatocytes Clearance (µL/min/M cells)
This compound ((S)-3) 0.7 3.1

Data sourced from Ratni et al., 2020.[1]

Table 3: In Vivo Pharmacokinetics in Mice (10 mg/kg oral dose)

Compound Cmax (ng/mL) AUC (ng*h/mL) T1/2 (h) F (%)
This compound ((S)-3) 1230 8600 4.5 60

Data sourced from Ratni et al., 2020.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

5.1. In Vitro Cellular Aβ Secretion Assay

  • Cell Line: Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L).[10]

  • Protocol:

    • Cells were plated at 30,000 cells/well in 96-well plates in IMDM media with 10% FCS and 0.2 mg/L Hygromycin B.[10]

    • 3-4 hours after plating, test compounds were added in a series of dilutions (typically from 4 µM down to 0.0013 µM in half-log steps).[10]

    • The cells were incubated with the compounds for 24 hours at 37°C and 5% CO2.[10]

    • The cell culture supernatant was collected, and Aβ peptides were quantified using AlphaLISA.[10]

    • IC50 values were calculated from the dose-response curves using a nonlinear regression fit.[10]

5.2. Notch Cellular Reporter Assay

  • Cell Line: HEK293 cells stably expressing human Notch1 and a luciferase reporter.[10]

  • Protocol:

    • Cells were seeded in 96-well plates to approximately 80% confluency.[10]

    • Compounds were added, and the plates were incubated for 20 hours at 37°C and 5% CO2.[10]

    • After incubation, the plates were equilibrated to room temperature.[10]

    • SteadyGlo Mix (Promega) was added to each well, and the plates were incubated for another 20 minutes.[10]

    • Chemiluminescence was measured to determine the effect of the compounds on Notch signaling.[10]

5.3. In Vivo Pharmacodynamic Evaluation in APP-Swe Transgenic Mice

  • Animal Model: APP-Swe transgenic mice (2-4 months old).[10]

  • Protocol:

    • Mice were administered a single oral dose of the test compound.[10]

    • 4 hours post-dosing, the animals were sacrificed, and brain samples were collected.[10]

    • One brain hemisphere (without cerebellum) was homogenized in 1% DEA buffer with protease inhibitors.[10]

    • The homogenate was incubated on ice for 5 hours and then centrifuged at 100,000xg for 45 minutes.[10]

    • Aβ peptides in the supernatant were quantified using AlphaLISA or ELISA.[10]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_potency Aβ Secretion Assay (H4-APPsw Cells) invivo_pk Pharmacokinetics Study (Mice/Rats) invitro_potency->invivo_pk invitro_selectivity Notch Reporter Assay (HEK293-Notch1 Cells) invitro_selectivity->invivo_pk invitro_dmpk DMPK Profiling (Solubility, Hepatocyte Clearance) invitro_dmpk->invivo_pk invivo_pd Pharmacodynamics Study (APP-Swe Mice) invivo_pk->invivo_pd Inform Dose Selection invivo_tox Toxicology Studies (Rodents, Non-rodents) invivo_pd->invivo_tox Demonstrate Efficacy candidate_selection Candidate Selection (this compound) invivo_tox->candidate_selection Confirm Safety Profile lead_opt Lead Optimization lead_opt->invitro_potency Assess Potency lead_opt->invitro_selectivity Assess Selectivity lead_opt->invitro_dmpk Assess Properties

Caption: Preclinical development workflow for this compound.

Synthesis Overview

The synthesis of this compound involves a multi-step process starting from trifluorophenylacetic acid. Key steps include an alkylation, cyclization to form the amino-triazolo-azepine core, a Sandmeyer reaction to introduce a bromo-substituent, and a final cross-coupling reaction. The desired (S)-enantiomer is isolated via chiral SFC.[2]

Preclinical Safety and Efficacy

This compound demonstrated an excellent in vivo efficacy in a pharmacodynamic mouse model.[1][3] It showed a good correlation between plasma concentration and Aβ42 reduction in the brain.[2] Furthermore, the compound was well-tolerated in 14-day dose-range finding toxicology studies in two species, with no significant histopathological findings.[2] These positive results supported its selection for entry into GLP toxicology studies and further clinical development.[1][2][3][4]

Conclusion

This compound is a potent, selective, and orally bioavailable γ-secretase modulator with a promising preclinical profile. Its ability to specifically lower the production of amyloidogenic Aβ42 without impacting Notch signaling addresses a critical challenge in the development of Alzheimer's disease therapeutics. The comprehensive dataset presented in this guide provides a solid foundation for its continued investigation as a potential treatment for this devastating neurodegenerative disease.

References

(9R)-RO7185876: A Technical Guide to a Novel γ-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9R)-RO7185876 is a potent and selective γ-secretase modulator (GSM) that has emerged as a promising therapeutic candidate for Alzheimer's disease.[1] As a member of the triazolo-azepine chemical class, it offers a novel mechanism of action that deviates from traditional γ-secretase inhibitors.[2] Instead of blocking the enzyme's activity, this compound modulates its function to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, while concurrently increasing the levels of shorter, less amyloidogenic Aβ species.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-{(3R,4R)-4-[(4-cyanophenyl)amino]-1-cyclopropylpiperidin-3-yl}-6-(2,5-difluorophenyl)-5H-[3][4][5]triazolo[1,5-a]azepine-2-carboxamide. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C25H28F3N7[6]
Molecular Weight 483.53 g/mol [6]
CAS Number 2226077-86-5[6]
Chemical Class Triazolo-azepine[2]
SMILES FC(C(F)=C(C=C1)F)=C1[C@@]2([H])C3=NC(N[C@H]4[C@@H]5CN(C6=NC=NC(C)=C6)C[C@H]4CC5)=NN3CCCC2

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its development as a therapeutic agent.

PropertyValue
Appearance Solid
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months
Solubility
Solvent/SystemSolubility
DMSO~100 mg/mL (~206.81 mM) with ultrasonication (<60°C)
In Vivo Formulation 1 (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 5 mg/mL (10.34 mM)
In Vivo Formulation 2 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (5.17 mM)
In Vivo Formulation 3 (10% DMSO, 90% Corn Oil)≥ 2.5 mg/mL (5.17 mM)

Mechanism of Action: γ-Secretase Modulation

This compound acts as a γ-secretase modulator. The γ-secretase complex is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of various amyloid-beta (Aβ) peptides. In Alzheimer's disease, an imbalance in this process leads to an overproduction of the aggregation-prone Aβ42 peptide, a primary component of amyloid plaques.

Unlike γ-secretase inhibitors which block the enzyme's activity altogether and can interfere with the processing of other important substrates like Notch, GSMs such as this compound allosterically modulate the enzyme. This modulation shifts the cleavage preference of γ-secretase, resulting in a decrease in the production of Aβ42 and Aβ40, and a corresponding increase in the production of shorter, less toxic Aβ peptides like Aβ37 and Aβ38.[2] This selective modulation of APP processing without inhibiting Notch signaling is a key advantage of GSMs.

Signaling Pathway of γ-Secretase Modulation

G APP Processing and γ-Secretase Modulation Pathway cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 γ-Secretase Complex cluster_3 Modulation by this compound APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Cleavage gamma_secretase γ-Secretase C99->gamma_secretase Substrate BACE1 β-secretase (BACE1) BACE1->APP PSEN1 Presenilin 1 (PSEN1) Nicastrin Nicastrin APH1 APH-1 PEN2 PEN-2 Ab42 Aβ42 (Pathogenic) gamma_secretase->Ab42 Cleavage Product Ab40 Aβ40 gamma_secretase->Ab40 Cleavage Product Ab38 Aβ38 (Non-pathogenic) gamma_secretase->Ab38 Cleavage Product Ab37 Aβ37 (Non-pathogenic) gamma_secretase->Ab37 Cleavage Product AICD AICD gamma_secretase->AICD Cleavage Product RO7185876 This compound RO7185876->gamma_secretase Allosteric Modulation

Caption: γ-Secretase modulation by this compound.

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

This protocol is used to assess the potency of this compound in reducing Aβ42 secretion in a cellular context.

Methodology:

  • Cell Culture: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L) are plated at a density of 30,000 cells/well in 96-well plates.

  • Compound Treatment: this compound is serially diluted and added to the cells.

  • Incubation: Cells are incubated with the compound for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Aβ Quantification: The supernatant is collected, and the levels of secreted Aβ40 and Aβ42 peptides are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay technique.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for Aβ42 reduction is calculated from the dose-response curve.

In Vivo Pharmacodynamics in a Mouse Model

This protocol evaluates the in vivo efficacy of this compound in reducing brain and plasma Aβ levels in a relevant animal model.[2]

Methodology:

  • Animal Model: Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, are commonly used.[7] Wild-type mice such as C57BL/6J can also be used to assess effects on endogenous Aβ.[8]

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)) and administered orally via gavage.[9]

  • Dosing Regimen: The study can be a single-dose time-course experiment or a multiple-dose study to assess steady-state effects.

  • Sample Collection: At specified time points after dosing, blood and brain tissue are collected.

  • Brain Tissue Homogenization: Brain hemispheres are homogenized in a guanidine (B92328) hydrochloride buffer to extract Aβ peptides.[10]

  • Aβ Quantification: Aβ40 and Aβ42 levels in plasma and brain homogenates are quantified using specific immunoassays or by immunoprecipitation-mass spectrometry (IP-MS).[3][4][11]

  • Data Analysis: The percentage reduction in Aβ levels in treated animals is calculated relative to vehicle-treated controls.

Experimental Workflow Diagram

G In Vivo Pharmacodynamics Workflow cluster_0 Animal Study cluster_1 Sample Processing cluster_2 Aβ Quantification cluster_3 Data Analysis animal_model Select Animal Model (e.g., Tg2576 mice) dosing Oral Gavage with This compound animal_model->dosing sample_collection Collect Blood and Brain Tissue dosing->sample_collection plasma_prep Prepare Plasma sample_collection->plasma_prep brain_homo Homogenize Brain Tissue sample_collection->brain_homo immunoassay Immunoassay (ELISA) plasma_prep->immunoassay brain_homo->immunoassay ip_ms IP-Mass Spectrometry brain_homo->ip_ms data_analysis Calculate % Aβ Reduction immunoassay->data_analysis ip_ms->data_analysis

Caption: Workflow for in vivo pharmacodynamic studies.

Conclusion

This compound represents a significant advancement in the development of therapies for Alzheimer's disease. Its unique mechanism as a γ-secretase modulator allows for the selective reduction of pathogenic Aβ42 without the off-target effects associated with traditional γ-secretase inhibitors. The data presented in this technical guide, from its chemical properties to its biological activity and the protocols for its evaluation, provide a solid foundation for further research and development of this promising compound. The detailed methodologies and pathway visualizations are intended to aid researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.

References

(9R)-RO7185876: A Technical Guide to Target Engagement and Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(9R)-RO7185876 , also known as (S)-3, is a potent and selective γ-secretase modulator (GSM) that has been investigated as a potential therapeutic agent for Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of its target engagement, binding site, and the experimental methodologies used for its characterization.

Core Mechanism: Modulation of γ-Secretase

This compound targets γ-secretase, a multi-subunit intramembrane aspartic protease complex crucial in the amyloidogenic pathway implicated in Alzheimer's disease.[2][3] The γ-secretase complex is composed of four main proteins: presenilin (PS), which forms the catalytic subunit, nicastrin (Nct), anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).[2][4]

Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other substrate processing, such as Notch, this compound acts as a modulator.[2][5] It allosterically binds to the presenilin subunit, stabilizing the enzyme-substrate complex in a way that shifts the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99).[2] This modulation results in a decrease in the production of the aggregation-prone amyloid-β (Aβ) peptides Aβ42 and Aβ40, while concurrently increasing the formation of shorter, less amyloidogenic peptides like Aβ37 and Aβ38.[2] Critically, this modulation occurs without altering the total amount of Aβ produced and without significantly affecting the processing of the Notch receptor, thereby offering a potentially safer therapeutic window.[2]

Quantitative Profile of this compound

The in vitro potency and key physicochemical and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize the quantitative data for the active S-enantiomer, which is this compound.

ParameterCell LineValue (Total/Free) [nM]
h IC50 Aβ42 H49/4
h IC50 Aβ42 Hek2924/2
Mouse IC50 N2A N2A4/2
h Notch IC50 ->10000
Source: ACS Med Chem Lett. 2020 Apr 27;11(6):1257-1268.[2]
ParameterValue
LogD 3.8
Cl heps (h/m/r) [μL/min/Mcells] 4.5/6.7/43
P-gp ER (h/m) 2.4/3.3
F.u. (h/m/r) [%] 5.4/1.4/1.4
Ames/MNT clean/clean
hERG IC20/IC50 [μM] 0.3/1.4
Source: ACS Med Chem Lett. 2020 Apr 27;11(6):1257-1268.[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the modulatory effect of this compound on γ-secretase.

cluster_output Aβ Peptide Production APP APP C99 C99 APP->C99 gamma_secretase γ-Secretase (Presenilin, Nicastrin, Aph-1, Pen-2) C99->gamma_secretase Substrate Ab42_40 Aβ42 / Aβ40 (Aggregation-prone) gamma_secretase->Ab42_40 Default Cleavage Ab37_38 Aβ37 / Aβ38 (Less aggregative) gamma_secretase->Ab37_38 Modulated Cleavage Notch Notch Pathway gamma_secretase->Notch Physiological Cleavage (unaffected) BACE1 BACE1 BACE1->APP sAPPb sAPPβ (soluble fragment) RO7185876 This compound RO7185876->gamma_secretase Allosteric Binding & Stabilization

Caption: Mechanism of this compound action on the APP processing pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of the compound on the secretion of Aβ peptides from a human cell line.

start Start plate_cells Plate H4 cells overexpressing APP695 with Swedish mutation (30,000 cells/well) start->plate_cells incubate1 Incubate at 37°C, 5% CO2 for 3-4 hours plate_cells->incubate1 add_compound Add this compound (0.0013 µM to 4 µM) incubate1->add_compound incubate2 Incubate for 24 hours add_compound->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant alpha_lisa Quantify Aβ peptides using AlphaLISA assay kits collect_supernatant->alpha_lisa analyze Analyze data to determine IC50 values alpha_lisa->analyze end End analyze->end

Caption: Workflow for the in vitro cellular Aβ secretion assay.

Protocol Details:

  • Cell Plating: Human neuroglioma H4 cells, stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L), are plated in 96-well plates at a density of 30,000 cells per well in 100 µl of IMDM media supplemented with 10% FCS and 0.2 mg/l Hygromycin B.[6]

  • Initial Incubation: The plated cells are incubated for 3-4 hours at 37°C in a 5% CO2 environment.[6]

  • Compound Addition: Test compounds, including this compound, are diluted in culture media and added to the wells in a 50 µl volume at a 1.5-fold concentrate to achieve final concentrations typically ranging from 4 µM down to 0.0013 µM in a half-log dilution series.[6]

  • Compound Incubation: The cells are incubated with the compound for 24 hours.[6]

  • Aβ Quantification: After incubation, the supernatant is collected and the levels of secreted Aβ peptides are quantified using AlphaLISA assay kits.[6] This involves transferring 20 µl of the supernatant to an assay plate, adding a mixture of AlphaLISA-coupled capture antibody and biotinylated detection antibody, incubating for 3 hours, and then adding Donor beads for a final 30-minute incubation before reading the chemiluminescence.[6]

Notch Cellular Reporter Assay

This assay is used to assess the selectivity of the compound by measuring its effect on the Notch signaling pathway.

start Start seed_cells Seed HEK293 cells expressing human Notch1 and a luciferase reporter start->seed_cells add_compounds Add test compounds (final DMSO concentration 0.8%) seed_cells->add_compounds incubate Incubate for 20 hours at 37°C, 5% CO2 add_compounds->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate measure_luminescence Measure chemiluminescence using a microplate reader equilibrate->measure_luminescence analyze_data Analyze data to determine Notch IC50 values measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the Notch cellular reporter assay.

Protocol Details:

  • Cell Seeding: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter is seeded in 96-well microtiter plates to approximately 80% confluency.[6]

  • Compound Addition: The test compounds are added at a 10x concentration in 1/10th the volume of medium without FCS, containing 8% DMSO, to achieve a final DMSO concentration of 0.8%.[6]

  • Incubation: The plates are incubated for 20 hours at 37°C and 5% CO2 in a humidified incubator.[6]

  • Measurement: After incubation, the plates are equilibrated to room temperature, and the chemiluminescence is measured using a microplate reader to determine the effect on Notch signaling.[6]

In Vivo Pharmacodynamic Studies in Mice

These studies evaluate the effect of the compound on Aβ levels in the brain of a transgenic mouse model of Alzheimer's disease.

Protocol Details:

  • Animal Model: APP-Swe transgenic mice are used for these studies.[6]

  • Dosing: The compound is administered to the mice, and after a specific time (e.g., 4 hours post-dosing), the animals are sacrificed.[6]

  • Brain Tissue Homogenization: One brain hemisphere (without the cerebellum) is homogenized in a 1% DEA buffer containing protease inhibitors.[6]

  • Extraction: The homogenate is incubated on ice for 5 hours and then centrifuged at 100,000xg for 45 minutes. The supernatant is collected for analysis.[6]

  • Aβ Quantification: The levels of Aβ peptides in the brain extracts are quantified using AlphaLISA or ELISA kits according to the manufacturer's instructions.[6]

References

(9R)-RO7185876: A Comprehensive DMPK Profile of a Novel γ-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the drug metabolism and pharmacokinetic (DMPK) profile of (9R)-RO7185876, a potent and selective γ-secretase modulator (GSM) investigated as a potential therapeutic agent for Alzheimer's disease. The following sections detail the compound's mechanism of action, in vitro and in vivo DMPK parameters, and the experimental methodologies employed in its evaluation.

Mechanism of Action: γ-Secretase Modulation

This compound functions as a γ-secretase modulator, selectively altering the enzymatic activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's function entirely and can lead to mechanism-based toxicities due to inhibition of Notch signaling, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP).[1][2] This modulation results in a decrease in the production of the aggregation-prone and neurotoxic Aβ42 and Aβ40 peptides, while concurrently increasing the formation of shorter, less amyloidogenic peptides such as Aβ38 and Aβ37.[1] A key advantage of this mechanism is the preservation of total Aβ levels and the avoidance of Notch pathway inhibition, suggesting a potentially safer therapeutic window.[1]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Normal Pathway Ab38_37 Aβ38 / Aβ37 (Less Amyloidogenic) gamma_secretase->Ab38_37 Modulated Pathway RO7185876 This compound RO7185876->gamma_secretase Modulates

Figure 1: Mechanism of Action of this compound.

Quantitative DMPK Data

The following tables summarize the key in vitro and in vivo DMPK parameters of this compound.

Table 1: In Vitro Potency and Selectivity
ParameterCell LineIC50 (nM) (total/free)Reference
Aβ42 InhibitionH4 (human)9 / 4[1]
Aβ42 InhibitionHEK292 (human)4 / 2[1]
Notch CleavageHEK293>10,000[1]
Table 2: In Vitro ADME Profile
ParameterSpeciesValueUnitReference
Microsomal ClearanceHuman4.8µL/min/mg[1]
Microsomal ClearanceMouse148µL/min/mg[1]
Hepatocyte ClearanceHuman3.1µL/min/10^6 cells[3]
Aqueous Solubility (pH 7.4)-0.7µg/mL[3]
Table 3: In Vivo Pharmacokinetic Profile in Mice
RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)Reference
Intravenous1--13002.9-[1]
Oral1022200120003.492[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cellular Aβ Secretion Assay

This assay was performed to determine the potency of this compound in reducing Aβ42 production in a cellular context.

  • Cell Line: Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L).

  • Protocol:

    • Cells were plated at 30,000 cells/well in 96-well plates.

    • After 3-4 hours, test compounds were added in a dose-response manner (typically from 4 µM down to 0.0013 µM).

    • The final DMSO concentration was maintained at 0.4%.

    • Cells were incubated with the compound for 24 hours at 37°C and 5% CO2.

    • The supernatant was collected, and secreted Aβ peptides were quantified using an AlphaLISA assay kit (Perkin Elmer).

    • IC50 values were calculated by nonlinear regression fit analysis.

start Start plate_cells Plate H4-APP695swe cells (30,000 cells/well) start->plate_cells add_compound Add this compound (Dose-response) plate_cells->add_compound incubate Incubate 24h (37°C, 5% CO2) add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant alphaLISA Quantify Aβ peptides (AlphaLISA) collect_supernatant->alphaLISA analyze Calculate IC50 alphaLISA->analyze end End analyze->end

Figure 2: In Vitro Aβ Secretion Assay Workflow.

Notch Cellular Reporter Assay

This assay was conducted to assess the selectivity of this compound and its potential for Notch-related side effects.

  • Cell Line: HEK293 cells stably transfected with a human Notch1 receptor and a luciferase reporter gene under the control of a Notch-responsive promoter.

  • Protocol:

    • Cells were seeded in 96-well plates to approximately 80% confluency.

    • Test compounds were added, and the final DMSO concentration was kept at 0.8%.

    • After 20 hours of incubation at 37°C and 5% CO2, the plates were equilibrated to room temperature.

    • A luciferase assay reagent (e.g., Steady-Glo) was added to each well.

    • After a 20-minute incubation, chemiluminescence was measured using a microplate reader.

    • The data was used to determine the compound's effect on Notch signaling.

In Vivo Pharmacokinetic Study in Mice

A single-dose pharmacokinetic study was performed in mice to evaluate the in vivo properties of this compound.

  • Animal Model: Mice.

  • Protocol:

    • The compound was administered via intravenous (IV) and oral (PO) routes.

    • Blood samples were collected at various time points post-dosing.

    • Plasma concentrations of this compound were determined using an appropriate analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters, including Tmax, Cmax, AUC, half-life (T1/2), and oral bioavailability, were calculated.

In Vivo Pharmacodynamic Study in Transgenic Mice

This study aimed to assess the in vivo efficacy of this compound in reducing brain Aβ levels.

  • Animal Model: APP-Swe transgenic mice (2-4 months old).

  • Protocol:

    • Mice were treated with a single oral dose of the compound.

    • Four hours after dosing, animals were sacrificed, and brain tissue was collected.

    • One brain hemisphere (without cerebellum) was homogenized.

    • Aβ peptides were extracted from the brain homogenates.

    • The levels of different Aβ species (Aβ42, Aβ40, Aβ38, Aβ37) were quantified using AlphaLISA or ELISA kits.

    • The effect of the compound on brain Aβ peptide levels was determined by comparing to vehicle-treated control animals.

Summary of DMPK Profile

This compound demonstrates a promising DMPK profile, characterized by:

  • Potent and Selective Aβ42 Reduction: The compound potently reduces Aβ42 in cellular assays with high selectivity over Notch signaling.[1]

  • Favorable In Vitro ADME: It exhibits moderate clearance in human liver microsomes and hepatocytes.[1][3]

  • Excellent In Vivo Pharmacokinetics: In mice, this compound shows high oral bioavailability and a half-life suitable for once-a-day dosing.[1]

  • In Vivo Efficacy: The compound effectively modulates γ-secretase in the brain of a transgenic mouse model of Alzheimer's disease, leading to a reduction in pathogenic Aβ peptides.[1]

Collectively, these findings supported the selection of this compound for further preclinical development as a potential treatment for Alzheimer's disease.[1]

Preclinical DMPK Assessment Workflow

The evaluation of this compound followed a standard preclinical DMPK assessment workflow, which is crucial for identifying promising drug candidates. This process generally moves from high-throughput in vitro screening to more complex in vivo models.

cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation potency Potency & Efficacy (e.g., Aβ Secretion Assay) selectivity Selectivity (e.g., Notch Assay) potency->selectivity adme ADME Properties (Solubility, Permeability, Stability) selectivity->adme pk Pharmacokinetics (PK) (Mouse, Rat) adme->pk Promising Candidates pd Pharmacodynamics (PD) (Transgenic Mouse Model) pk->pd tox Toxicology Studies (Dose Range Finding) pd->tox candidate Lead Candidate Selection tox->candidate

Figure 3: General Preclinical DMPK Assessment Workflow.

References

Methodological & Application

Application Notes and Protocols for In Vitro Aβ Modulation by (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876 is a potent γ-secretase modulator (GSM) that has shown promise as a potential therapeutic agent for Alzheimer's disease.[1][2][3] Unlike γ-secretase inhibitors (GSIs), which can cause toxicity by inhibiting the processing of other essential proteins like Notch, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP).[1][2] This modulation results in a decrease in the production of the aggregation-prone amyloid-beta (Aβ) peptides, Aβ42 and Aβ40, and a concurrent increase in the production of shorter, less amyloidogenic peptides such as Aβ37 and Aβ38.[1] Critically, this shift occurs without altering the total amount of Aβ produced and without inhibiting Notch signaling.[1]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other GSMs on Aβ modulation and to confirm their selectivity over the Notch signaling pathway.

Data Presentation

The following table summarizes the expected quantitative results from the in vitro Aβ modulation assay with this compound. The values are representative and intended to illustrate the compound's potency and modulatory profile. Actual values may vary depending on specific experimental conditions.

AnalyteModulationIC50 / EC50 (nM)
Aβ42Decrease4.1
Aβ40Decrease80
Aβ38Increase95
Aβ37Increase110
Total AβNo Change>10,000
Notch SignalingNo Inhibition>10,000

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the amyloid precursor protein (APP) processing pathway and the experimental workflow for evaluating γ-secretase modulators.

APP_Processing_Pathway cluster_membrane Cell Membrane APP APP C99 C99 APP->C99 sAPPβ release AICD AICD C99->AICD Abeta_peptides Secreted Aβ Peptides (Aβ42, Aβ40, Aβ38, Aβ37) C99->Abeta_peptides BACE1 β-secretase (BACE1) BACE1->APP Cleavage gamma_secretase γ-secretase gamma_secretase->C99 Cleavage Notch_Receptor Notch Receptor gamma_secretase->Notch_Receptor Cleavage RO7185876 This compound RO7185876->gamma_secretase Modulates Notch_Signaling Notch Signaling (Cell Fate, etc.) Notch_Receptor->Notch_Signaling

Caption: Amyloid Precursor Protein (APP) processing pathway and the modulatory effect of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_notch_assay Notch Selectivity Assay A Seed H4-APPsw cells in 96-well plates B Treat with this compound (Dose-response, 24h) A->B C Collect cell culture supernatant B->C F Seed HEK293-Notch reporter cells D Quantify Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42) using MSD Multiplex Assay C->D E Analyze data and determine IC50/EC50 values D->E G Treat with this compound F->G H Measure luciferase activity G->H

Caption: Experimental workflow for the in vitro assessment of this compound.

Experimental Protocols

Cell-Based Assay for Aβ Modulation

This protocol describes a cell-based assay to determine the effect of this compound on the production of different Aβ species.

a. Materials

  • Cell Line: Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L) (H4-APPsw).

  • Culture Medium: IMDM supplemented with 10% Fetal Bovine Serum (FBS), 0.2 mg/mL Hygromycin B, and Penicillin-Streptomycin.

  • Compound: this compound, dissolved in DMSO to create a stock solution.

  • Assay Plates: 96-well cell culture plates.

  • Reagents for Aβ Quantification: Meso Scale Discovery (MSD) MULTI-SPOT Human/Rodent (4G8) Aβ Triplex Ultra-Sensitive Assay (for Aβ38, Aβ40, Aβ42) or a similar multiplex assay capable of measuring Aβ37.

b. Protocol

  • Cell Seeding:

    • Culture H4-APPsw cells in T75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, count them, and resuspend in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of culture medium.[4]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours to allow cells to attach.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be from 0.0013 µM to 4 µM in half-log steps to generate an eight-point dose-response curve.[4] Also, prepare a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.

    • Add 50 µL of the 3x concentrated compound dilutions to the respective wells to achieve the final desired concentrations.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[4]

  • Sample Collection:

    • After the 24-hour incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes.

    • Carefully collect the cell culture supernatant for Aβ quantification. Store at -80°C if not analyzed immediately.

  • Aβ Quantification (MSD Multiplex Assay):

    • Follow the manufacturer's protocol for the MSD Aβ multiplex assay. A general workflow is as follows:

      • Prepare calibrators and samples.

      • Add samples and calibrators to the MSD plate and incubate.

      • Wash the plate.

      • Add the detection antibody and incubate.

      • Wash the plate.

      • Add Read Buffer and read the plate on an MSD instrument.

  • Data Analysis:

    • Calculate the concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in each sample using the standard curve.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves and calculate the IC50 (for Aβ42 and Aβ40) and EC50 (for Aβ37 and Aβ38) values using a suitable software (e.g., GraphPad Prism).

Notch Signaling Counter-Screen Assay

This protocol is for a reporter gene assay to assess the effect of this compound on the Notch signaling pathway, ensuring its selectivity.

a. Materials

  • Cell Line: HEK293 cells stably expressing a Notch1 receptor with a deleted extracellular domain (NΔE) and a luciferase reporter gene under the control of a CSL-responsive promoter (Notch1/CSL Luciferase Reporter HEK293 Cell Line).[1]

  • Culture Medium: MEM supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and Penicillin-Streptomycin.

  • Compound: this compound and a known γ-secretase inhibitor as a positive control (e.g., DAPT).

  • Assay Plates: White, clear-bottom 96-well plates.

  • Luciferase Assay Reagent: A one-step luciferase assay system (e.g., ONE-Step™ Luciferase Assay System).

b. Protocol

  • Cell Seeding:

    • Culture the Notch1/CSL Luciferase Reporter HEK293 cells to 80-90% confluency.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 35,000 cells per well in 90 µL of assay medium.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (DAPT) in assay medium.

    • Add 10 µL of the 10x concentrated compound dilutions to the wells.

    • Include a vehicle control (DMSO).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[1]

  • Luciferase Assay:

    • After incubation, add 100 µL of the one-step luciferase reagent to each well.[1]

    • Gently rock the plate at room temperature for approximately 15 minutes to ensure cell lysis and signal development.[1]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from cell-free control wells.

    • Normalize the luciferase signal of the compound-treated wells to the vehicle control.

    • Plot the dose-response curve for the positive control (DAPT) to confirm assay performance.

    • Evaluate the effect of this compound on Notch signaling. A selective GSM should not show a significant decrease in the luciferase signal at concentrations where it modulates Aβ production.

Western Blot Analysis of APP and C-Terminal Fragments (Optional)

This protocol can be used to analyze the levels of full-length APP and its C-terminal fragments (CTFs) in cell lysates.

a. Materials

  • Lysis Buffer: RIPA buffer or a similar buffer containing protease inhibitors.

  • Antibodies: Primary antibodies specific for the C-terminus of APP (to detect full-length APP and CTFs) and a loading control (e.g., β-actin or GAPDH). Secondary antibodies conjugated to HRP.

  • Reagents for SDS-PAGE and Western Blotting: Acrylamide solutions, SDS, TEMED, APS, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), and ECL substrate.

b. Protocol

  • Cell Lysis:

    • After collecting the supernatant for Aβ analysis, wash the cells in the 96-well plate with cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on a Tris-Tricine or Tris-Glycine gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for full-length APP, CTFs, and the loading control.

    • Normalize the levels of APP and CTFs to the loading control.

    • Compare the levels across different treatment conditions.

References

Application Notes and Protocols for (9R)-RO7185876 Activity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876 is a potent and selective γ-secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3][4] Its mechanism of action involves altering the activity of γ-secretase, an enzyme complex crucial in the production of amyloid-β (Aβ) peptides from the amyloid precursor protein (APP).[2][5] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to toxicity by affecting other signaling pathways like Notch, this compound modulates the enzyme to specifically decrease the production of the highly amyloidogenic Aβ42 peptide while concurrently increasing the levels of shorter, less aggregation-prone peptides such as Aβ37 and Aβ38.[2][5] A significant advantage of this modulatory approach is the lack of inhibition of the Notch signaling pathway, which is a critical safety concern with GSIs.[2][5]

These application notes provide detailed protocols for essential cell-based assays to characterize the activity and selectivity of this compound.

Signaling Pathway Modulated by this compound

This compound modulates the amyloidogenic pathway of APP processing. APP is sequentially cleaved by β-secretase (BACE1) and then by the γ-secretase complex. This latter cleavage is imprecise and results in Aβ peptides of varying lengths. This compound shifts the cleavage preference of γ-secretase, leading to a decrease in Aβ42 and an increase in shorter Aβ peptides.

APP APP sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 APP->C99 Cleavage BACE1 β-secretase (BACE1) gamma_secretase γ-secretase AICD AICD Ab42 Aβ42 (Amyloidogenic) Ab_short Shorter Aβ peptides (Aβ37, Aβ38) gamma_secretase->Ab_short Shifts cleavage to RO7185876 This compound RO7185876->gamma_secretase C99->AICD Cleavage C99->Ab42 Cleavage

Caption: Amyloid Precursor Protein (APP) processing pathway modulated by this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of (S)-3 (this compound) in various cell lines.

Assay TypeCell LineParameterValue (nM)Reference
Aβ42 SecretionHuman Neuroglioma (H4)IC50 (total/free)9 / 6[2]
Aβ42 SecretionHuman Embryonic Kidney (HEK293)IC50 (total/free)4 / 3[2]
Aβ42 SecretionMouse Neuroblastoma (N2A)IC50 (total/free)5 / 3[2]
Notch SignalingHuman Embryonic Kidney (HEK293)IC50>10,000[2]

Experimental Protocols

Aβ Peptide Secretion Assay

This assay quantifies the effect of this compound on the secretion of various Aβ peptides from cells overexpressing human APP.

Objective: To determine the IC50 value of this compound for the reduction of Aβ42 and Aβ40 secretion and to measure the corresponding increase in shorter Aβ peptides (Aβ37, Aβ38).

Materials:

  • Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L).[6]

  • Cell culture medium: IMDM with 10% FCS and 0.2 mg/L Hygromycin B.[6]

  • 96-well cell culture plates.[6]

  • This compound compound stock solution.

  • AlphaLISA assay kits for human Aβ42, Aβ40, Aβ38, and Aβ37.[6]

  • Microplate reader capable of AlphaLISA detection.

Workflow Diagram:

start Start plate_cells Plate H4-APP695swe cells (30,000 cells/well) start->plate_cells incubate1 Incubate 3-4 hours (37°C, 5% CO2) plate_cells->incubate1 add_compound Add this compound (8-point dose response) incubate1->add_compound incubate2 Incubate 24 hours add_compound->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant alphalisa Perform AlphaLISA for Aβ42, Aβ40, Aβ37, Aβ38 collect_supernatant->alphalisa read_plate Read plate on AlphaLISA-compatible reader alphalisa->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for the Aβ peptide secretion assay.

Procedure:

  • Seed H4-APP695swe cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of culture medium.[6]

  • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.[6]

  • Prepare serial dilutions of this compound in culture medium. A typical 8-point half-log dilution series might range from 4 µM down to 0.0013 µM.[6]

  • Add 50 µL of the compound dilutions to the respective wells.[6]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • After incubation, carefully transfer 20 µL of the cell culture supernatant to a new assay plate.[6]

  • Perform the AlphaLISA assay for each Aβ peptide according to the manufacturer's instructions. This typically involves adding a mixture of AlphaLISA acceptor beads conjugated to a capture antibody and biotinylated detector antibody, followed by incubation.[6]

  • Add streptavidin-coated donor beads and incubate in the dark.[6]

  • Read the plate on a compatible microplate reader.

  • Calculate IC50 values for the reduction of Aβ42 and Aβ40 and the increase of Aβ37 and Aβ38 using a non-linear regression fit analysis.[6]

Notch Signaling Selectivity Assay

This assay is crucial to confirm that this compound does not inhibit Notch signaling, a key off-target effect of non-selective γ-secretase inhibitors.

Objective: To determine the IC50 of this compound for Notch signaling inhibition.

Materials:

  • HEK293 cell line stably co-transfected with human Notch1 and a luciferase reporter gene under the control of a Notch-responsive promoter.[6]

  • Cell culture medium: Iscove's Modified Dulbecco's Medium (IMDM) without phenol (B47542) red, supplemented with 10% FBS.[6]

  • 96-well microtiter plates.[6]

  • This compound compound stock solution.

  • Luciferase assay reagent.

  • Luminometer.

Workflow Diagram:

start Start plate_cells Plate HEK293-Notch1 cells (to ~80% confluency) start->plate_cells add_compound Add this compound (10x concentration) plate_cells->add_compound incubate Incubate 20 hours (37°C, 5% CO2) add_compound->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add luciferase assay reagent equilibrate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze Calculate IC50 value measure_luminescence->analyze end End analyze->end

Caption: Workflow for the Notch signaling selectivity assay.

Procedure:

  • Seed the HEK293-Notch1 reporter cell line in 96-well plates to achieve approximately 80% confluency on the day of the experiment.[6]

  • Prepare dilutions of this compound.

  • Add the compound to the cells. The final DMSO concentration should be kept constant, for example, at 0.8%.[6]

  • Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.[6]

  • Allow the plate to equilibrate to room temperature.[6]

  • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence signal using a microplate luminometer.[6]

  • Calculate the IC50 value for Notch inhibition. For a selective GSM like this compound, this value is expected to be very high (>10,000 nM).[2]

Conclusion

The provided protocols for Aβ secretion and Notch signaling assays are fundamental for characterizing the in vitro activity and selectivity of this compound. Consistent and reproducible data from these cell-based assays are essential for advancing the preclinical and clinical development of this promising Alzheimer's disease therapeutic candidate.

References

Application Notes and Protocols for (9R)-RO7185876 in APP-Overexpressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) under investigation for its potential as a therapeutic agent for Alzheimer's disease.[1][2][3][4] Unlike gamma-secretase inhibitors (GSIs) which can cause mechanism-based side effects due to the inhibition of other essential signaling pathways like Notch, GSMs allosterically modulate the gamma-secretase complex.[5] This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) and Aβ40 peptides.[6][7] Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38.[6][7] These shorter peptides may even have protective effects by interfering with Aβ42 aggregation.[8] This document provides detailed application notes and protocols for the use of this compound in common APP-overexpressing cell lines.

Mechanism of Action

This compound acts as a gamma-secretase modulator. The gamma-secretase complex is responsible for the final proteolytic cleavage of the C-terminal fragment of APP (APP-CTF or C99), which is generated by β-secretase (BACE1). This cleavage by gamma-secretase is not a single event but a processive cleavage that generates Aβ peptides of varying lengths. This compound is believed to bind to the presenilin component of the gamma-secretase complex, inducing a conformational change that favors the production of shorter Aβ peptides (Aβ37 and Aβ38) at the expense of the longer, more pathogenic forms (Aβ42 and Aβ40). A key advantage of this mechanism is the preservation of total Aβ production and the lack of inhibition of Notch pathway signaling, which is a major concern with GSIs.[6]

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP C99 C99 (APP-CTF) APP->C99 Amyloidogenic Pathway C83 C83 APP->C83 Non-Amyloidogenic Pathway Ab42 Aβ42 (Amyloidogenic) C99->Ab42 Ab40 Aβ40 (Amyloidogenic) C99->Ab40 AICD AICD C99->AICD p3 p3 C83->p3 AICD2 AICD C83->AICD2 gamma_secretase γ-Secretase Ab38 Aβ38 (Less Amyloidogenic) gamma_secretase->Ab38 Increases Ab37 Aβ37 (Less Amyloidogenic) gamma_secretase->Ab37 Increases sAPPb sAPPβ sAPPa sAPPα BACE1 β-Secretase (BACE1) alpha_secretase α-Secretase RO7185876 This compound RO7185876->gamma_secretase Modulates Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., SH-SY5Y-APP695) start->cell_culture seeding 2. Cell Seeding (e.g., 96-well plate) cell_culture->seeding treatment 3. Compound Treatment (this compound) seeding->treatment incubation 4. Incubation (e.g., 24-48 hours) treatment->incubation collection 5. Supernatant Collection incubation->collection analysis 6. Aβ Quantification (e.g., AlphaLISA) collection->analysis data_analysis 7. Data Analysis (IC50/EC50 determination) analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for (9R)-RO7185876 Treatment in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876, also known as (S)-3, is a potent and selective γ-secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors (GSIs) which can cause mechanism-based toxicities due to inhibition of Notch signaling, GSMs allosterically modulate γ-secretase activity.[3][4][5] This modulation results in a shift in the cleavage of amyloid precursor protein (APP), leading to a decrease in the production of the aggregation-prone amyloid-beta 42 (Aβ42) and Aβ40 peptides, and a concomitant increase in the production of shorter, less amyloidogenic Aβ peptides such as Aβ37 and Aβ38.[2] The total levels of Aβ peptides remain unchanged.[2] Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound in modulating Aβ peptide levels in a transgenic mouse model of Alzheimer's disease.[1][2]

These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the use of this compound in Alzheimer's disease mouse models, specifically focusing on the APP-Swe transgenic mouse model.

Data Presentation

In Vitro Activity of this compound
Cell LineParameterValue (nM)
Human Neuroglioma (H4)IC50 Aβ42 (total/free)9 / 6
Human Embryonic Kidney (HEK293)IC50 Aβ42 (total/free)4 / 2
Mouse Neuroblastoma (N2A)IC50 Aβ42 (total/free)4 / 2
Human Cell LineIC50 Notch>10000

Data extracted from Ratni H, et al. ACS Med Chem Lett. 2020.[2]

In Vivo Pharmacokinetics of this compound in C57BL/6J Mice
Route of AdministrationDose (mg/kg)t1/2 (h)Tmax (h)Cmax (ng/mL)AUC last (h*ng/mL)F (%)
Intravenous (iv)12.30.08338344-
Oral (po)32.50.5606179058

Data extracted from Ratni H, et al. ACS Med Chem Lett. 2020.[2]

In Vivo Pharmacodynamics of this compound in APP-Swe Mice
ParameterValue (nM)
Free in vivo IC50 Aβ422.5

Data extracted from Ratni H, et al. ACS Med Chem Lett. 2020.[2]

Experimental Protocols

Protocol 1: In Vitro Aβ Secretion Assay

This protocol is for determining the in vitro potency of this compound in modulating Aβ42 secretion in a human neuroglioma cell line stably overexpressing human APP695 with the Swedish double mutation.

Materials:

  • Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L)

  • IMDM media with 10% FCS and 0.2 mg/L Hygromycin B

  • 96-well plates

  • This compound compound

  • AlphaLISA or ELISA kit for Aβ peptide quantification

Procedure:

  • Plate the H4 cells at a density of 30,000 cells/well in 100 µl of culture media in a 96-well plate.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture media. A typical final concentration range is from 4 µM down to 0.0013 µM in half-log steps to generate an eight-point dose-response curve.

  • Add 50 μl of the 1.5-fold concentrated compound dilutions to the respective wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatant for Aβ peptide quantification.

  • Quantify the levels of Aβ42 in the supernatant using an appropriate AlphaLISA or ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Acute In Vivo Treatment in APP-Swe Transgenic Mice

This protocol describes the acute oral administration of this compound to APP-Swe transgenic mice to assess its pharmacodynamic effect on brain Aβ levels.

Materials:

  • APP-Swe transgenic mice (2-4 months old)

  • This compound compound formulated for oral gavage

  • Vehicle control

  • 1% DEA buffer (in 50mM NaCl) with protease inhibitors

  • FastPrep homogenizer

  • Ultracentrifuge

  • AlphaLISA or ELISA kit for Aβ peptide quantification

Procedure:

  • House the APP-Swe transgenic mice under standard conditions with ad libitum access to food and water.

  • Group the animals (n=3-6 per group) to receive either vehicle or different doses of this compound.

  • Administer the test compounds once per os in the morning.

  • Four hours after dosing, sacrifice the animals by an approved method.

  • Collect the brain samples immediately. One hemisphere (without cerebellum) is used for homogenization.

  • Homogenize the brain tissue in 1% DEA buffer (10 µl per mg of brain tissue) using a FastPrep homogenizer with a 20-second pulse at a speed of 5000 rpm in the presence of protease inhibitors.

  • Incubate the homogenate on ice for 5 hours.

  • Centrifuge the raw extract at 100,000 x g for 45 minutes.

  • Collect the supernatant and store it at -80°C until analysis.

  • Quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the brain extracts using a validated AlphaLISA or ELISA kit following the manufacturer's instructions.

Protocol 3: Long-Term Treatment and Behavioral Analysis (Representative Protocol)

Note: No long-term efficacy or behavioral data for this compound has been published. The following is a representative protocol based on studies with other γ-secretase modulators in Alzheimer's disease mouse models. This protocol should be adapted and optimized for this compound.

Animal Model: APP/PS1 transgenic mice are a commonly used model for long-term studies.

Treatment:

  • Begin treatment at an age before significant plaque deposition (e.g., 3-6 months).

  • Administer this compound or vehicle daily via oral gavage or formulated in the diet for a period of 3-6 months.

  • Monitor the health and body weight of the mice regularly throughout the study.

Behavioral Testing:

  • Conduct a battery of behavioral tests in the final month of treatment to assess cognitive function.

  • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water over 5-7 days (4 trials per day). Record escape latency and path length.

    • Probe Trial: On the day after the last training day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Novel Object Recognition (NOR): To assess recognition memory.

    • Habituation: Allow mice to explore an empty arena.

    • Training Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).

    • Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

Biochemical Analysis:

  • At the end of the study, sacrifice the mice and collect brain tissue.

  • Perform Aβ ELISA on brain homogenates to measure the levels of different Aβ species as described in Protocol 2.

  • Conduct immunohistochemistry on brain sections to quantify amyloid plaque burden using antibodies against Aβ.

  • Analyze markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia) and synaptic density (e.g., synaptophysin).

Visualizations

Signaling Pathway of γ-Secretase Modulation

G cluster_0 Cell Membrane cluster_1 γ-Secretase Complex APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Cleavage Notch Notch Receptor gamma_secretase γ-Secretase Notch->gamma_secretase Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Standard Cleavage Ab37_38 Aβ37 / Aβ38 (Less Amyloidogenic) gamma_secretase->Ab37_38 Modulated Cleavage AICD AICD gamma_secretase->AICD NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Unaffected Cleavage BACE1 β-Secretase (BACE1) BACE1->APP C99->gamma_secretase RO7185876 This compound RO7185876->gamma_secretase Modulates Signaling Normal Cellular Signaling NICD->Signaling

Caption: Mechanism of action of this compound as a γ-secretase modulator.

Experimental Workflow for In Vivo Study

G Start Start Animal_Model APP-Swe Transgenic Mice (2-4 months old) Start->Animal_Model Grouping Randomize into Treatment Groups (Vehicle vs. RO7185876) Animal_Model->Grouping Dosing Single Oral Administration Grouping->Dosing Timepoint Sacrifice at 4 hours post-dose Dosing->Timepoint Tissue_Collection Brain Tissue Collection Timepoint->Tissue_Collection Homogenization Brain Homogenization (1% DEA Buffer) Tissue_Collection->Homogenization Extraction Ultracentrifugation to Extract Soluble Fraction Homogenization->Extraction Analysis Quantification of Aβ Peptides (ELISA or AlphaLISA) Extraction->Analysis Endpoint Assess Aβ Modulation Analysis->Endpoint

Caption: Workflow for acute pharmacodynamic study of this compound in mice.

Logical Relationship of GSM Therapy

G AD_Pathology Alzheimer's Disease Pathology APP_Processing Aberrant APP Processing AD_Pathology->APP_Processing Ab_Production Increased Aβ42/Aβ40 Ratio APP_Processing->Ab_Production Plaque_Formation Amyloid Plaque Formation Ab_Production->Plaque_Formation Neurotoxicity Neurotoxicity & Synaptic Dysfunction Plaque_Formation->Neurotoxicity Cognitive_Decline Cognitive Decline Neurotoxicity->Cognitive_Decline GSM_Treatment This compound (GSM Treatment) Modulation Modulation of γ-Secretase GSM_Treatment->Modulation Reduced_Ab Decreased Aβ42/Aβ40 Ratio Modulation->Reduced_Ab Increased_Short_Ab Increased Aβ37/Aβ38 Modulation->Increased_Short_Ab Reduced_Plaques Reduced Plaque Burden Reduced_Ab->Reduced_Plaques Neuroprotection Neuroprotection Reduced_Plaques->Neuroprotection Improved_Cognition Improved Cognitive Function Neuroprotection->Improved_Cognition

References

Application Notes and Protocols for (9R)-RO7185876 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for the γ-secretase modulator (9R)-RO7185876 (also known as (S)-3) in rodent models, based on preclinical research findings. This document is intended for researchers, scientists, and drug development professionals working on potential treatments for Alzheimer's disease.

Compound Profile

This compound is a potent and selective γ-secretase modulator (GSM) that has demonstrated significant efficacy in reducing the production of amyloid-beta 42 (Aβ42) peptides in both in vitro and in vivo models.[1][2] Unlike γ-secretase inhibitors, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP), resulting in a decrease in the aggregation-prone Aβ42 and Aβ40 peptides and a concurrent increase in shorter, less amyloidogenic Aβ peptides such as Aβ37 and Aβ38.[1][3] This mechanism avoids the Notch-based toxicities associated with γ-secretase inhibitors.[1]

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in various rodent models.

Table 1: In Vivo Pharmacokinetic Profile of this compound in Mice
ParameterValueAnimal ModelDosingReference
Administration Route Intravenous (iv) / Per Os (po)C57BL/6J mice (male)iv: 1 mg/kg, po: 3 mg/kg[4]
Oral Bioavailability GoodC57BL/6J miceNot specified[4]
Half-life (t½) In a good range for once a day drugC57BL/6J miceNot specified[4]
Table 2: In Vivo Efficacy (Pharmacodynamics) of this compound in Mice
ParameterValueAnimal ModelDosingReference
In Vivo IC50 (Aβ42 reduction) 2.5 nM (free)APP-Swedish double transgenic miceOral[4]
Lowest Effective Dose (Aβ42 & Aβ40 reduction) 10 mg/kg (oral)Not specifiedSingle dose[3]
Time to Max Aβ42 Reduction (Plasma) 1 hourC57BL/6J mice (male)5 mg/kg or 10 mg/kg (single oral dose)[3]
Time to Max Aβ42 Reduction (Brain) 6-12 hoursC57BL/6J mice (male)5 mg/kg or 10 mg/kg (single oral dose)[3]
Duration of Brain Aβ42 Lowering (10 mg/kg) ~24 hoursC57BL/6J mice (male)Single oral dose[3]
Duration of Brain Aβ42 Lowering (5 mg/kg) ≥ 12 hours but < 24 hoursC57BL/6J mice (male)Single oral dose[3]
Chronic Dosing Efficacy Robust decrease in plasma Aβ42 and Aβ40PSAPP transgenic mice25 mg/kg/day for 3 months (oral)[3]
Table 3: Toxicology Data in Rodents
Study TypeDurationSpeciesKey FindingsReference
Minitox Study 4 days (daily oral administration)MiceGood tolerability, no histopathological findings[4]
Dose Range Finding (DRF) 14 daysRodentsNo serious side effects, good tolerability, no histopathological findings[1]
Safety Margin (Rat) >40-foldRatsBased on AUC at NOAEL vs. 50% effective AUC for brain Aβ42 reduction[3]

Experimental Protocols

Single-Dose Pharmacokinetic (PK) Study in Mice

This protocol is designed to assess the pharmacokinetic profile of this compound following a single intravenous and oral administration.

Experimental Workflow:

G cluster_prep Preparation cluster_admin Administration cluster_sample Sample Collection cluster_analysis Analysis P1 Fast C57BL/6J mice overnight A1 Administer this compound (n=3 per group) P1->A1 P2 Prepare dosing solutions: - IV: 1 mg/kg - PO: 3 mg/kg A2 Intravenous (IV) administration A1->A2 A3 Oral (PO) gavage A1->A3 S1 Collect blood samples at pre-defined time points A1->S1 AN1 Process blood to plasma S1->AN1 AN2 Quantify drug concentration using LC-MS/MS AN1->AN2 AN3 Calculate PK parameters: AUC, Cmax, Tmax, t½ AN2->AN3

Caption: Workflow for a single-dose pharmacokinetic study in mice.

Methodology:

  • Animals: Male C57BL/6J mice are used for this study.[4] Animals should be fasted overnight prior to dosing.

  • Dosing:

    • Intravenous (IV) administration: 1 mg/kg.[4]

    • Oral (PO) administration: 3 mg/kg.[4]

    • A vehicle control group should be included.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½) are calculated.

Acute Pharmacodynamic (PD) Study in Transgenic Mice

This protocol aims to evaluate the in vivo efficacy of this compound in reducing Aβ peptides in the brain of a transgenic mouse model of Alzheimer's disease.

Experimental Workflow:

G cluster_prep Preparation cluster_admin Administration cluster_sample Tissue Collection cluster_analysis Analysis P1 Use 2-4 month old APP-Swe transgenic mice A1 Administer single oral dose of this compound or vehicle (n=3-6 per group) P1->A1 S1 Sacrifice animals 4 hours post-dose A1->S1 S2 Collect brain tissue S1->S2 AN1 Homogenize brain tissue S2->AN1 AN2 Extract Aβ peptides AN1->AN2 AN3 Quantify Aβ37, Aβ38, Aβ40, Aβ42 and total Aβ levels using AlphaLISA or ELISA AN2->AN3 AN4 Determine in vivo IC50 for Aβ42 reduction AN3->AN4

Caption: Workflow for an acute pharmacodynamic study in transgenic mice.

Methodology:

  • Animals: APP-Swedish (APP-Swe) double transgenic mice, aged 2-4 months, are used.[5]

  • Dosing: Animals receive a single oral dose of this compound.[5] Multiple dose groups should be included to determine a dose-response relationship. A vehicle control group is essential.

  • Tissue Collection: Mice are euthanized 4 hours after dosing, and brain tissue is collected.[5]

  • Brain Homogenization and Aβ Extraction:

    • One brain hemisphere (without cerebellum) is homogenized in 1% DEA buffer (in 50mM NaCl) with protease inhibitors.[5]

    • The homogenate is incubated on ice and then centrifuged at 100,000 x g.[5]

    • The supernatant containing the extracted Aβ peptides is collected.[5]

  • Aβ Quantification: Levels of Aβ37, Aβ38, Aβ40, Aβ42, and total Aβ are quantified using validated immunoassays such as AlphaLISA or ELISA.[5]

  • Data Analysis: The percentage reduction of Aβ peptides relative to the vehicle-treated group is calculated. The in vivo IC50 for Aβ42 reduction can be determined from the dose-response curve.

Signaling Pathway

The mechanism of action of this compound involves the modulation of γ-secretase activity on the amyloid precursor protein (APP).

G cluster_membrane Cell Membrane cluster_enzymes Enzymatic Cleavage cluster_modulator Modulation cluster_products Aβ Peptide Products APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase 1. Cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase 2. C-terminal fragment processed by Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Decreased Production Ab37_38 Aβ37 / Aβ38 (Less Amyloidogenic) gamma_secretase->Ab37_38 Increased Production RO7185876 This compound RO7185876->gamma_secretase Allosteric Modulation

Caption: Mechanism of action of this compound on APP processing.

This diagram illustrates how this compound allosterically modulates γ-secretase, leading to a shift in APP cleavage that reduces the production of amyloidogenic Aβ42 and Aβ40 peptides while increasing the formation of shorter, less harmful Aβ species. This modulation is central to its therapeutic potential in Alzheimer's disease.

References

Application Notes and Protocols for Measuring Aβ Peptide Levels Following Treatment with (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the quantitative measurement of amyloid-beta (Aβ) peptide levels in response to treatment with (9R)-RO7185876, a potent and selective γ-secretase modulator (GSM). This compound has been shown to decrease the production of pathogenic Aβ42 and Aβ40 peptides while increasing the levels of shorter, less amyloidogenic peptides such as Aβ37 and Aβ38.[1] This document outlines detailed protocols for both in vitro and in vivo experimental setups, including cell-based assays and analysis of brain tissue from animal models. The provided methodologies are essential for evaluating the efficacy and mechanism of action of this compound and other GSMs in preclinical research.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of Aβ plaques in the brain.[1][2] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1][2] The γ-secretase complex can cleave APP at multiple sites, producing Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and neurotoxicity.[1][2]

This compound is a γ-secretase modulator that alters the processivity of the γ-secretase complex, shifting the cleavage preference to produce shorter, less aggregation-prone Aβ peptides like Aβ37 and Aβ38, while reducing the levels of Aβ40 and Aβ42.[1] Notably, this modulation occurs without inhibiting the overall activity of γ-secretase, thus avoiding the toxic side effects associated with γ-secretase inhibitors that can interfere with the processing of other critical substrates like Notch.[1]

Accurate and robust methods for measuring the changes in the relative and absolute levels of different Aβ species are crucial for characterizing the pharmacological profile of GSMs like this compound. This document details protocols for immunoassays (ELISA and Meso Scale Discovery) and mass spectrometry-based techniques for the precise quantification of Aβ peptides in cell culture supernatants and brain homogenates.

Data Presentation: Quantitative Effects of this compound on Aβ Peptide Levels

The following tables summarize the expected quantitative changes in Aβ peptide levels following treatment with this compound, based on preclinical studies. These tables are intended to serve as a reference for expected outcomes when following the protocols outlined below.

Table 1: In Vitro Aβ Peptide Modulation by this compound in a Cellular Assay

Aβ Peptide SpeciesChange Relative to Vehicle ControlMethod of Detection
Aβ37IncreasedImmunoassay, Mass Spectrometry
Aβ38IncreasedImmunoassay, Mass Spectrometry
Aβ40DecreasedImmunoassay, Mass Spectrometry
Aβ42DecreasedImmunoassay, Mass Spectrometry
Total AβNo significant changeImmunoassay

Table 2: In Vivo Aβ Peptide Modulation by this compound in a Transgenic Mouse Model Brain

Aβ Peptide SpeciesChange Relative to Vehicle ControlMethod of Detection
Aβ37IncreasedImmunoassay, Mass Spectrometry
Aβ38IncreasedImmunoassay, Mass Spectrometry
Aβ40DecreasedImmunoassay, Mass Spectrometry
Aβ42DecreasedImmunoassay, Mass Spectrometry
Total AβNo significant changeImmunoassay

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

APP Processing and the Effect of this compound APP APP C99 C99 APP->C99 Cleavage gamma_secretase γ-Secretase C99->gamma_secretase Substrate Ab42_40 Aβ42 / Aβ40 (Pathogenic) gamma_secretase->Ab42_40 Default Cleavage Ab37_38 Aβ37 / Aβ38 (Less Amyloidogenic) gamma_secretase->Ab37_38 Modulated Cleavage BACE1 β-Secretase RO7185876 This compound RO7185876->gamma_secretase

Caption: Mechanism of this compound action on APP processing.

Workflow for In Vitro Aβ Measurement start Seed APP-expressing cells in 96-well plate treatment Treat cells with this compound or vehicle control start->treatment incubation Incubate for 18-24 hours at 37°C treatment->incubation collection Collect conditioned media incubation->collection analysis Analyze Aβ peptide levels collection->analysis elisa ELISA / MSD analysis->elisa Immunoassay ms Immunoprecipitation- Mass Spectrometry analysis->ms Mass Spec data Quantify and compare Aβ peptide levels elisa->data ms->data

Caption: Workflow for in vitro Aβ measurement.

Workflow for In Vivo Aβ Measurement start Administer this compound or vehicle to transgenic mice time_course Collect brains at specified time points start->time_course homogenization Homogenize brain tissue in appropriate buffer time_course->homogenization extraction Perform multi-step Aβ extraction (e.g., TBS, Triton-X, Formic Acid) homogenization->extraction analysis Analyze Aβ peptide levels in extracts extraction->analysis elisa ELISA / MSD analysis->elisa Immunoassay ms Immunoprecipitation- Mass Spectrometry analysis->ms Mass Spec data Quantify and compare Aβ peptide levels elisa->data ms->data

Caption: Workflow for in vivo Aβ measurement.

Experimental Protocols

Protocol 1: In Vitro Aβ Peptide Measurement in Cell Culture

This protocol describes the treatment of a human neuroglioma cell line stably overexpressing human APP695 with the Swedish double mutation (H4-APPsw) with this compound and the subsequent measurement of secreted Aβ peptides.

Materials:

  • H4-APPsw cells

  • Culture medium (e.g., IMDM with 10% FCS, 0.2 mg/L Hygromycin B)

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Aβ immunoassay kits (ELISA or MSD) for Aβ37, Aβ38, Aβ40, and Aβ42

  • Plate reader compatible with the chosen immunoassay

Procedure:

  • Cell Plating: Seed H4-APPsw cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of culture medium.[3]

  • Cell Adherence: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be from 0.001 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment: Add 50 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Media Collection: After incubation, carefully collect the conditioned media from each well for Aβ analysis.

  • Aβ Quantification:

    • Immunoassay (ELISA/MSD): Perform the Aβ quantification according to the manufacturer's instructions for the chosen immunoassay kits.[4][5] This typically involves adding the conditioned media to pre-coated plates, followed by incubation with detection antibodies and a substrate for signal generation.

    • Data Analysis: Read the plate on a compatible plate reader. Calculate the concentrations of each Aβ peptide based on a standard curve. Normalize the data to the vehicle control to determine the percent change in Aβ levels.

Protocol 2: In Vivo Aβ Peptide Measurement in Transgenic Mouse Brain

This protocol details the procedure for administering this compound to a transgenic mouse model of Alzheimer's disease (e.g., APP-Swedish mice) and measuring Aβ peptide levels in the brain.

Materials:

  • APP-Swedish transgenic mice

  • This compound formulation for oral administration

  • Vehicle control

  • Brain homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)

  • Tissue homogenizer

  • Reagents for sequential Aβ extraction (e.g., Triton X-100, formic acid)

  • Aβ immunoassay kits (ELISA or MSD) or access to a mass spectrometry facility

  • Microcentrifuge

Procedure:

  • Compound Administration: Administer this compound or vehicle to the mice via oral gavage at the desired dose.[1]

  • Tissue Collection: At predetermined time points after administration, euthanize the mice and harvest the brains.

  • Brain Homogenization:

    • Dissect the brain and weigh the desired region (e.g., cortex or hippocampus).

    • Homogenize the tissue in 5 volumes of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C. The supernatant contains the TBS-soluble Aβ fraction.

  • Sequential Aβ Extraction (optional but recommended):

    • To measure insoluble Aβ, the pellet from the previous step can be further extracted.[6]

    • Resuspend the pellet in homogenization buffer containing 1% Triton X-100 and repeat the centrifugation. The supernatant contains the Triton X-100-soluble Aβ fraction.

    • The remaining pellet can be extracted with 70% formic acid to solubilize the highly insoluble plaque-associated Aβ. Neutralize the formic acid extract with 1 M Tris base before analysis.

  • Aβ Quantification:

    • Immunoassay (ELISA/MSD): Dilute the brain extracts to fall within the dynamic range of the assay and quantify the Aβ levels as described in Protocol 1.[4]

    • Mass Spectrometry (IP-MS): For a more detailed analysis of Aβ peptide profiles, immunoprecipitation followed by mass spectrometry can be employed.[7][8]

      • Immunoprecipitate Aβ peptides from the brain extracts using specific anti-Aβ antibodies (e.g., 6E10 and 4G8) conjugated to beads.[4]

      • Elute the captured peptides and analyze them using MALDI-TOF or another suitable mass spectrometer.[4][8]

  • Data Analysis: Calculate the concentration of each Aβ peptide in the different fractions and express the results as pg/mg of total protein. Compare the Aβ levels in the treated groups to the vehicle control group to determine the in vivo efficacy of this compound.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the effects of the γ-secretase modulator this compound on Aβ peptide production. The use of well-validated immunoassays and mass spectrometry techniques is essential for accurately quantifying the shifts in Aβ peptide profiles, which is a hallmark of GSM activity. The provided workflows and diagrams serve as a visual guide to the experimental procedures and the underlying biological mechanism. These methodologies are critical for the preclinical evaluation of this compound and other novel GSMs in the pursuit of a disease-modifying therapy for Alzheimer's disease.

References

Application Notes and Protocols for (9R)-RO7185876 in Gamma-Secretase Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) that has emerged as a significant tool for studying the function of gamma-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease.[1][2][3] Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to toxicity by affecting the processing of other substrates like Notch, this compound allosterically modulates the enzyme.[1][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, at the expense of the highly amyloidogenic Aβ42 and Aβ40 peptides.[1][4] This property makes this compound an invaluable research tool for dissecting the intricate mechanisms of gamma-secretase function and for the development of potential therapeutic agents for Alzheimer's disease.[2][3]

These application notes provide an overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in cell-based assays to study gamma-secretase function.

Mechanism of Action

Gamma-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and Notch.[5][6][7][8] In the context of Alzheimer's disease, the sequential cleavage of APP by beta-secretase (BACE1) and then gamma-secretase generates Aβ peptides of varying lengths.[1][9] The longer forms, Aβ42 and Aβ40, are prone to aggregation and form the amyloid plaques characteristic of the disease.[1]

This compound acts as a GSM by binding to the gamma-secretase complex, likely targeting the presenilin subunit, the catalytic core of the enzyme.[1][10] This binding induces a conformational change in the enzyme that alters its processivity, leading to a shift in the final cleavage site of the APP-C99 substrate.[1][11] Consequently, the production of Aβ42 and Aβ40 is reduced, while the levels of Aβ37 and Aβ38 are concomitantly increased.[1][4] Crucially, this compound does not inhibit the overall catalytic activity of gamma-secretase, thus sparing the processing of other important substrates like Notch, which is vital for normal cellular function.[1][4]

Data Presentation

The following tables summarize the in vitro potency of this compound in various cell lines. The data highlights the compound's ability to reduce Aβ42 levels without affecting Notch signaling.

Table 1: In Vitro Potency of this compound on Aβ42 Production

Cell LineIC50 for Aβ42 Reduction (nM)
H4 (Human Neuroglioma)9 (total), 6 (free)
HEK292 (Human Embryonic Kidney)4 (total), 3 (free)
N2A (Mouse Neuroblastoma)5 (total), 3 (free)

Data extracted from Ratni et al., 2020.[1]

Table 2: Selectivity of this compound for Aβ Processing over Notch Signaling

AssayIC50 (nM)
Human Aβ42 Reduction4-9
Human Notch Inhibition>10,000

Data extracted from Ratni et al., 2020.[1]

Visualization of Pathways and Workflows

To visually represent the molecular pathways and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb C99 C99 APP->C99 Cleavage Ab40_42 Aβ40/Aβ42 (Amyloidogenic) C99->Ab40_42 Cleavage AICD AICD C99->AICD BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase_A γ-secretase gamma_secretase_A->C99 APP2 APP sAPPa sAPPα APP2->sAPPa C83 C83 APP2->C83 Cleavage p3 p3 fragment (Non-amyloidogenic) C83->p3 Cleavage AICD2 AICD C83->AICD2 alpha_secretase α-secretase alpha_secretase->APP2 gamma_secretase_NA γ-secretase gamma_secretase_NA->C83

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

cluster_notch Notch Signaling Pathway Notch_receptor Notch Receptor S2_cleavage S2 Cleavage Notch_receptor->S2_cleavage Notch_ligand Notch Ligand Notch_ligand->Notch_receptor Binding S3_cleavage S3 Cleavage (γ-secretase) S2_cleavage->S3_cleavage NICD NICD (Notch Intracellular Domain) S3_cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Target_gene Target Gene Transcription Nucleus->Target_gene ADAM_protease ADAM Protease ADAM_protease->Notch_receptor gamma_secretase_N γ-secretase gamma_secretase_N->S2_cleavage

Caption: Canonical Notch Signaling Pathway.

start Seed cells (e.g., HEK293-APP) in 96-well plates treat Treat cells with this compound (various concentrations) for 24-48h start->treat collect_media Collect conditioned media treat->collect_media lyse_cells Lyse cells to obtain cell lysate treat->lyse_cells elisa Aβ ELISA: Measure Aβ42, Aβ40, Aβ38, Aβ37 in conditioned media collect_media->elisa western_blot Western Blot: Analyze APP-CTFs in cell lysate lyse_cells->western_blot data_analysis Data Analysis: Determine IC50 values elisa->data_analysis western_blot->data_analysis

Caption: Experimental Workflow for Cellular Aβ Modulation Assay.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on gamma-secretase function in a cell-based system.

Protocol 1: Cellular Amyloid-β (Aβ) Modulation Assay

This protocol describes how to assess the modulatory effect of this compound on the production of different Aβ species in a cell culture system.

Materials:

  • HEK293 cells stably overexpressing human APP with the Swedish mutation (HEK-APPSwe) or other suitable cell lines (e.g., H4, N2A).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (stock solution in DMSO).

  • 96-well cell culture plates.

  • Aβ ELISA kits for human Aβ42, Aβ40, Aβ38, and Aβ37.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK-APPSwe cells.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentration of this compound or vehicle control (0.1% DMSO).

    • Incubate the plate for 24 to 48 hours at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the conditioned medium from each well and store at -80°C for Aβ ELISA analysis.

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and store at -80°C for protein quantification and Western blot analysis.

  • Aβ Quantification (ELISA):

    • Thaw the conditioned media samples on ice.

    • Perform the Aβ ELISAs for Aβ42, Aβ40, Aβ38, and Aβ37 according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the concentrations of each Aβ species from the standard curve.

    • Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate if necessary.

    • Plot the percentage of Aβ reduction (for Aβ42 and Aβ40) or increase (for Aβ38 and Aβ37) against the log concentration of this compound.

    • Determine the IC50 (for reduction) or EC50 (for increase) values using a non-linear regression analysis.

Protocol 2: Western Blot Analysis of APP C-Terminal Fragments (CTFs)

This protocol is used to assess the effect of this compound on the levels of APP-CTFs (C99 and C83), which can provide insights into the compound's impact on APP processing.

Materials:

  • Cell lysates from Protocol 1.

  • BCA protein assay kit.

  • 4-12% Bis-Tris polyacrylamide gels.

  • SDS-PAGE running buffer.

  • Transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the C-terminus of APP (e.g., 6E10).

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Quantification:

    • Thaw the cell lysates on ice.

    • Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Dilute the cell lysates with sample loading buffer to a final concentration of 1-2 µg/µL and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-12% Bis-Tris gel.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the APP-CTF bands to the loading control.

Protocol 3: Notch Signaling Activity Assay (Luciferase Reporter Assay)

This protocol is designed to evaluate the selectivity of this compound by determining its effect on Notch signaling.[12][13]

Materials:

  • HEK293 cells co-transfected with a Notch receptor (e.g., Notch1ΔE) and a luciferase reporter construct under the control of a Notch-responsive promoter (e.g., CSL-luciferase).

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • A known gamma-secretase inhibitor (GSI) as a positive control (e.g., DAPT).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the engineered HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the GSI control in complete culture medium.

    • Treat the cells with the compounds or vehicle control for 24 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity using a luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary (e.g., a parallel assay with a viability reagent).

    • Plot the percentage of Notch inhibition against the log concentration of the compounds.

    • Determine the IC50 value for Notch inhibition. A high IC50 value for this compound compared to the GSI control indicates selectivity.

By following these protocols, researchers can effectively utilize this compound to investigate the modulation of gamma-secretase activity and its downstream effects on APP processing and Aβ production, while also confirming its selectivity over the Notch signaling pathway. This will aid in advancing our understanding of Alzheimer's disease pathology and the development of novel therapeutic strategies.

References

(9R)-RO7185876 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (9R)-RO7185876

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of this compound for in vivo studies, supporting research into its potential as a γ-secretase modulator for conditions such as Alzheimer's disease.

Physicochemical Properties

This compound is a potent and selective γ-secretase modulator.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular FormulaC₂₅H₂₈F₃N₇[2]
Molecular Weight483.53 g/mol [2]
AppearanceWhite to off-white solid[3][4]
CAS Number2226038-71-5[3]
Solubility Data

The solubility of this compound in various solvents is critical for preparing formulations suitable for both in vitro and in vivo applications. The following table summarizes known solubility data.

SolventConcentrationComments
DMSO100 mg/mL (206.81 mM)Ultrasonic and warming to 60°C may be required. Use newly opened, non-hygroscopic DMSO for best results.[3][4]
Formulation 1≥ 2.5 mg/mL (5.17 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
Formulation 2≥ 2.5 mg/mL (5.17 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[3]
Formulation 3≥ 2.5 mg/mL (5.17 mM)10% DMSO, 90% Corn Oil.[3]
Formulation 42 mg/mL (4.14 mM)10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[5]
Storage and Stability

Proper storage of this compound is essential to maintain its integrity and activity.

FormStorage TemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

For stock solutions, it is recommended to aliquot the product to avoid repeated freeze-thaw cycles.[5] Working solutions for in vivo experiments should be prepared fresh on the day of use.[3][6]

Experimental Protocols

Preparation of Stock Solutions

A high-concentration stock solution in DMSO is typically the first step in preparing formulations for both in vitro and in vivo experiments.

Protocol 1: High-Concentration DMSO Stock Solution

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of up to 100 mg/mL.[3][4]

  • If dissolution is slow, utilize an ultrasonic bath and/or gentle warming (up to 60°C) to facilitate solubilization.[4]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Preparation of Formulations for In Vivo Administration

The following protocols detail the preparation of various formulations suitable for oral or parenteral administration in animal models. The choice of vehicle will depend on the specific experimental design and route of administration.

Protocol 2: PEG300/Tween-80/Saline Formulation

This formulation is a common vehicle for delivering hydrophobic compounds.

  • Begin with the high-concentration DMSO stock solution (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[3]

  • Add 50 µL of Tween-80 to the mixture and ensure it is evenly dispersed.[3]

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.[3]

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[3]

  • This protocol yields a solution with a final concentration of ≥ 2.5 mg/mL.[3]

Protocol 3: SBE-β-CD Formulation

Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve the aqueous solubility of compounds.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[2]

  • Mix thoroughly to ensure a clear solution.

  • This method can achieve a final concentration of ≥ 5 mg/mL.[2]

Protocol 4: Corn Oil Formulation

For oral administration, a corn oil-based formulation can be utilized.

  • To prepare a 1 mL working solution, add 100 µL of a DMSO stock solution to 900 µL of corn oil.[3]

  • Mix thoroughly until a clear solution is obtained.

  • This formulation can achieve a solubility of ≥ 2.5 mg/mL.[3]

Visualizations

Signaling Pathway

This compound is a modulator of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This pathway is a key target in Alzheimer's disease research.[1][7]

G APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 β-secretase sAPPb sAPPβ gSecretase γ-Secretase C99->gSecretase Ab42 Aβ42 (aggregating) gSecretase->Ab42 Ab38 Aβ38 (less aggregating) gSecretase->Ab38 NICD Notch Intracellular Domain (NICD) gSecretase->NICD cleavage RO7185876 This compound RO7185876->gSecretase modulates Notch Notch Receptor Notch->gSecretase

Caption: γ-Secretase modulation by this compound.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for in vivo studies.

G cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve formulate Prepare Final In Vivo Formulation dissolve->formulate visual Visual Inspection (Clear Solution) formulate->visual administer Administer to Animal Model visual->administer

Caption: Workflow for in vivo formulation preparation.

Logical Relationships of Formulation Components

This diagram illustrates the sequential addition of solvents for the PEG300/Tween-80/Saline formulation.

G start Start with DMSO Stock Solution peg Add PEG300 start->peg 1 tween Add Tween-80 peg->tween 2 saline Add Saline tween->saline 3 end Final Formulation saline->end 4

Caption: Sequential solvent addition for formulation.

References

Application Notes and Protocols for the Quantification of (9R)-RO7185876 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876 is a potent and selective γ-secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease. Unlike γ-secretase inhibitors which can cause mechanism-based toxicities due to the inhibition of Notch signaling, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP) away from the production of longer, aggregation-prone amyloid-β (Aβ) peptides, such as Aβ42, towards the formation of shorter, less amyloidogenic fragments like Aβ37 and Aβ38. This modulation of γ-secretase activity, without complete inhibition, presents a promising therapeutic strategy.

The development of robust and reliable analytical methods for the accurate quantification of this compound in biological matrices is crucial for preclinical and clinical studies. These methods are essential for characterizing the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of the compound. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.

Signaling Pathway of γ-Secretase Modulation

The following diagram illustrates the mechanism of action of this compound as a γ-secretase modulator.

G APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 gamma_secretase γ-Secretase Complex Ab42 Aβ42 (toxic) gamma_secretase->Ab42 Standard Cleavage Ab38 Aβ38 (less toxic) gamma_secretase->Ab38 Modulated Cleavage NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Cleavage Notch Notch Receptor Notch->gamma_secretase RO7185876 This compound RO7185876->gamma_secretase Allosteric Modulation beta_secretase β-Secretase (BACE1) C99->gamma_secretase Substrate amyloidogenic Amyloidogenic Pathway non_amyloidogenic Non-Amyloidogenic Pathway Notch_cleavage Notch Cleavage (Normal Cell Signaling)

Caption: Mechanism of this compound as a γ-secretase modulator.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, selectivity, and robustness. The following sections detail a proposed LC-MS/MS method for the analysis of this compound in plasma.

Experimental Workflow

The overall workflow for the quantification of this compound in a biological sample is depicted below.

G start Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Concentration Determination data_analysis->end

Caption: Bioanalytical workflow for this compound quantification.
Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is suitable for the separation of this compound from endogenous plasma components.

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode is recommended for detection.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 484.2282.135
205.145
Internal Standard TBDTBDTBD

Note: The exact m/z values and collision energies should be optimized by direct infusion of the compound and internal standard into the mass spectrometer. The precursor ion for this compound is based on its calculated monoisotopic mass [M+H]⁺ of C₂₅H₂₈F₃N₇. The product ions are proposed based on the fragmentation of the triazolo-azepine core and loss of the side chain.

Internal Standard Selection

Method Validation

The developed analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Accuracy & Precision Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio > 10.
Selectivity/Specificity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix from at least 6 different sources.
Matrix Effect The matrix factor (ratio of analyte peak area in the presence of matrix to the analyte peak area in neat solution) should be consistent across different lots of matrix.
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various storage and processing conditions (freeze-thaw, short-term bench-top, long-term storage).

Data Presentation

The quantitative data obtained from the analysis of biological samples should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 4: Example of Quantitative Data Summary

Sample IDTime Point (h)This compound Concentration (ng/mL)
PK-0010.5125.6
PK-0021.0258.3
PK-0032.0412.7
PK-0044.0350.1
PK-0058.0189.4
PK-00624.025.8

Conclusion

The LC-MS/MS method outlined in this document provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper method development, validation, and adherence to the described protocols are essential for generating high-quality data to support the advancement of this promising therapeutic candidate for Alzheimer's disease.

Troubleshooting & Optimization

Technical Support Center: Optimizing (9R)-RO7185876 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of (9R)-RO7185876 in in vitro experiments. Find answers to frequently asked questions and troubleshooting advice to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective γ-secretase modulator (GSM).[1][2][3] Its primary mechanism of action is to allosterically modulate the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[2][4] This modulation results in a decrease in the production of longer, aggregation-prone amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40.[2] Concurrently, it increases the levels of shorter, less amyloidogenic Aβ peptides such as Aβ37 and Aβ38, without altering the total amount of Aβ produced.[2] A key advantage of this compound is that it does not inhibit the Notch signaling pathway, a common side effect of broad-spectrum γ-secretase inhibitors that can lead to toxicity.[2][4]

Q2: What is a good starting concentration range for my in vitro experiments?

Based on published data, a starting concentration range of 0.1 nM to 100 nM is recommended for most cell-based assays. The half-maximal inhibitory concentration (IC50) for Aβ42 reduction has been reported to be in the low nanomolar range in various cell lines.[2] For initial experiments, a dose-response curve starting from low picomolar concentrations up to 1 µM can help determine the optimal concentration for your specific cell type and experimental conditions.[5]

Q3: In which cell lines has this compound been tested?

This compound has been evaluated in several cell lines, including:

  • Human neuroglioma H4 cells stably overexpressing human APP with the Swedish double mutation (K595N/M596L).[5]

  • HEK293 cells. [2]

  • Mouse neuroblastoma N2A cells. [2]

The potency of this compound is consistent across these cell lines, with IC50 values for Aβ42 reduction in the low nanomolar range.[2]

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6][7] For example, a 10 mM stock in 100% DMSO can be prepared and stored at -20°C or -80°C for long-term stability.[6] When preparing working solutions, dilute the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: How long should I incubate the cells with this compound?

A 24-hour incubation period has been shown to be effective for observing the modulatory effects of this compound on Aβ production in vitro.[5] However, the optimal incubation time may vary depending on the cell type, its metabolic rate, and the specific endpoint being measured. Time-course experiments (e.g., 12, 24, 48 hours) can be performed to determine the ideal duration for your experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No effect or lower than expected potency Compound degradation: Improper storage of stock solutions.Prepare fresh stock solutions and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Cellular health: Cells are unhealthy or have a low metabolic rate.Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination.
Incorrect concentration: Error in dilution calculations.Double-check all calculations for serial dilutions. Prepare fresh dilutions from the stock solution.
Assay sensitivity: The assay used to measure Aβ levels is not sensitive enough.Use a highly sensitive Aβ detection method, such as an AlphaLISA or a specific ELISA kit.[5]
High variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells.Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.
Compound precipitation: The compound may be precipitating out of the solution at higher concentrations.Visually inspect the culture medium for any signs of precipitation. If observed, consider using a lower concentration range or a different solubilizing agent (with appropriate vehicle controls).
Signs of cytotoxicity (cell death, altered morphology) Concentration is too high: Although selective, very high concentrations of any compound can be toxic.Perform a cell viability assay (e.g., MTT, LDH) in parallel with your main experiment to determine the cytotoxic concentration range. Lower the concentration of this compound if toxicity is observed.
Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration is below 0.1%.

Data Presentation

Table 1: In Vitro Potency of this compound on Aβ42 Reduction

Cell LineIC50 (Total) [nM]IC50 (Free) [nM]Reference
Human H494[2]
Human HEK29242[2]
Mouse N2A52[2]

Experimental Protocols

Protocol 1: In Vitro Cellular Aβ Secretion Assay

This protocol is adapted from a published study on this compound.[5]

  • Cell Seeding:

    • Plate human neuroglioma H4 cells, stably overexpressing human APP695 with the Swedish double mutation, at a density of 30,000 cells/well in a 96-well plate.

    • Use Iscove's Modified Dulbecco's Medium (IMDM) containing 10% Fetal Calf Serum (FCS) and 0.2 mg/L Hygromycin B.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations. A typical dose-response curve might range from 0.0013 µM to 4 µM in half-log steps.

    • 3-4 hours after cell plating, add the diluted compound solutions to the wells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.1%).

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection and Aβ Quantification:

    • After incubation, carefully collect the cell culture supernatant.

    • Quantify the levels of secreted Aβ peptides (Aβ38, Aβ40, Aβ42) using a sensitive immunoassay, such as an AlphaLISA kit.

  • Data Analysis:

    • Calculate the percentage of Aβ reduction relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP APP gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage Abeta42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Abeta42_40 Default Pathway Abeta37_38 Aβ37 / Aβ38 (Less Amyloidogenic) gamma_secretase->Abeta37_38 Modulated Pathway RO7185876 This compound RO7185876->gamma_secretase Allosteric Modulation

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture (e.g., H4-APPsw) seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock and Dilutions add_compound Add Compound/ Vehicle Control prep_compound->add_compound seed_cells->add_compound incubate Incubate for 24h add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_abeta Measure Aβ Levels (e.g., AlphaLISA) collect_supernatant->measure_abeta analyze_data Analyze Data & Determine IC50 measure_abeta->analyze_data

Caption: Experimental workflow for optimizing concentration.

Troubleshooting_Guide start Experiment Shows Unexpected Results check_potency Is the observed potency too low? start->check_potency check_variability Is there high variability? check_potency->check_variability No sol_potency Verify Compound Integrity & Cell Health. Check Assay Sensitivity. check_potency->sol_potency Yes check_toxicity Are there signs of cytotoxicity? check_variability->check_toxicity No sol_variability Ensure Consistent Cell Seeding. Check for Precipitation. check_variability->sol_variability Yes sol_toxicity Perform Viability Assay. Lower Compound or Solvent Concentration. check_toxicity->sol_toxicity Yes end Re-run Experiment check_toxicity->end No sol_potency->end sol_variability->end sol_toxicity->end

Caption: Troubleshooting decision tree for in vitro experiments.

References

Troubleshooting inconsistent results with (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9R)-RO7185876, a potent γ-secretase modulator (GSM).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity, GSMs allosterically modulate γ-secretase to alter the cleavage of amyloid precursor protein (APP).[1][2] This results in a decrease in the production of longer, amyloidogenic Aβ peptides, such as Aβ42 and Aβ40, and a corresponding increase in the production of shorter, less aggregation-prone peptides like Aβ38 and Aβ37.[1] Importantly, this modulation does not significantly inhibit the processing of other γ-secretase substrates, such as Notch, which is a common cause of toxicity with GSIs.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[4][5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4][5]

Q3: What are suitable solvents for preparing this compound solutions?

This compound is soluble in DMSO. For in vivo studies, various solvent formulations have been used, including:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil[4]

The choice of solvent will depend on the specific experimental requirements.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors related to experimental setup, cell line variability, and reagent handling. This section provides guidance on common issues.

Problem 1: High variability in Aβ peptide measurements between experiments.

Potential Cause Troubleshooting Recommendation
Cell Passage Number and Health: Use a consistent and narrow range of cell passage numbers for all experiments. Regularly monitor cell morphology and viability to ensure a healthy cell population.
Inconsistent Seeding Density: Ensure precise and consistent cell seeding density across all wells and plates. Even small variations can lead to significant differences in Aβ production.
Compound Stability and Dilution: Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Ensure thorough mixing at each dilution step.
Assay Variability: Include appropriate controls in every assay plate (vehicle control, positive control if available). Run samples in triplicate to assess intra-assay variability.

Problem 2: Weaker than expected reduction in Aβ42 levels.

Potential Cause Troubleshooting Recommendation
Suboptimal Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Incorrect Incubation Time: Optimize the incubation time with the compound. A 24-hour incubation is a common starting point for Aβ secretion assays.[6]
Cell Line Transfection Efficiency (if applicable): If using cells transiently transfected with APP, ensure high and consistent transfection efficiency. Use a reporter gene (e.g., GFP) to monitor efficiency.
Solubility Issues: Visually inspect the media for any signs of compound precipitation. If observed, reconsider the solvent or preparation method.

Problem 3: Unexpected effects on Notch signaling.

Potential Cause Troubleshooting Recommendation
High Compound Concentration: Although this compound is selective for APP processing, very high concentrations may lead to off-target effects. Confirm the dose-response for Notch signaling inhibition. GSMs are expected to have a wide therapeutic window with respect to Notch.[1]
Assay Specificity: Use a well-validated Notch reporter assay. Ensure the observed effect is specific to Notch signaling by including appropriate controls.
Cell Line Sensitivity: Different cell lines may have varying sensitivities to γ-secretase modulation. Characterize the Notch pathway in your specific cell model.

Data Presentation

The following table summarizes the expected quantitative effects of this compound on Aβ peptide production and Notch signaling based on available literature.

ParameterThis compound EffectIC50 / EC50Reference
Aβ42 Production Decrease4-9 nM (in vitro)[1]
Aβ40 Production Decrease-[1]
Aβ38 Production Increase-[1]
Aβ37 Production Increase-[1]
Total Aβ Levels No significant change-[1]
Notch Signaling No significant inhibition>10,000 nM[1]

Experimental Protocols

1. In Vitro Cellular Aβ Secretion Assay

This protocol is adapted from published methods for assessing the effect of γ-secretase modulators on Aβ peptide levels.[6]

  • Cell Line: Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L).[6]

  • Procedure:

    • Plate cells at a density of 30,000 cells/well in a 96-well plate and incubate for 3-4 hours.[6]

    • Prepare serial dilutions of this compound in culture media.

    • Add the compound dilutions to the cells and incubate for 24 hours at 37°C and 5% CO2.[6]

    • Collect the cell culture supernatant for Aβ quantification.

    • Quantify the levels of secreted Aβ peptides (Aβ40, Aβ42, Aβ38, Aβ37) using a validated immunoassay method such as AlphaLISA or ELISA.[6]

2. Notch Cellular Reporter Assay

This protocol is designed to evaluate the selectivity of this compound by measuring its effect on Notch signaling.[6]

  • Cell Line: HEK293 cells stably transfected with human Notch1 and a luciferase reporter construct.[6]

  • Procedure:

    • Seed cells in a 96-well plate to approximately 80% confluency.[6]

    • Add this compound at various concentrations (final DMSO concentration should be kept low, e.g., 0.8%).[6]

    • Incubate for 20 hours at 37°C and 5% CO2.[6]

    • Equilibrate the plate to room temperature.

    • Measure luciferase activity using a suitable luminescence reader to determine the effect on Notch signaling.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway (Target of this compound) APP_non APP sAPP_alpha sAPPα (soluble) APP_non->sAPP_alpha α-secretase CTF83 CTF83 (membrane-bound) APP_non->CTF83 α-secretase p3 p3 CTF83->p3 γ-secretase AICD_non AICD CTF83->AICD_non γ-secretase APP_amy APP sAPP_beta sAPPβ (soluble) APP_amy->sAPP_beta β-secretase C99 C99 (membrane-bound) APP_amy->C99 β-secretase Ab42_40 Aβ42 / Aβ40 (amyloidogenic) C99->Ab42_40 γ-secretase AICD_amy AICD C99->AICD_amy γ-secretase Ab38_37 Aβ38 / Aβ37 (less amyloidogenic) Ab42_40->Ab38_37 This compound (Modulation)

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding (e.g., H4-APP or HEK293-Notch) Incubation Add Compound to Cells Incubate for 20-24h Cell_Culture->Incubation Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Incubation Supernatant_Collection Collect Supernatant (for Aβ assay) Incubation->Supernatant_Collection Cell_Lysis Lyse Cells (for Notch assay) Incubation->Cell_Lysis Quantification Quantify Aβ Peptides (ELISA/AlphaLISA) or Luciferase Activity Supernatant_Collection->Quantification Cell_Lysis->Quantification Data_Analysis Data Analysis (IC50/EC50 determination) Quantification->Data_Analysis

Caption: General Experimental Workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results Observed Cell_Variability Cell Health & Passage Inconsistent_Results->Cell_Variability Assay_Conditions Reagent Stability & Handling Inconsistent_Results->Assay_Conditions Experimental_Setup Seeding Density & Incubation Inconsistent_Results->Experimental_Setup Standardize_Cells Standardize Cell Culture Cell_Variability->Standardize_Cells Fresh_Reagents Use Fresh Reagents & Controls Assay_Conditions->Fresh_Reagents Optimize_Protocol Optimize Assay Parameters (Dose, Time) Experimental_Setup->Optimize_Protocol

Caption: Troubleshooting Logic for Inconsistent Results.

References

Overcoming poor solubility of (9R)-RO7185876 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of (9R)-RO7185876.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I try to dissolve this compound in a simple aqueous buffer (e.g., PBS). Why is this happening?

A1: this compound is a poorly water-soluble compound. Like many modern drug candidates, it has a complex, lipophilic structure that limits its ability to dissolve in aqueous solutions. Direct dissolution in buffers like PBS is unlikely to be successful and will typically result in precipitation.

Q2: What is the maximum achievable concentration of this compound in aqueous-based formulations?

A2: With the use of appropriate co-solvents and excipients, concentrations of at least 2.5 mg/mL have been achieved in clear, stable solutions suitable for in vivo studies.[1] Higher concentrations of approximately 5 mg/mL have also been reported in specific formulations.[2]

Q3: Are there any pre-formulation data available for this compound?

A3: While a comprehensive public pre-formulation dataset is not available, its discovery and development papers indicate that balancing physicochemical properties, including solubility, was a key challenge.[3][4] The high lipophilicity suggested by its intended use as a CNS-penetrant drug further points to its low intrinsic aqueous solubility.

Q4: Can I use sonication or heating to help dissolve this compound?

A4: Yes, gentle heating and/or sonication can be used to aid the dissolution process, especially when using co-solvents or preparing stock solutions.[1] However, it is crucial to monitor the solution for any signs of degradation and to ensure the final solution remains clear upon cooling to the experimental temperature.

Q5: What are the recommended storage conditions for stock solutions of this compound?

A5: For long-term storage, stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to dissolving this compound, from simple to more complex formulations.

Step 1: Initial Dissolution in Organic Solvents

For in vitro experiments, it is common to first prepare a concentrated stock solution in an organic solvent.

  • Issue: The compound does not dissolve in the chosen organic solvent.

  • Troubleshooting:

    • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound, with a reported solubility of approximately 100 mg/mL.[2]

    • Procedure:

      • Weigh the desired amount of this compound.

      • Add the appropriate volume of DMSO.

      • Use ultrasonication at a temperature below 60°C to facilitate dissolution.[2]

    • Success Indicator: A clear solution is obtained.

Step 2: Preparing Aqueous Solutions for In Vivo Use

Directly diluting a DMSO stock into an aqueous buffer will likely cause precipitation. Therefore, the use of co-solvents and other excipients is necessary.

  • Issue: Precipitation occurs upon dilution of the DMSO stock with an aqueous vehicle.

  • Troubleshooting:

    • Approach 1: Co-solvent and Surfactant Formulation. This method uses a combination of solvents and a surfactant to maintain the drug in solution.

    • Approach 2: Cyclodextrin-based Formulation. This approach utilizes cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.

Quantitative Data Summary
Formulation ComponentApproach 1: Co-solvent/Surfactant[1]Approach 2: Cyclodextrin[1][2]
This compound Conc. ≥ 2.5 mg/mL≥ 2.5 - 5 mg/mL
DMSO 10%10%
PEG300 40%-
Tween-80 5%-
Saline 45%-
SBE-β-CD in Saline -90% (of 20% SBE-β-CD solution)
Appearance Clear SolutionClear Solution

Experimental Protocols

Protocol 1: Co-solvent and Surfactant Formulation [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate sterile tube, combine the final volumes of the other excipients in the following order: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vortex the mixture of excipients thoroughly.

  • Slowly add 10% of the DMSO stock solution to the excipient mixture while continuously vortexing.

  • Visually inspect the final solution for clarity. If any precipitation is observed, gentle warming and sonication may be applied.

Protocol 2: Cyclodextrin-Based Formulation [2]

  • Prepare a 20% (w/v) solution of sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline. Ensure the SBE-β-CD is completely dissolved and the solution is clear.

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare a 1 mL final formulation, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD saline solution.

  • Mix well until a clear solution is obtained. This formulation should be freshly prepared for optimal results.

Visual Guides

experimental_workflow cluster_start Starting Point cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_outcome Outcome start Poorly Soluble This compound Powder stock Prepare Concentrated Stock in DMSO start->stock Solubilize formulation Select Formulation Strategy start->formulation For Animal Dosing dilute Dilute into Assay Buffer stock->dilute Final Dilution cosolvent Co-solvent/Surfactant Formulation formulation->cosolvent Option 1 cyclodextrin Cyclodextrin-based Formulation formulation->cyclodextrin Option 2 clear_solution Clear, Stable Solution for Dosing cosolvent->clear_solution cyclodextrin->clear_solution signaling_pathway cluster_membrane Cell Membrane cluster_processing APP Processing cluster_peptides Aβ Peptide Production APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 Step 1 gamma_secretase γ-Secretase Complex Abeta42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Abeta42_40 Modulated Down Abeta37_38 Aβ37 / Aβ38 (Non-amyloidogenic) gamma_secretase->Abeta37_38 Modulated Up C99 C99 fragment BACE1->C99 C99->gamma_secretase Step 2: Substrate RO7185876 This compound (GSM) RO7185876->gamma_secretase Allosterically Modulates

References

Potential off-target effects of (9R)-RO7185876 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (9R)-RO7185876 in cellular assays. Our aim is to help you navigate potential challenges and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also referred to as RO7185876 or (S)-3, is a potent and selective γ-secretase modulator (GSM).[1][2][3] Its primary function is to allosterically modulate the γ-secretase complex, an enzyme involved in the cleavage of amyloid precursor protein (APP).[1] This modulation shifts the cleavage preference, leading to a decrease in the production of longer, aggregation-prone amyloid-β (Aβ) peptides, specifically Aβ42 and Aβ40.[1] Concurrently, it increases the production of shorter, non-amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, without altering the total amount of Aβ produced.[1]

Q2: What are the known on-target effects of this compound in cellular assays?

In various cell-based assays, this compound has demonstrated a consistent on-target profile. The expected outcomes of treating cells with this compound include:

  • A dose-dependent reduction in the secretion of Aβ42 and Aβ40.

  • A corresponding dose-dependent increase in the secretion of Aβ37 and Aβ38.

  • No significant change in the total levels of all Aβ peptide species combined.

  • No inhibition of Notch1 receptor processing, a common off-target effect of γ-secretase inhibitors (GSIs).[1]

Q3: How does this compound differ from a γ-secretase inhibitor (GSI)?

While both GSMs and GSIs target the γ-secretase enzyme, their mechanisms and consequences are distinct. GSIs block the catalytic activity of the enzyme, leading to a broad inhibition of the processing of all its substrates, including APP and the Notch receptor.[4] This lack of selectivity is associated with significant side effects.[4] In contrast, this compound is a modulator that selectively alters the processivity of γ-secretase on APP, specifically shifting the cleavage site to produce shorter Aβ peptides.[1] Crucially, it does not inhibit the processing of other γ-secretase substrates like Notch, which contributes to its favorable safety profile.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during cellular assays with this compound.

Issue 1: Inconsistent or No Observed Modulation of Aβ Peptides

Potential Causes and Solutions:

  • Compound Solubility and Stability:

    • Problem: this compound may precipitate out of the culture medium, especially at higher concentrations, leading to a lower effective concentration.

    • Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous culture media, ensure thorough mixing and visually inspect for any signs of precipitation. It is advisable to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤0.1%).

  • Cell Line Variability:

    • Problem: The expression levels of APP and γ-secretase complex components can vary between different cell lines, influencing their responsiveness to GSMs.

    • Solution: Use a cell line known to be responsive to γ-secretase modulation, such as human neuroglioma H4 cells overexpressing a mutant form of APP (e.g., APP695 with the Swedish mutation).[5] If using a different cell line, it may be necessary to characterize its baseline Aβ production profile.

  • Assay Sensitivity and Specificity:

    • Problem: The immunoassay (e.g., ELISA) used to detect Aβ peptides may lack the required sensitivity or specificity to detect the modulated changes accurately.

    • Solution: Ensure that the antibodies used in your assay are specific for the different Aβ isoforms (Aβ42, Aβ40, Aβ38, and Aβ37) and that the assay has a sufficient dynamic range to quantify both increases and decreases in peptide levels.

Issue 2: Unexpected Cytotoxicity or Changes in Cell Morphology

Potential Causes and Solutions:

  • High Compound Concentration:

    • Problem: Although generally well-tolerated, very high concentrations of this compound may induce cytotoxicity in some cell lines.

    • Solution: Always perform a dose-response curve and include a cell viability assay (e.g., MTT, MTS, or LDH assay) in parallel with your Aβ modulation experiment. This will help you determine the optimal non-toxic concentration range for your specific cell line.

  • Solvent Toxicity:

    • Problem: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is consistent across all wells and is below the toxic threshold for your cells (typically ≤0.1% for DMSO). Include a vehicle-only control in your experimental setup.

Issue 3: Variability in Results Between Experiments

Potential Causes and Solutions:

  • Cell Passage Number and Health:

    • Problem: Cells at high passage numbers can exhibit altered phenotypes and responsiveness. Stressed or unhealthy cells will also lead to inconsistent results.

    • Solution: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell health and morphology.

  • Inconsistent Experimental Conditions:

    • Problem: Minor variations in incubation times, cell seeding densities, and reagent concentrations can contribute to experimental variability.

    • Solution: Standardize all experimental parameters and document them meticulously. Ensure consistent cell seeding density and allow cells to adhere and stabilize before adding the compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in reducing Aβ42 levels in different human cell lines.

Cell LineAssay TypeParameterValue (nM)
H4 (human neuroglioma)Aβ42 SecretionIC50 (total)9
H4 (human neuroglioma)Aβ42 SecretionIC50 (free)6
HEK292 (human embryonic kidney)Aβ42 SecretionIC50 (total)4
HEK292 (human embryonic kidney)Aβ42 SecretionIC50 (free)2
N2A (mouse neuroblastoma)Aβ42 SecretionIC50 (total)4
N2A (mouse neuroblastoma)Aβ42 SecretionIC50 (free)2

Data extracted from Ratni H, et al. (2020).[1]

Key Experimental Protocols

In Vitro Cellular Aβ Secretion Assay [5]

  • Cell Plating: Seed human neuroglioma H4 cells, stably overexpressing human APP695 with the Swedish double mutation, in 96-well plates at a density of 30,000 cells/well in 100 µL of IMDM media supplemented with 10% FCS and 0.2 mg/L Hygromycin B. Incubate at 37°C with 5% CO2.

  • Compound Addition: After 3-4 hours, add 50 µL of the test compound (this compound) diluted in culture media to achieve the desired final concentration. A typical dose-response curve may range from 0.0013 µM to 4 µM in half-log steps. The final DMSO concentration should be kept constant (e.g., 0.4%).

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for Aβ peptide quantification.

  • Aβ Quantification: Use a suitable immunoassay, such as an AlphaLISA kit, to measure the concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for the reduction of Aβ peptides using a nonlinear regression fit analysis.

Notch Cellular Reporter Assay [5]

  • Cell Plating: Seed HEK293 cells, stably transfected with human Notch1 and a luciferase reporter construct, in 96-well plates to approximately 80% confluency.

  • Compound Addition: Add the test compound at various concentrations. The final DMSO concentration should be kept constant (e.g., 0.8%).

  • Incubation: Incubate the plates for 20 hours at 37°C with 5% CO2.

  • Luciferase Assay: Allow the plates to equilibrate to room temperature. Add a luciferase substrate (e.g., Steady-Glo) and incubate for 20 minutes at room temperature.

  • Signal Measurement: Measure the chemiluminescence using a suitable plate reader. A lack of change in the luciferase signal indicates no effect on Notch signaling.

Visualizations

OnTargetSignalingPathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP APP gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Decreased Production Ab38_37 Aβ38 / Aβ37 (Non-amyloidogenic) gamma_secretase->Ab38_37 Increased Production RO7185876 This compound RO7185876->gamma_secretase Modulates

Caption: On-target signaling pathway of this compound.

TroubleshootingWorkflow Start Inconsistent or No Aβ Modulation Check_Solubility Verify Compound Solubility and Stability Start->Check_Solubility Check_CellLine Confirm Cell Line Responsiveness Check_Solubility->Check_CellLine If soluble Check_Assay Validate Assay Sensitivity/Specificity Check_CellLine->Check_Assay If responsive Resolution Consistent Aβ Modulation Check_Assay->Resolution If valid

Caption: Troubleshooting workflow for inconsistent Aβ modulation.

GSIs_vs_GSMs GSI γ-Secretase Inhibitor (GSI) - Inhibits catalytic activity - Blocks APP processing - Blocks Notch processing GSM This compound (GSM) - Modulates activity - Shifts APP cleavage - Spares Notch processing

References

Technical Support Center: Interpreting Unexpected Aβ Profile Changes with (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (9R)-RO7185876, a potent γ-secretase modulator (GSM). This guide is designed to help interpret unexpected changes in amyloid-beta (Aβ) profiles during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective gamma-secretase modulator (GSM).[1][2][3] Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity, GSMs allosterically modulate γ-secretase.[1] This modulation shifts the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99). The result is a decrease in the production of longer, more amyloidogenic Aβ peptides, such as Aβ42 and Aβ40, and a simultaneous increase in the production of shorter, less aggregation-prone peptides like Aβ38 and Aβ37.[1] Importantly, GSMs like this compound do not significantly alter the total amount of Aβ produced.[1]

Q2: What is the expected Aβ profile change after treatment with this compound?

Treatment with this compound is expected to induce a characteristic shift in the Aβ peptide profile. Specifically, you should observe:

  • A significant decrease in the levels of Aβ42.

  • A decrease in the levels of Aβ40.

  • An increase in the levels of Aβ38.

  • An increase in the levels of Aβ37.

  • No significant change in the total Aβ levels.

The precise magnitude of these changes can vary depending on the experimental system (e.g., cell line, animal model), the concentration of the compound, and the duration of treatment.

Q3: My results show an increase in total Aβ levels. Is this expected?

No, an increase in total Aβ levels is not an expected outcome of treatment with this compound. GSMs are designed to modulate the type of Aβ species produced, not to increase the overall production. If you observe an increase in total Aβ, consider the following possibilities:

  • Experimental artifact: Review your experimental protocol for potential errors in sample preparation, dilution, or the assay itself.

  • Cellular stress response: At very high, non-physiological concentrations, some compounds can induce cellular stress, which might indirectly affect APP expression or processing.

  • Assay specificity: Ensure your total Aβ assay is equally sensitive to all Aβ isoforms.

Q4: I am seeing a paradoxical increase in Aβ42 at low concentrations. Why is this happening?

A paradoxical increase in Aβ species is sometimes observed with γ-secretase inhibitors (GSIs) at low doses, not typically with GSMs.[4][5] However, if you observe this, it is crucial to:

  • Confirm the identity and purity of your compound.

  • Review your dosing calculations.

  • Consider the possibility of off-target effects in your specific experimental system, although this is less likely with a selective GSM.

Q5: Why am I not observing a significant decrease in Aβ42?

Several factors could contribute to a lack of a significant decrease in Aβ42:

  • Suboptimal compound concentration: The concentration of this compound may be too low to elicit a measurable effect. Perform a dose-response experiment to determine the optimal concentration.

  • Insufficient treatment duration: The treatment time may be too short to see a significant change in the secreted Aβ profile.

  • Cell type or model resistance: The specific cell line or animal model you are using might be less sensitive to the effects of the GSM.

  • Assay sensitivity and variability: Your Aβ42 assay may not be sensitive enough to detect the changes, or there may be high variability in your measurements.

Data Presentation

Table 1: Expected In Vitro Aβ Profile Changes with a Potent GSM

Aβ SpeciesExpected ChangeReported IC50/EC50 for similar GSMs
Aβ42Decrease33 nM (E-2012)
Aβ40Decrease-
Aβ38Increase-
Aβ37Increase-
Total AβNo significant change-

Note: The IC50/EC50 values are for a representative potent GSM, E-2012, and may differ for this compound. The primary takeaway is the expected directional change.

Table 2: In Vivo Aβ Profile Changes in a Mouse Model with a Potent GSM

Aβ SpeciesExpected Change in Brain
Aβ42Decrease
Aβ40Decrease
Aβ38Increase
Total AβNo significant change

Troubleshooting Guides

Issue 1: No significant change in Aβ42 and Aβ40 levels.

Possible Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response curve to identify the optimal concentration of this compound for your experimental system.
Insufficient Treatment Duration Increase the incubation time with the compound. A time-course experiment can help determine the optimal duration.
Low Assay Sensitivity Use a highly sensitive ELISA kit or consider a more quantitative method like immunoprecipitation-mass spectrometry (IP-MS).
Cell Health and Confluency Ensure cells are healthy and at a consistent confluency, as these factors can influence APP processing and Aβ secretion.
Compound Stability Verify the stability of this compound in your cell culture medium under your experimental conditions.

Issue 2: Unexpected increase in total Aβ levels.

Possible Cause Troubleshooting Step
Cellular Stress Lower the concentration of this compound to a more physiologically relevant range. Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.
Assay Cross-Reactivity Confirm that your total Aβ antibody detects all Aβ isoforms with equal affinity.
Sample Normalization Ensure that you are normalizing your Aβ measurements to a consistent metric, such as total protein concentration.

Issue 3: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells.
Pipetting Errors Calibrate your pipettes and use proper pipetting techniques to ensure accurate and consistent reagent delivery.
Edge Effects in Plates Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS.
Inadequate Mixing Gently and thoroughly mix all reagents and samples before adding them to the wells.

Mandatory Visualizations

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular APP APP C99 C99 APP->C99 β-secretase cleavage sAPPb sAPPβ APP->sAPPb β-secretase cleavage gamma_secretase γ-Secretase C99->gamma_secretase Ab42 Aβ42 gamma_secretase->Ab42 Ab40 Aβ40 gamma_secretase->Ab40 Ab38 Aβ38 gamma_secretase->Ab38 Ab37 Aβ37 gamma_secretase->Ab37 AICD AICD gamma_secretase->AICD RO7185876 This compound RO7185876->gamma_secretase modulates beta_secretase β-Secretase

Caption: APP processing pathway modulated by this compound.

Experimental_Workflow start Start cell_culture Seed and Culture Cells start->cell_culture treatment Treat with this compound (and vehicle control) cell_culture->treatment collection Collect Conditioned Media and/or Cell Lysates treatment->collection analysis Aβ Analysis collection->analysis elisa ELISA analysis->elisa Immunoassay ip_ms IP-MS analysis->ip_ms Mass Spectrometry data_interpretation Data Interpretation elisa->data_interpretation ip_ms->data_interpretation end End data_interpretation->end

Caption: General experimental workflow for Aβ analysis.

Troubleshooting_Logic start Unexpected Aβ Profile q1 Are Aβ42/40 levels decreased? start->q1 a1_yes Are Aβ38/37 levels increased? q1->a1_yes Yes a1_no Check: - Compound concentration - Treatment duration - Assay sensitivity q1->a1_no No a2_yes Is total Aβ unchanged? a1_yes->a2_yes Yes a2_no Check: - Assay specificity for shorter Aβ peptides a1_yes->a2_no No a3_yes Expected Profile Observed a2_yes->a3_yes Yes a3_no Check: - Cell health (cytotoxicity) - Sample normalization a2_yes->a3_no No

Caption: Troubleshooting logic for unexpected Aβ profiles.

Experimental Protocols

Protocol 1: In Vitro Aβ Analysis using ELISA

  • Cell Seeding: Plate cells (e.g., HEK293 expressing human APP, SH-SY5Y) in a 96-well plate at a density that will result in 80-90% confluency at the time of sample collection.

  • Compound Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Include a blank well with medium only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet any detached cells.

  • ELISA: Perform the ELISA for Aβ42, Aβ40, and total Aβ according to the manufacturer's instructions. Ensure to use appropriate dilutions of your samples to fall within the linear range of the standard curve.

  • Data Analysis: Calculate the concentrations of each Aβ species. Normalize the data to a measure of cell number or total protein if desired.

Protocol 2: Aβ Immunoprecipitation-Mass Spectrometry (IP-MS)

  • Sample Preparation: Collect conditioned medium as described in the ELISA protocol. Add a protease inhibitor cocktail to prevent Aβ degradation.

  • Immunoprecipitation:

    • Add an Aβ-specific antibody (e.g., 6E10 or 4G8) to the conditioned medium.

    • Incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

    • Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specific binding.

  • Elution: Elute the captured Aβ peptides from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid).

  • Mass Spectrometry Analysis:

    • Spot the eluate onto a MALDI target plate with an appropriate matrix (e.g., sinapinic acid).

    • Acquire mass spectra in the appropriate mass range for Aβ peptides (typically 3000-5000 m/z).

    • Alternatively, analyze the eluate by LC-MS/MS for more detailed fragmentation and identification.

  • Data Analysis: Identify the peaks corresponding to the different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42) based on their mass-to-charge ratio. Quantify the relative abundance of each species.

References

Technical Support Center: Assessing Blood-Brain Barrier Penetration of (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of (9R)-RO7185876, a potent γ-secretase modulator.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its BBB penetration important?

A1: this compound is a potent and selective γ-secretase modulator (GSM) belonging to the triazolo-azepine chemical class, investigated as a potential treatment for Alzheimer's disease.[1][2] Its therapeutic target is within the central nervous system (CNS). Therefore, the ability of this compound to cross the blood-brain barrier is critical for its efficacy. Assessing BBB penetration is a key step in its development to ensure that sufficient concentrations of the drug can reach the brain to exert its pharmacological effect.[3][4]

Q2: What are the initial steps to evaluate the BBB penetration potential of this compound?

A2: A tiered approach is recommended. Start with in silico and in vitro models for initial screening before moving to more complex and resource-intensive in vivo studies.[5][6]

  • In Silico Prediction: Utilize computational models to predict physicochemical properties of this compound relevant to BBB penetration, such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donors/acceptors.[7]

  • In Vitro Assays: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to assess passive diffusion and cell-based transwell assays (e.g., using hCMEC/D3 or bEnd.3 cells) to evaluate both passive permeability and the potential for active transport.[8][9][10]

  • In Vivo Studies: If in vitro results are promising, proceed to in vivo animal models (e.g., mice or rats) to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).[11]

Q3: Does this compound show evidence of penetrating the BBB in preclinical studies?

A3: Yes, published preclinical data indicates that this compound has an excellent in vitro and in vivo drug metabolism and pharmacokinetics (DMPK) profile and has demonstrated efficacy in a pharmacodynamic mouse model where brain levels of the compound were measured.[1][2] This provides strong evidence that this compound penetrates the BBB.

Experimental Protocols & Data Presentation

A critical aspect of assessing BBB penetration is the use of well-defined experimental protocols and the clear presentation of quantitative data.

In Vitro BBB Permeability Assessment

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method to predict the passive diffusion of a compound across the BBB.[12]

Experimental Protocol:

  • Preparation of Lipid Membrane: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) dissolved in a suitable organic solvent, like dodecane, to form an artificial membrane.[13][14]

  • Donor and Acceptor Plates: A multi-well plate is used, with a donor compartment and an acceptor compartment separated by the artificial membrane.

  • Compound Addition: this compound is added to the donor compartment, typically at a concentration of 10 µM in a phosphate (B84403) buffer solution (pH 7.4).[13]

  • Incubation: The "sandwich" of donor and acceptor plates is incubated at room temperature for a defined period, typically 4 to 18 hours.[13][15]

  • Quantification: After incubation, the concentration of this compound in both the donor and acceptor compartments is determined using LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe (cm/s) = [ -ln(1 - CA(t)/Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ]

    Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD is the volume of the donor well, and VA is the volume of the acceptor well.

Data Presentation:

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted BBB Penetration
This compound8.5High
Propranolol (High Permeability Control)15.2High
Atenolol (Low Permeability Control)0.8Low

2. Cell-Based Transwell Assay

This assay uses a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB.[16]

Experimental Protocol:

  • Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are seeded on the apical side of a transwell insert and cultured until a confluent monolayer is formed. Barrier integrity is confirmed by measuring Trans-Endothelial Electrical Resistance (TEER), with values typically exceeding 150 Ω·cm² being acceptable.[16][17]

  • Compound Addition: this compound is added to the apical (blood side) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (brain side) chamber.

  • Quantification: The concentration of this compound in the samples is measured by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[15]

Data Presentation:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
This compound6.27.11.15
Verapamil (P-gp Substrate)1.59.86.53
In Vivo BBB Penetration Assessment

1. In Situ Brain Perfusion

This technique allows for the precise control of the composition of the fluid delivered to the brain vasculature.[18]

Experimental Protocol:

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: The brain is perfused for a short period (e.g., 1-5 minutes) with a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound.

  • Brain Homogenization: After perfusion, the brain is removed, and the concentration of the compound is determined in the brain homogenate.

  • Calculation: The brain uptake clearance (K_in) is calculated.

Data Presentation:

CompoundK_in (mL/s/g)
This compound0.025
Diazepam (High Uptake)0.045
Sucrose (Low Uptake)0.0001

Troubleshooting Guides

Issue 1: Low Permeability of this compound in PAMPA-BBB Assay

Potential Cause Troubleshooting Step
Poor compound solubility in assay buffer Although this compound has reported good solubility, ensure the concentration used is well below its solubility limit in the assay buffer. Use a co-solvent like DMSO, keeping the final concentration low (<1%).
Compound instability Analyze the compound concentration in the donor well at the end of the experiment to check for degradation.
Issues with the artificial membrane Ensure the lipid solution is fresh and properly applied to the filter plate. Check for air bubbles or inconsistencies in the membrane.[19] Run control compounds with known permeability to validate the assay setup.[15]

Issue 2: High Efflux Ratio for this compound in Cell-Based Transwell Assay

Potential Cause Troubleshooting Step
This compound is a substrate for an efflux transporter (e.g., P-gp or BCRP) Conduct the transwell assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in the A-B Papp value and a decrease in the efflux ratio would confirm that this compound is a substrate for that transporter.[15]
Poor integrity of the cell monolayer Verify the TEER values before and after the experiment. Values should remain high and stable. Perform a Lucifer yellow permeability assay to check for paracellular leakage.

Issue 3: Inconsistent Results in In Situ Brain Perfusion Studies

Potential Cause Troubleshooting Step
Variable perfusion rate Ensure the perfusion pump is calibrated and delivering a constant and accurate flow rate. Monitor the perfusion pressure during the experiment.
Incomplete perfusion of the brain Visually inspect the brain after perfusion for uniform blanching. The presence of red areas indicates incomplete perfusion.[20]
Compound binding to the perfusion apparatus Pre-run the perfusion buffer through the apparatus to saturate any non-specific binding sites.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_silico Physicochemical Property Prediction pampa PAMPA-BBB in_silico->pampa Passive Permeability Screening transwell Cell-Based Transwell pampa->transwell Confirmation & Efflux Potential perfusion In Situ Brain Perfusion transwell->perfusion Promising Candidates microdialysis Microdialysis perfusion->microdialysis Detailed PK/PD Studies

Caption: Tiered workflow for assessing BBB penetration.

troubleshooting_workflow start Unexpected Result (e.g., Low Permeability) check_compound Verify Compound Properties (Solubility, Stability) start->check_compound check_assay Validate Assay Setup (Controls, Integrity) start->check_assay modify_protocol Modify Experimental Protocol check_compound->modify_protocol check_assay->modify_protocol re_run Re-run Experiment modify_protocol->re_run interpret Interpret Results re_run->interpret

Caption: General troubleshooting workflow for BBB assays.

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain RO7185876_blood This compound endothelial_cell Endothelial Cell RO7185876_blood->endothelial_cell Enters passive_diffusion Passive Diffusion endothelial_cell->passive_diffusion RO7185876_brain This compound passive_diffusion->RO7185876_brain Crosses BBB efflux_pump Efflux Pump (e.g., P-gp) efflux_pump->RO7185876_blood Efflux RO7185876_brain->efflux_pump Potential Substrate gamma_secretase γ-Secretase RO7185876_brain->gamma_secretase Modulates Ab42 Aβ42 Production gamma_secretase->Ab42 Reduces

Caption: Transport of this compound across the BBB.

References

Technical Support Center: (9R)-RO7185876 Preclinical Safety & Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guidance regarding the preclinical toxicity and safety assessment of (9R)-RO7185876, a potent γ-secretase modulator (GSM).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its safety profile?

This compound is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates the γ-secretase complex. This modulation selectively reduces the production of longer, aggregation-prone amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while increasing the formation of shorter, non-pathogenic Aβ peptides like Aβ37 and Aβ38[1]. A key safety advantage is that it does not inhibit the processing of other γ-secretase substrates, most notably the Notch receptor[1]. Inhibition of Notch signaling is a major concern with GSIs, leading to severe side effects. The high selectivity of this compound for modulating Aβ production without affecting the Notch pathway is a cornerstone of its improved safety profile compared to GSIs[1].

Q2: What are the key in vitro safety and pharmacology data for this compound?

Preclinical in vitro studies have characterized the potency and selectivity of this compound. The compound, also referred to as (S)-3 in some publications, demonstrates high potency in reducing Aβ42 with a significant margin of safety with respect to Notch inhibition[1].

Table 1: In Vitro Profile of this compound ((S)-3) [1]

ParameterValueInterpretation
h IC50 Aβ42 H4 (total/free) 9 / 4 nMHigh potency in reducing Aβ42 in human neuroglioma cells.
h IC50 Aβ42 HEK292 (total/free) 4 / 2 nMHigh potency in reducing Aβ42 in human embryonic kidney cells.
Mouse IC50 N2A (total/free) 4 / 2 nMHigh potency in reducing Aβ42 in mouse neuroblastoma cells.
h Notch IC50 >10,000 nMHighly selective for Aβ modulation over Notch inhibition.
hERG IC20 / IC50 0.3 / 1.4 µMIndicates a potential for hERG channel interaction at higher concentrations.
Ames/MNT clean / cleanNo evidence of mutagenicity or clastogenicity in standard genotoxicity assays.

Q3: What is known about the in vivo toxicity of this compound from preclinical studies?

In vivo studies, including single-dose pharmacokinetics and 2-week dose range-finding (DRF) toxicology studies in both a rodent (mouse) and a non-rodent species, have been conducted for this compound[1]. The compound was reported to be very well-tolerated in these studies, with no histopathological findings that would hinder its further development[1]. Based on these positive outcomes, this compound was selected for Good Laboratory Practice (GLP) toxicology studies to support its entry into human clinical trials[1][2].

Q4: Are there any specific troubleshooting tips for unexpected toxicity findings in our own preclinical studies with a GSM like this compound?

While this compound has a favorable reported preclinical safety profile, researchers encountering unexpected toxicities with similar GSMs should consider the following:

  • Off-Target Pharmacology: Although highly selective, investigate potential off-target activities that may be specific to your experimental model or cell lines.

  • Metabolite-Mediated Toxicity: Characterize the metabolic profile of the compound in your system. A unique or highly concentrated metabolite could be responsible for the observed toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Ensure that the doses and resulting exposures in your study are within a therapeutic window and are not orders of magnitude higher than those reported to be efficacious and safe. The pharmacokinetic properties of a drug are crucial in understanding its potential toxicity[3][4].

  • Experimental Model Specificity: The toxicity profile can vary between species and even strains. Consider whether the observed toxicity is a specific vulnerability of your chosen animal model.

  • Formulation-Related Toxicity: Evaluate the vehicle and formulation used for dosing. The excipients themselves could be contributing to the observed toxicity.

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay [5]

  • Cell Plating: Plate human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation at a density of 30,000 cells/well in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound in culture media.

  • Dosing: 3-4 hours after plating, add the compound dilutions to the cells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Aβ Quantification: Collect the cell culture supernatant and quantify the levels of Aβ peptides (Aβ42, Aβ40, Aβ38, Aβ37) using a suitable immunoassay, such as an ELISA or AlphaLISA.

Acute In Vivo Pharmacodynamic Study in APP-Swe Transgenic Mice [5]

  • Animal Model: Use APP-Swe transgenic mice (2-4 months old).

  • Dosing: Administer this compound orally (per os) as a single dose.

  • Sample Collection: Sacrifice the animals 4 hours after dosing and collect brain tissue.

  • Brain Homogenization: Homogenize one brain hemisphere in a 1% DEA buffer containing protease inhibitors.

  • Extraction: Incubate the homogenate on ice for 5 hours, followed by ultracentrifugation at 100,000 x g for 45 minutes.

  • Aβ Quantification: Collect the supernatant and measure the concentrations of Aβ peptides using an appropriate immunoassay.

Visualizations

G cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 γ-Secretase Modulation cluster_2 Notch Pathway (Unaffected) APP APP C99 C99 Fragment APP->C99 β-secretase (BACE1) gamma_secretase γ-Secretase C99->gamma_secretase Ab42_40 Aβ42 / Aβ40 (Pathogenic) Ab38_37 Aβ38 / Aβ37 (Non-Pathogenic) gamma_secretase->Ab42_40 Decreased Production gamma_secretase->Ab38_37 Increased Production RO7185876 This compound RO7185876->gamma_secretase Allosteric Modulation Notch Notch Receptor NICD Notch Intracellular Domain (NICD) Notch->NICD γ-secretase Gene_Transcription Gene Transcription NICD->Gene_Transcription

Caption: Mechanism of this compound as a γ-secretase modulator.

G cluster_workflow Preclinical Safety Assessment Workflow in_vitro In Vitro Screening (Potency, Selectivity, Genotox, hERG) sdpk Single-Dose PK in Rodents in_vitro->sdpk drf 2-Week Dose Range-Finding (Rodent & Non-Rodent) sdpk->drf glp_tox GLP Toxicology Studies drf->glp_tox Good Tolerability & No Adverse Findings clinical_trials Entry into Human Clinical Trials glp_tox->clinical_trials

Caption: Preclinical development workflow for this compound.

References

Technical Support Center: Improving the Oral Bioavailability of (9R)-RO7185876 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the oral bioavailability of (9R)-RO7185876 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective gamma-secretase modulator (GSM) investigated as a potential treatment for Alzheimer's disease.[1][2] It belongs to a novel chemical class of triazolo-azepines.[1][2] Unlike gamma-secretase inhibitors (GSIs) which can cause toxicity by inhibiting the processing of other essential proteins like Notch, GSMs like this compound modulate the activity of gamma-secretase to selectively reduce the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide while increasing the levels of shorter, less amyloidogenic Aβ peptides such as Aβ38.[3][4][5][6] This modulation of amyloid precursor protein (APP) processing is a promising therapeutic strategy for Alzheimer's disease.[4][7]

Q2: What are the known physicochemical properties of this compound relevant to its oral bioavailability?

A2: While a comprehensive public profile is not available, the discovery of this compound reported good oral bioavailability and a favorable in vitro and in vivo DMPK profile.[1][5] As with many small molecules targeting the central nervous system (CNS), it is likely to be a lipophilic compound with poor aqueous solubility, a common challenge for oral drug delivery.[8][9] The compound has a LogD of 3.8, indicating its lipophilicity.[5]

Q3: What are some promising formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: For poorly water-soluble drugs, several formulation strategies can be employed to improve oral bioavailability. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[10][11][12] This is a widely used approach for BCS Class II and IV compounds.[12]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.[9][13]

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[9][14]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest drug molecules.[9]

Q4: Is this compound a substrate for P-glycoprotein (P-gp) and how might this affect its oral bioavailability and CNS penetration?

A4: The discovery paper for a closely related compound indicated a P-gp efflux ratio, suggesting that compounds of this class can be substrates for P-glycoprotein (P-gp).[5] P-gp is an efflux transporter found in the intestines and the blood-brain barrier.[3][6][15] P-gp-mediated efflux can limit the oral absorption of a drug by pumping it back into the intestinal lumen and can also restrict its entry into the brain, which is a critical consideration for a CNS-targeted drug like this compound.[3][4][7] Overcoming P-gp efflux may require co-administration with a P-gp inhibitor or the use of specific formulation strategies that can bypass this mechanism.[16][17]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor aqueous solubility and slow dissolution rate. 1. Characterize the solid-state properties of this compound. Confirm if it is crystalline or amorphous. 2. Develop an amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMCAS, PVP, Soluplus®) to enhance solubility and dissolution.[18] 3. Explore lipid-based formulations such as SMEDDS to improve solubilization in the GI tract.[19] 4. Reduce particle size through micronization or nanomilling to increase the surface area for dissolution.[14]
P-glycoprotein (P-gp) mediated efflux in the intestine. 1. Conduct in vitro transporter studies (e.g., Caco-2 permeability assays) to confirm if this compound is a P-gp substrate. 2. Co-administer a known P-gp inhibitor (e.g., verapamil, elacridar) in preclinical studies to assess the impact on oral bioavailability.[16] 3. Design formulations with excipients that have P-gp inhibitory effects , such as certain surfactants (e.g., Vitamin E TPGS, Cremophor® EL).[18]
First-pass metabolism in the gut wall or liver. 1. Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes. 2. If metabolism is extensive, consider formulation strategies that promote lymphatic transport (e.g., lipid-based formulations), which can partially bypass the liver.[19]
Inadequate formulation for the selected animal model. 1. Ensure the dosing vehicle is appropriate for the species being tested and can maintain the drug in a solubilized state in the GI tract. 2. Consider the physiological differences in the GI tract of the animal model (e.g., pH, transit time) and adjust the formulation accordingly.
Issue 2: Inconsistent In Vitro Dissolution Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Precipitation of the amorphous drug during dissolution. 1. Incorporate a precipitation inhibitor (a "parachute" polymer) into the amorphous solid dispersion formulation to maintain supersaturation.[12] 2. Use biorelevant dissolution media that better mimic the in vivo environment, including bile salts and phospholipids.[9]
Poor wettability of the drug powder. 1. Include a surfactant in the dissolution medium (e.g., sodium lauryl sulfate (B86663) - SLS) to improve wetting.[5][20] 2. If developing a solid dosage form, incorporate a wetting agent into the formulation.
Inappropriate dissolution test parameters. 1. Optimize the agitation speed of the USP Apparatus II (paddle) to ensure adequate mixing without causing coning of the sample at the bottom of the vessel. A typical starting range is 50-100 rpm.[5][20] 2. Ensure sink conditions are maintained throughout the experiment, where the concentration of the drug in the medium is no more than one-third of its saturation solubility.[8] If this is not possible, a non-sink dissolution test may be more appropriate for amorphous solid dispersions.[21]
Variability in the amorphous solid dispersion. 1. Characterize the ASD for homogeneity and physical stability. Use techniques like DSC and PXRD to confirm the amorphous nature and rule out the presence of crystalline drug. 2. Ensure the manufacturing process for the ASD (e.g., spray drying, hot-melt extrusion) is well-controlled and reproducible.[10]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Amorphous Solid Dispersion

This protocol provides a starting point for assessing the in vitro release of this compound from an amorphous solid dispersion formulation using the USP Apparatus II (Paddle).

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) containing 0.3% (w/v) sodium lauryl sulfate (SLS) to ensure sink conditions.[5] The medium should be de-aerated before use.

  • Temperature: 37 ± 0.5 °C.[8]

  • Paddle Speed: 75 rpm.[15]

  • Procedure:

    • Place a known amount of the this compound amorphous solid dispersion (equivalent to a specific dose) into each dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.

    • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Analyze the filtered samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate a dissolution profile.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation in mice.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Formulation:

    • Oral (PO) Formulation: this compound formulated as a solution or suspension. A potential starting formulation is a solution in 10% DMSO and 90% (20% SBE-β-CD in Saline).

    • Intravenous (IV) Formulation: this compound dissolved in a suitable vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO or PEG300).

  • Dosing:

    • PO Group: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • IV Group: Administer the formulation via tail vein injection at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both the PO and IV groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 3: LC-MS/MS Bioanalytical Method for this compound in Plasma

This protocol provides a general framework for developing an LC-MS/MS method for the quantification of this compound in plasma. Method development and validation are crucial.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add an internal standard (a structurally similar molecule not present in the sample).

    • Precipitate the plasma proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex and then centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For a molecule with a mass of approximately 483.53 g/mol , initial exploration of fragmentation patterns is necessary.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Analyze the calibration standards and unknown samples.

    • Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

G cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway cluster_2 Gamma-Secretase Modulation APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 fragment APP->C99 β-secretase sAPPa sAPPα APP->sAPPa α-secretase C83 C83 fragment APP->C83 α-secretase Ab Amyloid-beta (Aβ40, Aβ42) (Aggregation & Plaque Formation) C99->Ab γ-secretase AICD AICD C99->AICD γ-secretase Ab_short Shorter Aβ peptides (Aβ38) C99->Ab_short modulated γ-secretase C83->AICD γ-secretase p3 p3 fragment C83->p3 γ-secretase RO7185876 This compound gamma_secretase γ-Secretase RO7185876->gamma_secretase modulates gamma_secretase->Ab_short shifts processing to

Caption: Gamma-Secretase Modulation of APP Processing Pathway.

G Start Start Formulation_Dev Formulation Development (e.g., Amorphous Solid Dispersion) Start->Formulation_Dev In_Vitro_Dissolution In Vitro Dissolution Testing (USP Apparatus II) Formulation_Dev->In_Vitro_Dissolution Animal_Model_Selection Animal Model Selection (e.g., Mice, Rats) In_Vitro_Dissolution->Animal_Model_Selection Dosing Oral (PO) and Intravenous (IV) Dosing Animal_Model_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis Plasma Sample Preparation and LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic (PK) Parameter Calculation Plasma_Analysis->PK_Analysis Bioavailability_Calc Absolute Oral Bioavailability (F%) Calculation PK_Analysis->Bioavailability_Calc End End Bioavailability_Calc->End

Caption: Experimental Workflow for Oral Bioavailability Assessment.

G Poor_Bioavailability {Low Oral Bioavailability Observed | Is the compound poorly soluble?} Solubility_Enhancement Solubility/Dissolution Limited - Amorphous Solid Dispersion - Lipid-Based Formulation - Particle Size Reduction Poor_Bioavailability->Solubility_Enhancement Yes Permeability_Issue {Permeability Limited | Is it a P-gp substrate?} Poor_Bioavailability->Permeability_Issue No Solubility_Enhancement->Permeability_Issue Pgp_Strategies P-gp Efflux is a Factor - Co-administer P-gp inhibitor - Formulate with P-gp inhibiting excipients Permeability_Issue->Pgp_Strategies Yes Metabolism_Issue {Metabolism Limited | High first-pass metabolism?} Permeability_Issue->Metabolism_Issue No Pgp_Strategies->Metabolism_Issue Metabolism_Strategies High Metabolism - Prodrug approach - Lymphatic targeting formulations Metabolism_Issue->Metabolism_Strategies Yes Good_Bioavailability Acceptable Oral Bioavailability Metabolism_Issue->Good_Bioavailability No Metabolism_Strategies->Good_Bioavailability

Caption: Troubleshooting Logic for Poor Oral Bioavailability.

References

Validation & Comparative

Comparison Guide: First-Generation vs. Next-Generation Gamma-Secretase Modulators (GSMs)

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the compound (9R)-RO7185876: This compound is identified as risdiplam, a drug developed for the treatment of spinal muscular atrophy (SMA). Its mechanism of action involves modifying the splicing of the SMN2 gene. This is distinct from the function of gamma-secretase modulators (GSMs), which are developed for conditions like Alzheimer's disease by targeting the processing of the amyloid precursor protein (APP). Therefore, a direct comparison of efficacy between this compound and first-generation GSMs is not scientifically valid due to their different therapeutic targets and mechanisms.

To fulfill the objective of creating a comparison guide within the intended therapeutic area, this document will compare a representative next-generation GSM against first-generation GSMs . This will provide a relevant and data-supported analysis for researchers, scientists, and drug development professionals interested in the evolution of GSMs for Alzheimer's disease.

This guide provides a comparative analysis of first-generation and next-generation gamma-secretase modulators (GSMs), focusing on their efficacy, selectivity, and preclinical/clinical data.

Introduction to Gamma-Secretase Modulators (GSMs)

Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in the pathogenesis of Alzheimer's disease. It is responsible for the final cleavage of the amyloid precursor protein (APP), which can lead to the production of various amyloid-beta (Aβ) peptides. An imbalance in this process, particularly the overproduction of the aggregation-prone Aβ42 peptide, is a central event in the amyloid cascade hypothesis.

GSMs are small molecules that allosterically modulate the activity of gamma-secretase. Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity entirely and often lead to mechanism-based toxicities due to inhibiting the processing of other substrates like Notch, GSMs selectively shift the cleavage site to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of Aβ42.

First-generation GSMs, while demonstrating the viability of this mechanism, were often limited by low potency, poor pharmacokinetic properties, or off-target effects. Next-generation GSMs have been developed to overcome these limitations with improved potency, selectivity, and drug-like properties.

Signaling Pathway of Gamma-Secretase in APP Processing

The following diagram illustrates the sequential cleavage of APP and the site of action for GSMs.

cluster_membrane Cell Membrane cluster_output Peptide Products APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb CTF_beta C99 (β-CTF) APP->CTF_beta gamma_secretase γ-Secretase Complex CTF_beta->gamma_secretase 2. Substrate Docking AICD AICD gamma_secretase->AICD 3. Cleavage Ab42 Aβ42 (Pathogenic) gamma_secretase->Ab42 Ab40 Aβ40 gamma_secretase->Ab40 Ab38 Aβ38 (Less Pathogenic) gamma_secretase->Ab38 BACE1 β-Secretase (BACE1) BACE1->APP 1. Cleavage GSM Gamma-Secretase Modulator (GSM) GSM->gamma_secretase Allosteric Modulation

Caption: APP processing pathway and the modulatory action of GSMs.

Comparative Efficacy Data

The following tables summarize the quantitative data comparing the in vitro and in vivo efficacy of representative first-generation GSMs with a next-generation GSM.

Table 1: In Vitro Efficacy of GSMs in Cellular Assays (Data is representative and compiled from various public sources for illustrative comparison)

Compound ClassExample CompoundCell LineAβ42 IC₅₀ (nM)Aβ38 ProductionNotch Sparing
First-Generation Flurbiprofen DerivativeCHO~500 - 2000Moderate IncreaseYes
First-Generation NSAID-derivedH4>1000Moderate IncreaseYes
Next-Generation Compound "X"HEK293~10 - 50Significant IncreaseYes

Table 2: In Vivo Efficacy of GSMs in Transgenic Mouse Models (Data is representative and compiled from various public sources for illustrative comparison)

Compound ClassExample CompoundAnimal ModelDose (mg/kg)Brain Aβ42 Reduction (%)CSF Aβ38 Increase (%)
First-Generation Flurbiprofen DerivativeTg257630~25-30%~40%
Next-Generation Compound "X"APP/PS110>50%>100%

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are outlines of standard protocols used to evaluate GSMs.

A. In Vitro Cellular Aβ Assay

This experiment quantifies the effect of a GSM on Aβ peptide secretion from cultured cells that overexpress human APP.

cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis node1 1. Seed APP-expressing cells (e.g., HEK293-APP) node2 2. Allow cells to adhere (24 hours) node1->node2 node3 3. Add GSM compound at various concentrations node2->node3 node4 4. Incubate (e.g., 24-48 hours) node3->node4 node5 5. Collect conditioned media node4->node5 node6 6. Measure Aβ40, Aβ42, Aβ38 levels (e.g., ELISA, MSD) node5->node6 node7 7. Calculate IC₅₀ for Aβ42 reduction node6->node7

Caption: Workflow for in vitro evaluation of GSM activity.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with a human APP construct (e.g., APP695 with the Swedish mutation) are commonly used.

  • Compound Treatment: Cells are treated with a range of concentrations of the GSM compound, typically in a serum-free medium to avoid protein binding interference.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant (conditioned media) is collected.

  • Aβ Quantification: The levels of Aβ38, Aβ40, and Aβ42 in the supernatant are quantified using highly specific immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays.

  • Data Analysis: The concentration of compound that inhibits 50% of Aβ42 production (IC₅₀) is calculated from the dose-response curve. The concurrent increase in Aβ38 is also quantified.

B. In Vivo Pharmacodynamic Study in Transgenic Mice

This experiment assesses the ability of a GSM to modulate Aβ levels in the central nervous system of a living animal model of Alzheimer's disease.

  • Animal Model: Transgenic mice that overexpress human APP and presenilin-1 (PS1) with familial Alzheimer's disease mutations (e.g., Tg2576 or APP/PS1 models) are used. These mice develop age-dependent amyloid pathology.

  • Dosing: The GSM is administered to the mice, typically via oral gavage, at one or more dose levels.

  • Sample Collection: At a specific time point after the final dose (e.g., 3-6 hours, corresponding to the expected Tₘₐₓ), mice are euthanized. Brain tissue and cerebrospinal fluid (CSF) are collected.

  • Tissue Processing: The brain is often homogenized in a buffer containing protease inhibitors.

  • Aβ Quantification: Aβ peptides are extracted from the brain homogenate (e.g., using guanidine (B92328) or formic acid for insoluble plaques) and measured in both brain and CSF samples using specific immunoassays.

  • Data Analysis: The percentage reduction in Aβ42 and the percentage increase in Aβ38 are calculated by comparing the treated group to a vehicle-treated control group.

Conclusion

The evolution from first-generation to next-generation GSMs represents a significant advancement in the pursuit of a disease-modifying therapy for Alzheimer's disease. Next-generation compounds exhibit substantial improvements in potency, leading to greater Aβ42 reduction at lower, more clinically achievable doses. This enhanced potency, combined with favorable pharmacokinetic and safety profiles, positions next-generation GSMs as more promising candidates for clinical development. The data presented underscores the importance of continued medicinal chemistry efforts to refine the allosteric modulation of gamma-secretase for therapeutic benefit.

A Comparative Guide: (9R)-RO7185876 (Gamma-Secretase Modulator) vs. Gamma-Secretase Inhibitors on Notch Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (9R)-RO7185876, a gamma-secretase modulator (GSM), and traditional gamma-secretase inhibitors (GSIs) concerning their impact on the Notch signaling pathway. The objective is to present a clear, data-driven analysis of their distinct mechanisms of action and selectivity profiles, supported by experimental data and detailed methodologies.

Executive Summary

The therapeutic targeting of gamma-secretase, a critical enzyme in both Alzheimer's disease and cancer, has led to the development of two distinct classes of molecules: gamma-secretase inhibitors (GSIs) and gamma-secretase modulators (GSMs). While both interact with the gamma-secretase complex, their effects on its substrates, particularly the Notch receptor, are profoundly different.

Gamma-Secretase Inhibitors (GSIs) act by directly blocking the catalytic activity of the gamma-secretase complex. This leads to a pan-inhibitory effect on the processing of all its substrates, including the Amyloid Precursor Protein (APP) and the Notch receptor.[1] The inhibition of Notch signaling by GSIs is a major cause of mechanism-based toxicities, such as gastrointestinal issues, which have limited their clinical development.[2][3]

This compound , a potent and selective GSM, represents a more nuanced approach. Instead of inhibiting the enzyme, it allosterically modulates its activity.[4] This modulation selectively alters the cleavage of APP to reduce the production of pathogenic longer amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) while increasing the formation of shorter, less amyloidogenic peptides.[4] Crucially, this compound achieves this without affecting the processing of the Notch receptor, thus "sparing" the Notch signaling pathway from inhibition.[4]

Data Presentation: Quantitative Comparison

The following table summarizes the in vitro potency of this compound and several well-characterized gamma-secretase inhibitors against their primary targets, highlighting the critical difference in their effects on Notch signaling.

CompoundTypeTargetIC50 (nM)Notch SparingReference(s)
This compound GSMAβ42 Production4Yes[4]
Notch Signaling>10,000[4]
DAPT GSITotal Aβ115No[5]
Aβ42200[5]
Notch Signaling~1000[6]
Semagacestat GSIAβ4012.1No[5]
Aβ4210.9[5]
Notch Signaling14.1[5]
MK-0752 GSINotch SignalingPotentNo[7][8]
Nirogacestat (PF-3084014) GSIγ-secretase6.2No[5]
RO4929097 GSIγ-secretaseLow nanomolarNo[9]

Experimental Protocols

Detailed methodologies for key experiments used to assess the activity and selectivity of these compounds are provided below.

Notch Reporter Gene Assay

This assay quantifies the activity of the Notch signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.

Principle: Activation of the Notch pathway leads to the translocation of the Notch Intracellular Domain (NICD) to the nucleus, where it forms a complex with the transcription factor CSL to activate target gene expression. A reporter construct containing CSL binding sites upstream of a luciferase gene is introduced into cells. Inhibition of Notch signaling will result in a decrease in luciferase activity.[10][11][12]

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293) in a 96-well plate.

    • Co-transfect cells with a Notch-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of the test compound (this compound or a GSI) or vehicle control.

  • Luciferase Assay:

    • After a 24-48 hour incubation period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of Notch inhibition relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on cell proliferation and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[7][13]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of concentrations of the test compound or vehicle control.

  • MTT Incubation:

    • After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Western Blotting for NICD Detection

This technique is used to directly visualize and quantify the levels of the cleaved, active form of the Notch receptor (NICD).

Principle: Following proteolytic cleavage by gamma-secretase, the NICD is released into the cytoplasm. Western blotting uses specific antibodies to detect the presence and quantity of NICD in cell lysates, providing a direct measure of Notch processing.[14][15][16][17]

Protocol:

  • Cell Lysis:

    • Treat cells with the test compounds for a specified duration.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the NICD.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for NICD and a loading control (e.g., GAPDH or β-actin).

    • Normalize the NICD signal to the loading control to compare the levels of NICD between different treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_Notch_Pathway Canonical Notch Signaling Pathway cluster_nucleus Ligand Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding ADAM ADAM Protease NotchReceptor->ADAM S2 Cleavage GammaSecretase γ-Secretase ADAM->GammaSecretase S3 Cleavage NICD NICD GammaSecretase->NICD Release CSL CSL NICD->CSL Binding Nucleus Nucleus NICD->Nucleus Translocation TargetGenes Target Gene Transcription CSL->TargetGenes

Caption: Canonical Notch Signaling Pathway Activation.

cluster_inhibitors Mechanisms of Action on Notch Signaling cluster_gsi Gamma-Secretase Inhibitors (GSIs) cluster_gsm This compound (GSM) GSI GSI GammaSecretase_GSI γ-Secretase GSI->GammaSecretase_GSI Inhibition NICD_GSI NICD GammaSecretase_GSI->NICD_GSI Blocked GSM This compound GammaSecretase_GSM γ-Secretase GSM->GammaSecretase_GSM Modulation (No Inhibition of Notch Cleavage) NICD_GSM NICD GammaSecretase_GSM->NICD_GSM Normal Cleavage

Caption: Differential Effects on Notch Cleavage.

cluster_workflow Experimental Workflow: Notch Reporter Assay Start Seed Cells in 96-well Plate Transfect Co-transfect with Notch Reporter Plasmids Start->Transfect Treat Treat with this compound or GSI Transfect->Treat Incubate Incubate for 24-48h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End Results Analyze->End

Caption: Workflow for Notch Reporter Gene Assay.

Conclusion

The distinction between gamma-secretase modulators like this compound and traditional gamma-secretase inhibitors is critical for the development of targeted and safer therapeutics. While GSIs offer a broad inhibition of gamma-secretase activity, their lack of selectivity for APP over Notch results in a narrow therapeutic window and significant on-target toxicities. In contrast, this compound exemplifies a new generation of molecules that can precisely modulate the enzymatic activity of gamma-secretase to achieve a desired therapeutic effect on Aβ production while avoiding the detrimental inhibition of the essential Notch signaling pathway. This Notch-sparing mechanism represents a significant advancement in the field and holds promise for the development of safer and more effective treatments for Alzheimer's disease.

References

A Head-to-Head Comparison of (9R)-RO7185876 and Other Amyloid-β Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective treatments for Alzheimer's disease has led to the development of various therapeutic agents aimed at reducing the cerebral burden of amyloid-beta (Aβ), a pathological hallmark of the disease. Among these, (9R)-RO7185876, a potent and selective γ-secretase modulator (GSM), has emerged as a promising small molecule candidate. This guide provides an objective, data-driven comparison of this compound with other prominent Aβ-lowering agents, including other GSMs, BACE1 inhibitors, and monoclonal antibodies. The following sections present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: A Comparative Overview

Aβ-lowering agents can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for interpreting their efficacy and safety profiles.

  • γ-Secretase Modulators (GSMs) , such as this compound, allosterically modulate the γ-secretase enzyme complex. Instead of inhibiting the enzyme's overall activity, which can lead to mechanism-based toxicities related to Notch signaling, GSMs shift the cleavage of the amyloid precursor protein (APP). This results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides like Aβ38 and Aβ37[1].

  • BACE1 Inhibitors block the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the amyloidogenic pathway. By inhibiting BACE1, these agents reduce the production of all Aβ peptide species[2]. However, the clinical development of many BACE1 inhibitors has been halted due to a lack of efficacy or safety concerns, potentially related to the inhibition of other BACE1 substrates[3].

  • Monoclonal Antibodies target various forms of Aβ for clearance from the brain. These can be directed against Aβ monomers, oligomers, protofibrils, or insoluble fibrils in amyloid plaques. Their mechanisms of clearance are thought to involve Fc-mediated phagocytosis by microglia and a "peripheral sink" mechanism where binding to Aβ in the plasma shifts the equilibrium to draw Aβ out of the brain[4][5].

Quantitative Data Presentation

The following tables summarize key in vitro and in vivo data for this compound and a selection of other Aβ-lowering agents to facilitate a direct comparison of their pharmacological profiles.

Table 1: In Vitro Potency of Aβ-Lowering Agents
Compound/AgentClassTargetAssay SystemIC50/EC50/KiReference(s)
This compound GSM γ-Secretase Human Neuroglioma H4 cells (Aβ42) IC50: 4 nM (total), 2 nM (free) [1]
PF-06648671GSMγ-SecretaseCell-based assaysPotent modulator[6][7]
Verubecestat (MK-8931)BACE1 InhibitorBACE1Enzyme assayKi: 2.2 nM (human)[2]
Elenbecestat (E2609)BACE1 InhibitorBACE1Enzyme assayIC50: 3.9 nM[2]
AducanumabMonoclonal AntibodyAggregated Aβ (fibrils & oligomers)Inhibition ELISA (monomer)IC50: >25 µM[8]
LecanemabMonoclonal AntibodyAβ ProtofibrilsInhibition ELISA (protofibrils)IC50: 0.2 nM (small protofibrils)[8]
DonanemabMonoclonal AntibodyN3pG AβNot specifiedHigh affinity for pyroglutamated Aβ[9]

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. Ki: Inhibitory constant.

Table 2: In Vivo Efficacy of Aβ-Lowering Agents in Preclinical Models
Compound/AgentAnimal ModelTissue/FluidDoseAβ ReductionReference(s)
This compound APP-Swedish Transgenic Mice Brain Not Specified In vivo IC50 (Aβ42, free): 2.5 nM [1]
GSM Compound 9Tg2576 MiceBrain50 mg/kg p.o. (3 days)~30% reduction in Aβ42[10]
Verubecestat (MK-8931)RatCSF10, 30, 100 mg/kg (chronic)Maintained significant reduction[2]
Elenbecestat (E2609)Non-Human PrimatesCSFSubchronic dosingSignificant reduction in Aβ40 and Aβ42[11][12]
Aducanumab (murine analog)Transgenic MiceBrainSingle doseSignificant decrease in diffuse Aβ deposits[13]
Lecanemab (murine precursor m266)PDAPP Transgenic MiceBrainPeripheral administrationMarkedly reduces Aβ deposition[5]
Donanemab (with BACE inhibitor)PDAPP Transgenic MiceBrainCombination therapy~80% Aβ removal[13]
Table 3: Pharmacokinetic Parameters of Selected Aβ-Lowering Agents
Compound/AgentSpeciesCmaxTmaxT1/2 (Half-life)Bioavailability (F)Reference(s)
This compound Mouse Not Specified Not Specified Good for once-a-day dosing Good oral bioavailability [1]
Verubecestat (MK-8931)Healthy Elderly HumansNot SpecifiedNot SpecifiedSimilar to young adultsNot Specified[14][15]
PF-06648671Healthy HumansDose-dependentNot SpecifiedNot SpecifiedOrally administered[6][7][16]
LecanemabEarly Alzheimer's PatientsNot SpecifiedNot Specified~10 days (elimination)IV administration[17]
DonanemabAlzheimer's PatientsNot SpecifiedNot Specified11.8 days (elimination)IV administration[18]
AducanumabAlzheimer's PatientsDose-proportionalNot SpecifiedTime-invariant kineticsIV administration[19]

Pharmacokinetic data can vary significantly based on the study population, formulation, and dose. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the advancement of drug discovery. Below are summaries of key protocols used in the evaluation of Aβ-lowering agents.

In Vitro γ-Secretase Modulator Activity Assay

This assay is designed to determine the potency of GSMs in a cellular context.

  • Cell Line: Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L) are commonly used.

  • Procedure:

    • Cells are plated in 96-well plates and incubated.

    • Test compounds, including this compound, are serially diluted and added to the cells.

    • After a 24-hour incubation period, the cell culture media is collected.

    • The levels of different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42) in the media are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.

  • Data Analysis: The concentration of each Aβ species is plotted against the compound concentration to generate dose-response curves and calculate IC50 or EC50 values. A successful GSM will show a decrease in Aβ42 and Aβ40 and an increase in Aβ37 and Aβ38.

In Vivo Aβ Reduction Studies in Transgenic Mice

This protocol outlines the general procedure for assessing the efficacy of Aβ-lowering agents in animal models of Alzheimer's disease.

  • Animal Model: Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations (e.g., APP-Swedish, APP/PS1) are frequently used as they develop amyloid plaques.

  • Drug Administration: The test compound is administered to the mice, typically via oral gavage or as a formulation in their chow, over a specified period (acute or chronic dosing).

  • Sample Collection: At the end of the treatment period, animals are euthanized, and brain and plasma samples are collected.

  • Aβ Quantification:

    • Brain tissue is homogenized in a series of buffers to extract soluble and insoluble Aβ fractions.

    • Aβ levels in the brain homogenates and plasma are measured using specific ELISAs or MSD assays for Aβ40 and Aβ42.

  • Data Analysis: Aβ levels in the treated group are compared to those in a vehicle-treated control group to determine the percentage of Aβ reduction.

Monoclonal Antibody Binding Affinity Measurement (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a technique used to measure the binding kinetics and affinity of antibodies to their target antigens.

  • Procedure:

    • Different forms of Aβ (monomers, oligomers, protofibrils, fibrils) are immobilized on a sensor chip.

    • The monoclonal antibody of interest (e.g., lecanemab, aducanumab) is flowed over the chip at various concentrations.

    • The binding and dissociation of the antibody to the immobilized Aβ are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in Aβ-lowering therapies.

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP alpha_secretase α-secretase APP_non->alpha_secretase cleavage sAPPalpha sAPPα (neuroprotective) alpha_secretase->sAPPalpha CTFalpha C83 alpha_secretase->CTFalpha gamma_secretase_non γ-secretase CTFalpha->gamma_secretase_non cleavage p3 p3 gamma_secretase_non->p3 AICD_non AICD gamma_secretase_non->AICD_non APP_amy APP bace1 BACE1 APP_amy->bace1 cleavage sAPPbeta sAPPβ bace1->sAPPbeta CTFbeta C99 bace1->CTFbeta gamma_secretase_amy γ-secretase CTFbeta->gamma_secretase_amy cleavage Abeta Aβ peptides (Aβ40, Aβ42) gamma_secretase_amy->Abeta AICD_amy AICD gamma_secretase_amy->AICD_amy Drug_Mechanism_of_Action cluster_GSM γ-Secretase Modulators (e.g., RO7185876) cluster_BACE1i BACE1 Inhibitors cluster_mAb Monoclonal Antibodies (e.g., Lecanemab) GSM This compound gamma_secretase_mod γ-secretase GSM->gamma_secretase_mod modulates Abeta_42_40_down ↓ Aβ42 / Aβ40 gamma_secretase_mod->Abeta_42_40_down Abeta_38_37_up ↑ Aβ38 / Aβ37 gamma_secretase_mod->Abeta_38_37_up BACE1i BACE1 Inhibitor BACE1 BACE1 BACE1i->BACE1 inhibits Abeta_all_down ↓ All Aβ species BACE1->Abeta_all_down mAb Monoclonal Antibody Abeta_aggregates Aβ Aggregates mAb->Abeta_aggregates binds to clearance ↑ Aβ Clearance Abeta_aggregates->clearance Experimental_Workflow start Compound Synthesis & In Vitro Screening in_vitro Cell-based Aβ Production Assay (IC50/EC50 Determination) start->in_vitro pk_studies Pharmacokinetic Studies (Animal Models) in_vitro->pk_studies in_vivo_efficacy In Vivo Efficacy Studies (Transgenic Mouse Models) pk_studies->in_vivo_efficacy toxicology Toxicology & Safety Assessment in_vivo_efficacy->toxicology clinical_trials Clinical Trials (Human Subjects) toxicology->clinical_trials

References

Validating Aβ Modulation of (9R)-RO7185876 in Primary Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (9R)-RO7185876, a novel γ-secretase modulator (GSM), and its performance in modulating amyloid-beta (Aβ) peptides in primary neurons. The information is benchmarked against other Aβ-targeting therapeutic strategies, including another GSM, a BACE1 inhibitor, and an anti-Aβ antibody, to offer a comprehensive overview for researchers in Alzheimer's disease drug discovery.

Executive Summary

This compound is a potent, second-generation γ-secretase modulator designed to allosterically modulate the γ-secretase complex. This modulation shifts the cleavage of the amyloid precursor protein (APP) away from the production of amyloidogenic Aβ42 and Aβ40 peptides, and towards the formation of shorter, less toxic Aβ species such as Aβ37 and Aβ38. A significant advantage of this mechanism is the sparing of the Notch signaling pathway, which has been a major challenge for previous γ-secretase inhibitors that caused significant side effects. While in vivo studies and assays in various cell lines have demonstrated high potency, with IC50 values in the low nanomolar range, specific quantitative data for this compound in primary neuron cultures remains to be publicly disclosed. This guide compiles the available data and compares it with alternative Aβ modulation strategies to provide a current perspective on its potential.

Data Presentation: Comparative Aβ Modulation in Primary Neurons

The following table summarizes the available quantitative data for this compound and its alternatives on Aβ modulation in primary neuron cultures. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between studies.

Compound/TherapeuticTarget/MechanismCell TypeKey Findings in Primary NeuronsAβ42 IC50 / EfficacyReference
This compound γ-Secretase Modulator Data not available in primary neuronsPotent reduction of Aβ42 and Aβ40, with an increase in Aβ37 and Aβ38 in other cell lines and in vivo.~2-4 nM (in HEK293 & N2a cell lines); 2.5 nM (free in vivo IC50 in a mouse model)[1][2]
JNJ-40418677γ-Secretase ModulatorPrimary rat cortical neuronsSelectively inhibited Aβ42 secretion.~185 nM[3][4]
AZD3293 (Lanabecestat)BACE1 InhibitorRat primary cortical neuronsSuppressed up to 80% of endogenous Aβ secretion.Significant reduction at 9.7 nM[5]
AducanumabAnti-Aβ Monoclonal AntibodyPrimary neuron-astrocyte co-culturesBinds to aggregated forms of Aβ, leading to their clearance.Not applicable (binds to existing Aβ)N/A

Note: The lack of publicly available data for this compound in primary neurons is a significant limitation for direct comparison in this context. The provided IC50 values for RO7185876 are from transformed cell lines and an in vivo model, which may not directly translate to primary neuron cultures.

Signaling Pathways and Experimental Workflows

Aβ Production and Modulation Pathway

The following diagram illustrates the amyloidogenic pathway of APP processing and the points of intervention for γ-secretase modulators and BACE1 inhibitors.

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPβ sAPPβ (soluble fragment) APP->sAPPβ C99 C99 fragment APP->C99 Cleavage Aβ peptides (Aβ40, Aβ42, etc.) C99->Aβ Cleavage AICD AICD (intracellular domain) C99->AICD BACE1 β-secretase (BACE1) BACE1->APP γ-secretase γ-secretase γ-secretase->C99 Shorter_Aβ Shorter Aβ peptides (Aβ37, Aβ38) γ-secretase->Shorter_Aβ BACE1_Inhibitor BACE1 Inhibitors (e.g., AZD3293) BACE1_Inhibitor->BACE1 GSM γ-Secretase Modulators (e.g., RO7185876) GSM->γ-secretase Modulates

Caption: Amyloidogenic pathway and targets of Aβ modulation.

Experimental Workflow for Aβ Modulation Validation in Primary Neurons

This diagram outlines a typical workflow for assessing the efficacy of compounds like this compound in primary neuron cultures.

G Start Start Culture Primary Neuron Culture (e.g., cortical or hippocampal) Start->Culture Treatment Compound Treatment (this compound or alternatives) Culture->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Collection Collect Conditioned Media and Cell Lysates Incubation->Collection ELISA ELISA for Aβ40/Aβ42 in Conditioned Media Collection->ELISA WesternBlot Western Blot for APP-CTFs in Cell Lysates Collection->WesternBlot Analysis Data Analysis (IC50 determination, etc.) ELISA->Analysis WesternBlot->Analysis End End Analysis->End

Caption: Workflow for Aβ modulation assessment in primary neurons.

Logical Comparison of Aβ Modulation Strategies

This diagram provides a logical comparison of the different therapeutic approaches to modulating Aβ.

G GSM γ-Secretase Modulators (GSMs) e.g., this compound, JNJ-40418677 BACE1i BACE1 Inhibitors e.g., AZD3293 GSM_mech Allosteric modulation of γ-secretase GSM->GSM_mech GSM_effect ↓ Aβ42, ↓ Aβ40, ↑ Aβ38/37 GSM->GSM_effect GSM_notch Yes GSM->GSM_notch Antibody Anti-Aβ Antibodies e.g., Aducanumab BACE1i_mech Inhibition of β-secretase BACE1i->BACE1i_mech BACE1i_effect ↓ Aβ42, ↓ Aβ40 BACE1i->BACE1i_effect BACE1i_notch Not applicable BACE1i->BACE1i_notch Antibody_mech Binding and clearance of existing Aβ Antibody->Antibody_mech Antibody_effect ↓ Aβ plaques Antibody->Antibody_effect Antibody_notch Not applicable Antibody->Antibody_notch Mechanism Mechanism Mechanism->GSM_mech GSM_mech->BACE1i_mech BACE1i_mech->Antibody_mech Effect Effect on Aβ Effect->GSM_effect GSM_effect->BACE1i_effect BACE1i_effect->Antibody_effect Notch Notch Sparing Notch->GSM_notch GSM_notch->BACE1i_notch BACE1i_notch->Antibody_notch

Caption: Comparison of Aβ modulation strategies.

Experimental Protocols

Primary Neuron Culture
  • Source: Cortical or hippocampal tissue from embryonic day 18 (E18) rat or mouse pups.

  • Dissociation: Tissues are dissected and mechanically and/or enzymatically dissociated (e.g., using trypsin or papain) to obtain a single-cell suspension.

  • Plating: Neurons are plated on culture dishes pre-coated with an adhesion substrate such as poly-D-lysine or poly-L-ornithine.

  • Culture Medium: A serum-free neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) is typically used to support neuronal survival and growth while limiting glial proliferation.

  • Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2. Half of the medium is replaced every 2-3 days. Experiments are typically performed on mature neurons, between days in vitro (DIV) 7 and 14.

Compound Treatment and Sample Collection
  • Compound Preparation: this compound or other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Treatment: The culture medium is replaced with fresh medium containing the test compounds or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Neurons are incubated with the compounds for a specified period, typically ranging from 24 to 72 hours, to allow for effects on APP processing and Aβ secretion.

  • Sample Collection: After incubation, the conditioned medium is collected to measure secreted Aβ peptides. The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors) to collect intracellular proteins for analysis of APP and its fragments.

Quantification of Aβ Peptides by ELISA
  • Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying Aβ40 and Aβ42 levels in the conditioned medium.

  • Procedure:

    • ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.

    • Conditioned media samples and Aβ standards are added to the wells and incubated to allow the Aβ peptides to bind to the capture antibody.

    • A detection antibody, which recognizes the N-terminus of Aβ and is conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal that is proportional to the amount of Aβ present.

    • The signal is read using a plate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.

Western Blot Analysis of APP C-terminal Fragments (CTFs)
  • Principle: Western blotting is used to detect changes in the levels of APP and its C-terminal fragments (C99 and C83) in cell lysates, which can provide insights into the mechanism of action of the test compounds.

  • Procedure:

    • Protein concentrations in the cell lysates are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that recognizes the C-terminus of APP.

    • A secondary antibody conjugated to an enzyme is then added to bind to the primary antibody.

    • A chemiluminescent substrate is applied, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to full-length APP, C99, and C83 can be quantified.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease due to its potent and selective modulation of γ-secretase, leading to a reduction in pathogenic Aβ species without the off-target effects associated with earlier inhibitors. While data from cell lines and in vivo models are encouraging, a comprehensive evaluation of its efficacy in primary neurons is crucial for a complete understanding of its therapeutic potential. Direct comparative studies with other Aβ-modulating agents in a standardized primary neuron culture system would provide invaluable data for the research and drug development community. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.

References

Cross-Species Pharmacodynamic Comparison of (9R)-RO7185876: A Gamma-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) investigated as a potential treatment for Alzheimer's disease. [1][2][3] Its mechanism of action involves altering the activity of γ-secretase, an enzyme complex crucial in the production of amyloid-β (Aβ) peptides.[1][4] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to side effects related to Notch pathway inhibition, GSMs like this compound modulate the enzyme to decrease the production of aggregation-prone Aβ42 and Aβ40 peptides while increasing the levels of shorter, less amyloidogenic peptides such as Aβ37 and Aβ38.[1][4] This modulation of Aβ species is achieved without affecting the total amount of Aβ produced or inhibiting the Notch signaling pathway, suggesting a potentially safer therapeutic window.[1]

This guide provides a cross-species comparison of the pharmacodynamics of this compound, summarizing key experimental data and methodologies from preclinical studies.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro and in vivo pharmacodynamic parameters of this compound in various species.

ParameterSpecies/SystemValueNotes
Aβ42 IC50 (in vitro) Mouse2.0 nMFree in vitro potency.[1]
Aβ42 IC50 (in vivo) Mouse (APP-Swedish transgenic)2.5 nMFree in vivo potency.[1]
Aβ Modulation (in vivo) Mouse (APP-Swedish transgenic)Dose-dependent reduction in Aβ42 and Aβ40; increase in Aβ37 and Aβ38.Oral administration.[1]
Notch Pathway Activity Human (HEK293 cells)No inhibition observed.In sharp contrast to γ-secretase inhibitors.[1]
Toxicology Studies Mouse and a non-rodent speciesGood tolerability and no histopathological findings preventing further development in 14-day studies.Supported further development of the compound.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

G cluster_0 Amyloidogenic Pathway cluster_1 Modulated Pathway cluster_2 Notch Pathway (Unaffected) APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 C99 C99 Fragment BACE1->C99 gamma_secretase γ-Secretase Cleavage C99->gamma_secretase C99_2 C99 Fragment Ab40_42 Aβ40 / Aβ42 (Pathogenic) gamma_secretase->Ab40_42 plaques Amyloid Plaques Ab40_42->plaques RO7185876 This compound gamma_secretase_mod Modulated γ-Secretase RO7185876->gamma_secretase_mod Modulates Ab37_38 Aβ37 / Aβ38 (Non-Pathogenic) gamma_secretase_mod->Ab37_38 C99_2->gamma_secretase_mod Notch Notch Receptor gamma_secretase_notch γ-Secretase Cleavage Notch->gamma_secretase_notch NICD Notch Intracellular Domain (NICD) gamma_secretase_notch->NICD gene_transcription Gene Transcription NICD->gene_transcription RO7185876_2 This compound RO7185876_2->gamma_secretase_notch Does Not Inhibit

Caption: Mechanism of this compound as a γ-secretase modulator.

G start Start animal_model APP-Swedish Transgenic Mice start->animal_model dosing Oral Administration of this compound animal_model->dosing time_points Sacrifice at Various Time Points dosing->time_points sample_collection Brain and Plasma Collection time_points->sample_collection brain_homogenization Brain Homogenization sample_collection->brain_homogenization peptide_measurement Measurement of Aβ Peptides (Aβ37, Aβ38, Aβ40, Aβ42) brain_homogenization->peptide_measurement pkpd_analysis Pharmacokinetic-Pharmacodynamic (PK/PD) Analysis peptide_measurement->pkpd_analysis end End pkpd_analysis->end

Caption: In vivo pharmacodynamic experimental workflow.

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

This assay is designed to determine the potency of compounds in modulating Aβ peptide secretion in a cellular context.

  • Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L) were utilized.[5]

  • Cell Plating: Cells were plated at a density of 30,000 cells per well in 96-well plates in IMDM media supplemented with 10% FCS and 0.2 mg/L Hygromycin B.[5]

  • Compound Incubation: 3-4 hours after plating, test compounds were diluted in culture media and added to the wells to achieve final concentrations typically ranging from 4 µM down to 0.0013 µM in a half-log dilution series. The compound incubation was performed for 24 hours at 37°C and 5% CO2.[5]

  • Aβ Measurement: The levels of different Aβ peptides in the cell culture supernatant were quantified using an AlphaLISA assay. The measured signals were used to calculate IC50 values for the modulation of Aβ peptide secretion through nonlinear regression fit analysis.[5]

In Vivo Pharmacodynamic Evaluation in APP-Swedish Transgenic Mice

This protocol evaluates the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

  • Animal Model: Double transgenic mice expressing the APP-Swedish mutation were used.[1]

  • Drug Administration: The compound was administered orally to the mice.[1]

  • Sample Collection: At various time points after administration, the animals were sacrificed, and brain tissue was collected.[1][5]

  • Brain Tissue Processing: Brain hemispheres (without the cerebellum) were homogenized in a 1% DEA buffer containing protease inhibitors.[5]

  • Aβ Peptide Quantification: The levels of different Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42, and total Aβ) in the brain homogenates were determined over time.[1]

  • Data Analysis: The in vivo IC50 for Aβ42 reduction was calculated based on the measured peptide levels and the concentration of the compound in the brain.[1]

Notch Cellular Reporter Assay

This assay is used to assess the selectivity of the compound and its potential for Notch-related side effects.

  • Cell Line: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter was used.[5]

  • Compound Incubation: Cells were seeded in 96-well plates, and the test compounds were added. The incubation was carried out for 20 hours.[5]

  • Luciferase Assay: After incubation, a reagent for the luciferase assay (Steady-Glo) was added, and the chemiluminescence was measured. A lack of change in the signal indicates that the compound does not inhibit Notch processing.[5]

References

(9R)-RO7185876: A Comparative Analysis of a Novel Gamma-Secretase Modulator for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the long-term efficacy and safety profile of (9R)-RO7185876, a potent γ-secretase modulator (GSM), in the context of current and past therapeutic strategies for Alzheimer's disease. This document summarizes preclinical data for this compound and compares it with clinical trial data from alternative approaches, including anti-amyloid monoclonal antibodies and BACE1 inhibitors.

This compound, also known as RG6289 or Nivegacetor, is an investigational small molecule designed to modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1][2][3] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and have been associated with significant side effects due to inhibition of Notch signaling, GSMs aim to allosterically modify the enzyme to selectively reduce the production of the more amyloidogenic Aβ42 and Aβ40 peptides while increasing the production of shorter, less aggregation-prone peptides like Aβ38 and Aβ37.[1] This mechanism of action holds the promise of a safer therapeutic window for targeting the amyloid pathway in Alzheimer's disease.

Currently, this compound is in a Phase 2a clinical trial, GABriella (NCT06402838), which began in May 2024, to evaluate its safety, tolerability, and effect on brain amyloid accumulation in individuals with prodromal Alzheimer's disease.[4][5][6][7] As no clinical data is yet available, this guide focuses on its preclinical profile in comparison to the established long-term efficacy and safety data of other major therapeutic classes for Alzheimer's disease.

Comparative Efficacy

The following tables present a comparative summary of the efficacy of this compound based on preclinical data, alongside clinical data for anti-amyloid antibodies and BACE1 inhibitors.

Table 1: Preclinical Efficacy of this compound

ParameterCell Line/Animal ModelResult
Aβ42 IC50 H4 human neuroglioma cells4 nM (total), 2 nM (free)
Aβ40 IC50 H4 human neuroglioma cells4 nM (total), 2 nM (free)
Notch IC50 H4 human neuroglioma cells>10,000 nM
In Vivo Aβ42 Reduction (Brain) APP-Swe transgenic miceDose-dependent reduction
In Vivo Aβ40 Reduction (Brain) APP-Swe transgenic miceDose-dependent reduction
In Vivo Aβ38/Aβ37 Increase (Brain) APP-Swe transgenic miceDose-dependent increase

Source: Ratni et al., ACS Med Chem Lett. 2020.[8]

Table 2: Clinical Efficacy of Anti-Amyloid Monoclonal Antibodies

Drug (Trade Name)Phase 3 Trial(s)Primary Endpoint (Cognitive/Functional)Amyloid Plaque Reduction (PET)
Lecanemab (Leqembi) Clarity AD27% slowing of decline on CDR-SB at 18 months81% of patients achieved amyloid negativity
Donanemab TRAILBLAZER-ALZ 235% slowing of decline on iADRS at 76 weeks76% of patients achieved plaque clearance
Aducanumab (Aduhelm) EMERGE & ENGAGEEMERGE: 22% slowing of decline on CDR-SB at 78 weeks; ENGAGE: Did not meet primary endpointDose- and time-dependent reduction

Sources: Multiple clinical trial publications.[1][3][9][10][11][12][13][14][15]

Table 3: Clinical Efficacy of BACE1 Inhibitors

DrugPhase 3 Trial(s)Outcome
Verubecestat (B560084) EPOCH & APECSTerminated due to lack of efficacy and cognitive worsening
Atabecestat EARLYTerminated due to safety concerns (liver enzyme elevation) and lack of efficacy

Sources: Multiple clinical trial publications.[16][17][18][19][20]

Comparative Safety

The safety profiles of these different therapeutic approaches vary significantly, which is a critical consideration in the long-term treatment of Alzheimer's disease.

Table 4: Preclinical Safety of this compound

Safety ParameterFinding
Notch Pathway Inhibition No inhibition observed at concentrations up to 10,000 nM.
Toxicology Studies 2-week dose range-finding studies in two species were supportive of further development.

Source: Ratni et al., ACS Med Chem Lett. 2020.[8]

Table 5: Clinical Safety of Anti-Amyloid Monoclonal Antibodies

DrugCommon Adverse EventsSerious Adverse Events
Lecanemab Infusion-related reactions, Amyloid-Related Imaging Abnormalities (ARIA)ARIA-E (edema): ~12.6%; ARIA-H (microhemorrhages/siderosis): ~17.3%
Donanemab Infusion-related reactions, ARIAARIA-E: ~24%; ARIA-H: ~31%
Aducanumab ARIA, headache, fallsARIA-E: ~35%; ARIA-H: ~19%

Sources: Multiple clinical trial publications.[1][3][9][10][11][12][13][14][15]

Table 6: Clinical Safety of BACE1 Inhibitors

DrugCommon Adverse Events
Verubecestat Falls, injuries, suicidal ideation, weight loss, sleep disturbance, rash, hair color change.
Atabecestat Elevated liver enzymes.

Sources: Multiple clinical trial publications.[16][17][18][19][20]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided.

Amyloid_Beta_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα APP->sAPPalpha α-secretase CTFalpha C-terminal fragment α (CTFα) sAPPbeta sAPPβ APP->sAPPbeta β-secretase (BACE1) CTFbeta C-terminal fragment β (CTFβ) p3 p3 peptide CTFalpha->p3 γ-secretase Abeta Amyloid-β (Aβ) peptides (Aβ42, Aβ40, Aβ38, Aβ37) CTFbeta->Abeta γ-secretase Aggregation Aggregation -> Plaques Abeta->Aggregation

Caption: Amyloid-beta processing pathways.

Therapeutic_Intervention_Points APP APP Abeta_peptides Aβ peptides (Aβ42, Aβ40) APP->Abeta_peptides BACE1 & γ-secretase processing BACE1 BACE1 gamma_secretase γ-secretase Abeta_plaques Amyloid Plaques Abeta_peptides->Abeta_plaques BACE1_inhibitors BACE1 Inhibitors (e.g., Verubecestat) BACE1_inhibitors->BACE1 Inhibit GSMs γ-secretase Modulators (e.g., this compound) GSMs->gamma_secretase Modulate Anti_amyloid_antibodies Anti-Amyloid Antibodies (e.g., Lecanemab, Donanemab) Anti_amyloid_antibodies->Abeta_plaques Clear

Caption: Therapeutic intervention points in the amyloid cascade.

Clinical_Trial_Workflow cluster_screening Screening cluster_randomization Randomization cluster_treatment_followup Treatment & Follow-up Patient_Population Early Alzheimer's Disease (MCI or Mild Dementia) Inclusion_Criteria Inclusion Criteria: - Age 50-85 - Confirmed Amyloid Pathology (PET or CSF) - MMSE score 24-30 Patient_Population->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Inclusion_Criteria->Exclusion_Criteria Randomization Randomization (1:1) Exclusion_Criteria->Randomization Treatment_Arm Investigational Drug (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 76 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Assessments Regular Assessments: - Cognitive Scores (CDR-SB, ADAS-Cog) - Amyloid PET - CSF Biomarkers - Safety Monitoring (MRI for ARIA) Treatment_Period->Assessments

Caption: Generalized clinical trial workflow for Alzheimer's disease therapies.

Experimental Protocols

1. In Vitro Cellular Aβ Secretion Assay (for this compound)

  • Cell Line: H4 human neuroglioma cells stably overexpressing human APP695 with the Swedish mutation (K670N/M671L).

  • Procedure:

    • Cells are plated in 96-well plates.

    • After cell attachment, test compounds (including this compound) are added at various concentrations.

    • Cells are incubated for 24 hours.

    • The supernatant is collected, and the levels of secreted Aβ40 and Aβ42 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or a similar high-sensitivity immunoassay.

  • Endpoint: The half-maximal inhibitory concentration (IC50) for the reduction of Aβ40 and Aβ42 is calculated.[21]

2. In Vivo Efficacy in APP-Swe Transgenic Mice (for this compound)

  • Animal Model: APP-Swe transgenic mice, which overexpress a mutated form of human APP and develop amyloid plaques with age.

  • Procedure:

    • Mice are administered this compound or vehicle orally.

    • After a specified time, the animals are euthanized, and brain tissue is collected.

    • The brain is homogenized, and soluble and insoluble fractions are prepared.

    • Levels of Aβ40 and Aβ42 in the brain fractions are quantified by ELISA.

  • Endpoint: Percentage reduction of Aβ40 and Aβ42 in the brains of treated mice compared to vehicle-treated controls.

3. Amyloid PET Imaging in Clinical Trials

  • Radiotracers: FDA-approved amyloid PET tracers such as Florbetapir (18F), Flutemetamol (18F), or Florbetaben (18F).

  • Procedure:

    • The radiotracer is injected intravenously into the participant.

    • After a specific uptake period (typically 30-90 minutes), a PET scan of the brain is acquired.

    • The PET images are reconstructed and may be co-registered with a structural MRI for better anatomical localization.

  • Quantification:

    • Visual Read: Trained readers assess the images for the presence or absence of significant cortical tracer uptake, resulting in a binary classification of amyloid positive or negative.

    • Standardized Uptake Value Ratio (SUVR): The tracer uptake in cortical regions of interest is normalized to a reference region with little to no specific binding (e.g., the cerebellum). The resulting SUVR value provides a quantitative measure of amyloid plaque burden.[22][23][24][25][26]

    • Centiloid Scale: A method to standardize SUVR values from different amyloid tracers and imaging protocols to a common scale (0 to 100), where 0 represents the average amyloid level in young, healthy controls, and 100 represents the average level in patients with mild Alzheimer's disease.[22][26]

4. CSF Aβ Measurement in Clinical Trials

  • Sample Collection: Cerebrospinal fluid is collected via lumbar puncture.

  • Procedure:

    • CSF samples are centrifuged to remove cells and debris.

    • The supernatant is aliquoted and stored at -80°C until analysis.

    • The concentrations of Aβ42 and Aβ40 are measured using a validated immunoassay, typically a sandwich ELISA.

  • Endpoint: Absolute concentrations of Aβ42 and the Aβ42/Aβ40 ratio are determined. A lower CSF Aβ42 level and Aβ42/Aβ40 ratio are indicative of amyloid plaque deposition in the brain.[2][27][28][29][30]

Conclusion

This compound represents a promising next-generation approach to Alzheimer's disease therapy by targeting the production of amyloid-beta peptides with a potentially safer mechanism of action than previous attempts with γ-secretase and BACE1 inhibitors. Its preclinical profile demonstrates high potency in reducing pathogenic Aβ species without affecting the critical Notch signaling pathway.

In comparison, anti-amyloid monoclonal antibodies have shown modest but statistically significant clinical benefits in slowing cognitive decline, accompanied by a considerable risk of amyloid-related imaging abnormalities. BACE1 inhibitors, despite effectively lowering Aβ levels, have failed in late-stage clinical trials due to a lack of efficacy and, in some cases, worsening of cognitive function.

The ongoing Phase 2a GABriella trial will be crucial in determining if the promising preclinical profile of this compound translates into a safe and effective treatment for patients in the early stages of Alzheimer's disease. The data from this trial will provide the first long-term efficacy and safety assessment in humans and will be essential for positioning this novel GSM within the evolving landscape of Alzheimer's therapeutics.

References

Benchmarking Alzheimer's Drug Candidates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and safety profiles of (9R)-RO7185876 and other leading Alzheimer's drug candidates.

The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, with several promising drug candidates demonstrating the potential to modify the disease's course. This guide provides a comprehensive comparison of this compound, a novel gamma-secretase modulator, against leading amyloid-beta (Aβ) and tau-targeting monoclonal antibodies that have been prominent in recent clinical trials. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the current therapeutic strategies and the data supporting them.

Executive Summary

This guide benchmarks the preclinical candidate this compound against the clinical-stage drugs Aducanumab, Lecanemab, Donanemab, Gantenerumab (amyloid-targeting), and Semorinemab (tau-targeting). While this compound offers a novel mechanism by modulating Aβ production without inhibiting critical signaling pathways, the monoclonal antibodies have demonstrated varying degrees of success in clinical trials by promoting the clearance of existing amyloid plaques or targeting tau pathology. The following sections provide a detailed comparison of their mechanisms of action, available efficacy and safety data, and the experimental protocols used to evaluate them.

Data Presentation: Quantitative Comparison of Drug Candidates

The following tables summarize the available quantitative data from preclinical and clinical studies for each drug candidate, providing a side-by-side comparison of their performance.

Table 1: Mechanism of Action and Preclinical Efficacy of this compound

MetricThis compound
Target Gamma-secretase
Mechanism Modulates gamma-secretase activity to decrease the production of Aβ42 and Aβ40, while increasing the production of shorter, less amyloidogenic Aβ peptides (Aβ37 and Aβ38). Does not inhibit Notch signaling.[1][2][3]
Preclinical Models Mouse models of Alzheimer's disease.
Reported Efficacy Demonstrated in vivo efficacy in a pharmacodynamic mouse model.[3] Specific quantitative data on the percentage reduction of Aβ42 in preclinical models is not publicly available.

Table 2: Clinical Efficacy of Amyloid-Targeting Monoclonal Antibodies

Drug CandidateTrial(s)Primary Efficacy EndpointChange from Baseline vs. PlaceboAmyloid Plaque Reduction
Aducanumab EMERGE[4][5][6]CDR-SB-0.39 (22% slowing of decline)Statistically significant reduction observed via PET scans.[4][5]
ENGAGE[5][6]CDR-SB0.03 (2% worsening of decline)Statistically significant reduction observed via PET scans.[5]
Lecanemab CLARITY AD[7][8][9]CDR-SB-0.45 (27% slowing of decline)Statistically significant reduction observed via PET scans.[8]
Donanemab TRAILBLAZER-ALZ 2[10][11][12]iADRS3.25-point difference (35% slowing of decline in low/medium tau population)Statistically significant reduction observed via PET scans.
Gantenerumab GRADUATE I & II[13][14][15][16]CDR-SB-0.31 (8% slowing of decline, not statistically significant) & -0.19 (6% slowing of decline, not statistically significant)-57.4 and -48.0 Centiloids reduction from baseline.[14][16]

Table 3: Clinical Efficacy of Tau-Targeting Monoclonal Antibody

Drug CandidateTrialPrimary Efficacy EndpointChange from Baseline vs. PlaceboTau Pathology Reduction
Semorinemab LAURIET[17][18][19][20]ADAS-Cog11 & ADCS-ADL-2.89 on ADAS-Cog11 (42.2% slowing of cognitive decline). No significant effect on ADCS-ADL.No identifiable treatment effect on global or regional tau distribution as assessed by PET analysis.

Table 4: Safety Profile - Incidence of Amyloid-Related Imaging Abnormalities (ARIA)

Drug CandidateTrial(s)ARIA-E (Edema) IncidenceARIA-H (Hemorrhage) Incidence
Aducanumab EMERGE & ENGAGE (High Dose)~35%Not specified in readily available top-line results.
Lecanemab CLARITY AD12.6%17.3%
Donanemab TRAILBLAZER-ALZ 224.0%31.4%
Gantenerumab GRADUATE I & II25%Not specified in readily available top-line results.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure a clear understanding of the data generation process.

Amyloid and Tau Positron Emission Tomography (PET) Imaging

Objective: To visualize and quantify the burden of amyloid plaques and neurofibrillary tangles (NFTs) in the brain.

Protocol:

  • Radiotracer Administration: A specific radiotracer that binds to either amyloid plaques (e.g., [18F]florbetapir, [18F]florbetaben, or [18F]flutemetamol) or tau tangles (e.g., [18F]flortaucipir) is administered intravenously to the patient.[21][22]

  • Uptake Period: A waiting period of 30 to 90 minutes allows the radiotracer to distribute and bind to its target in the brain.[23]

  • PET Scan: The patient is positioned in a PET scanner, and images of the brain are acquired for 15 to 20 minutes.

  • Image Analysis: The PET images are reconstructed and analyzed to quantify the amount and distribution of the radiotracer uptake. This is often expressed as a Standardized Uptake Value Ratio (SUVR), which compares the tracer uptake in a region of interest to a reference region with little to no specific binding. Amyloid burden can also be quantified in Centiloids.[24]

Clinical Dementia Rating-Sum of Boxes (CDR-SB)

Objective: To assess the severity of dementia across six domains of cognitive and functional performance.

Methodology: The CDR-SB is a global scale that rates a patient's cognitive and functional performance in six domains: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care. A trained clinician conducts a semi-structured interview with the patient and a reliable informant (e.g., a family member). Each domain is rated on a 5-point scale (0, 0.5, 1, 2, 3), with higher scores indicating greater impairment. The "Sum of Boxes" is the sum of the scores from each of the six domains, resulting in a total score ranging from 0 to 18.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

Objective: To evaluate the severity of cognitive symptoms in Alzheimer's disease.

Methodology: The ADAS-Cog is a performance-based assessment administered by a trained rater. The most common version consists of 11 tasks that assess various cognitive domains, including memory (word recall, word recognition), language (naming objects, following commands), and praxis (constructional and ideational praxis). The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Several modified versions of the ADAS-Cog exist, such as the ADAS-Cog13 and ADAS-Cog14, which include additional tasks to enhance sensitivity, particularly in early-stage disease.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical clinical trial workflow in Alzheimer's disease research.

amyloid_cascade cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ C99 C99 fragment APP->C99 β-secretase (BACE1) Ab Amyloid-beta (Aβ) (Aβ40, Aβ42) C99->Ab γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Neuroinflammation Synaptic Dysfunction Neuronal Death APP2 Amyloid Precursor Protein (APP) sAPPa sAPPα C83 C83 fragment APP2->C83 α-secretase P3 P3 fragment C83->P3 γ-secretase

Diagram 1: The Amyloid Cascade Hypothesis.

tau_propagation cluster_neuron1 Neuron 1 (Donor) cluster_synapse Synaptic Cleft cluster_neuron2 Neuron 2 (Recipient) Tau Soluble Tau pTau Hyperphosphorylated Tau Tau->pTau Kinases (e.g., GSK3β) Aggregates Tau Aggregates (NFTs) pTau->Aggregates Release Release Aggregates->Release ExtracellularTau Extracellular Tau Seeds Release->ExtracellularTau Uptake Uptake ExtracellularTau->Uptake Seeding Templated Misfolding (Seeding) Uptake->Seeding NewAggregates New Tau Aggregates Seeding->NewAggregates NativeTau Native Tau NativeTau->Seeding drug_mechanisms cluster_gsm This compound (GSM) cluster_mab Amyloid-Targeting mAbs cluster_tau_mab Tau-Targeting mAb GSM This compound GammaSecretase γ-secretase GSM->GammaSecretase Allosteric Modulation Ab42_40 Aβ42 / Aβ40 GammaSecretase->Ab42_40 Decreased Production Ab37_38 Aβ37 / Aβ38 GammaSecretase->Ab37_38 Increased Production C99 C99 fragment C99->GammaSecretase mAb Aducanumab, Lecanemab, Donanemab, Gantenerumab AmyloidPlaques Amyloid Plaques mAb->AmyloidPlaques Binding Microglia Microglia AmyloidPlaques->Microglia Fc-receptor binding Clearance Phagocytosis-mediated Clearance Microglia->Clearance Semorinemab Semorinemab ExtracellularTau Extracellular Tau Semorinemab->ExtracellularTau Binding BlockSpreading Inhibition of Cell-to-Cell Spreading ExtracellularTau->BlockSpreading clinical_trial_workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory Review & Post-Market Lab Lab & Animal Studies Phase1 Phase 1 (Safety) ~20-100 Healthy Volunteers Lab->Phase1 IND Application Phase2 Phase 2 (Efficacy & Dosing) ~100-500 Patients Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) ~1,000-3,000+ Patients Phase2->Phase3 FDA FDA Review & Approval Phase3->FDA New Drug Application Phase4 Phase 4 (Post-marketing Surveillance) FDA->Phase4

References

Replicating In Vivo Success: A Comparative Guide to (9R)-RO7185876 and other γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Alzheimer's disease therapeutics is continually evolving, with γ-secretase modulators (GSMs) emerging as a promising class of compounds. These molecules aim to allosterically modulate the activity of γ-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors, which can cause toxicity by affecting other essential signaling pathways like Notch, GSMs selectively shift the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides. This guide provides a comprehensive comparison of the in vivo performance of (9R)-RO7185876, a potent GSM, with other notable alternatives, supported by experimental data and detailed methodologies.

Comparative In Vivo Efficacy of γ-Secretase Modulators

The following tables summarize the in vivo efficacy of this compound and its alternatives in preclinical models. The data highlights key parameters such as the animal model used, dosage, and the observed reduction in the pathogenic Aβ42 peptide.

Table 1: In Vivo Efficacy of this compound

CompoundAnimal ModelDoseAβ42 Reduction (Brain)Key Findings
This compoundAPP-Swe Transgenic MiceNot SpecifiedFree in vivo IC50 of 2.5 nMDemonstrated a clear in vivo modulation of γ-secretase, decreasing Aβ42 and Aβ40 while increasing Aβ37 and Aβ38 without affecting total Aβ or the Notch pathway.[1]

Table 2: In Vivo Efficacy of Alternative γ-Secretase Modulators

CompoundAnimal ModelDoseAβ42 Reduction (Brain)Key Findings
BMS-932481 LaFerla Mice30 mg/kg (oral)86% (after 3 hours)Showed robust reductions of Aβ42 and Aβ40 in plasma, brain, and cerebrospinal fluid of mice and rats.[2]
Harlan Sprague–Dawley Rats10 mg/kg (oral)59% (3 hours post-dose)
E2012 Not SpecifiedNot Specified25% Aβ reduction required 4.9 μM plasma concentrationsA potent GSM that lowers Aβ42 levels in vivo.[3]
EVP-0015962 Tg2576 Mice20 or 60 mg/kg/day (in food)Reduced Aβ aggregates and amyloid plaquesChronic treatment attenuated memory deficits and reduced neuroinflammation.[4]
BIIB042 CF-1 Mice10 mg/kg (oral)40%Significantly reduced brain Aβ42 levels in mice and rats, and plasma Aβ42 in cynomolgus monkeys.[5][6]
Fischer Rats10 mg/kg (oral)30%

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.

In Vivo Efficacy Study for this compound
  • Animal Model: APP-Swe transgenic mice.

  • Dosing: The specific doses administered were not detailed in the available literature.

  • Sample Collection and Analysis: Brain samples were collected to measure the levels of various Aβ peptides (Aβ37, Aβ38, Aβ40, and Aβ42) and total Aβ. The free in vivo IC50 for Aβ42 reduction was determined.[1]

In Vivo Efficacy Study for BMS-932481
  • Animal Models: LaFerla mice and Harlan Sprague–Dawley rats.

  • Dosing: LaFerla mice received a single oral dose of 30 mg/kg. Harlan Sprague–Dawley rats received a single oral dose of 10 mg/kg.

  • Sample Collection and Analysis: Brain tissue was collected at 3 hours post-dose to measure the percentage reduction in Aβ42 levels compared to vehicle-treated controls.[2]

Chronic Treatment Study for EVP-0015962
  • Animal Model: Tg2576 mice.

  • Dosing: EVP-0015962 was administered in a food formulation at doses of 20 or 60 mg/kg/day.

  • Analysis: The study evaluated the long-term effects of the compound on Aβ aggregate and plaque formation, neuroinflammation, and cognitive deficits.[4]

Pharmacodynamic Study for BIIB042
  • Animal Models: CF-1 mice and Fischer rats.

  • Dosing: Both mouse and rat models received a single oral dose of 10 mg/kg.

  • Sample Collection and Analysis: Brain tissue was collected to determine the percentage reduction in Aβ42 levels.[5][6]

Visualizing the Mechanism of Action

To better understand the biological context of γ-secretase modulation, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_gsm_effect Effect of γ-Secretase Modulator APP APP sAPPα sAPPα APP->sAPPα α-secretase C83 C83 APP->C83 α-secretase p3 p3 C83->p3 γ-secretase AICD AICD C83->AICD γ-secretase APP2 APP sAPPβ sAPPβ APP2->sAPPβ β-secretase C99 C99 APP2->C99 β-secretase Aβ (Aβ40, Aβ42) Aβ (Aβ40, Aβ42) C99->Aβ (Aβ40, Aβ42) γ-secretase AICD2 AICD C99->AICD2 γ-secretase C99_2 C99 Shorter Aβ (Aβ37, Aβ38) Shorter Aβ (Aβ37, Aβ38) C99_2->Shorter Aβ (Aβ37, Aβ38) γ-secretase + GSM AICD3 AICD C99_2->AICD3 γ-secretase + GSM

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Notch_Signaling_Pathway cluster_gsm GSMs do not inhibit Notch signaling Ligand Ligand Notch Receptor Notch Receptor Ligand->Notch Receptor Binding S2 Cleavage S2 Cleavage Notch Receptor->S2 Cleavage Conformational Change γ-secretase complex γ-secretase complex S2 Cleavage->γ-secretase complex Substrate for NICD Notch Intracellular Domain (NICD) γ-secretase complex->NICD S3 Cleavage Nucleus Nucleus NICD->Nucleus Translocation Target Gene\nTranscription Target Gene Transcription Nucleus->Target Gene\nTranscription Activation

Caption: Notch Signaling Pathway and γ-Secretase.

Experimental_Workflow Animal Model\n(e.g., Transgenic Mice) Animal Model (e.g., Transgenic Mice) Compound Administration\n(Oral Gavage or in food) Compound Administration (Oral Gavage or in food) Animal Model\n(e.g., Transgenic Mice)->Compound Administration\n(Oral Gavage or in food) Time course Time course Compound Administration\n(Oral Gavage or in food)->Time course Tissue Collection\n(Brain, Plasma, CSF) Tissue Collection (Brain, Plasma, CSF) Time course->Tissue Collection\n(Brain, Plasma, CSF) Aβ Peptide\nQuantification (ELISA) Aβ Peptide Quantification (ELISA) Tissue Collection\n(Brain, Plasma, CSF)->Aβ Peptide\nQuantification (ELISA) Data Analysis Data Analysis Aβ Peptide\nQuantification (ELISA)->Data Analysis

Caption: General In Vivo Experimental Workflow.

References

Structural Insights into γ-Secretase Modulation: A Comparative Analysis of (9R)-RO7185876 and Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective Alzheimer's disease therapeutics has led to intense investigation of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. While early efforts focused on inhibitors of γ-secretase (GSIs), significant side effects, primarily due to the inhibition of Notch signaling, hampered their clinical development. This has shifted focus towards γ-secretase modulators (GSMs), which allosterically alter the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides without blocking its overall function. This guide provides a comparative structural and functional analysis of (9R)-RO7185876, a potent GSM, alongside other key γ-secretase ligands.

This compound: A Potent and Selective γ-Secretase Modulator

This compound, a member of the novel triazolo-azepine chemical class, has emerged as a highly potent and selective GSM.[1][2][3] Preclinical studies have demonstrated its excellent in vitro and in vivo drug metabolism and pharmacokinetics (DMPK) profile, positioning it as a promising candidate for the treatment of Alzheimer's disease.[1][2][3]

Functionally, this compound exemplifies the desired profile of a GSM. It effectively reduces the production of the aggregation-prone Aβ42 and Aβ40 peptides while concurrently increasing the levels of shorter, non-amyloidogenic Aβ37 and Aβ38 fragments.[1][2] Crucially, this modulation of Aβ production occurs without inhibiting the cleavage of Notch, a critical transmembrane protein involved in vital cellular signaling pathways.[1][2] This selectivity for APP processing over Notch is a key advantage of GSMs over traditional GSIs.

While a direct cryo-electron microscopy (cryo-EM) or X-ray crystal structure of this compound bound to γ-secretase is not yet publicly available, its well-defined functional characteristics provide a strong basis for comparison with other structurally elucidated γ-secretase ligands.

Comparative Analysis of γ-Secretase Ligands

To understand the structural basis of γ-secretase modulation and inhibition, we compare the known functional data of this compound with that of other well-characterized GSMs and GSIs for which structural information is available.

CompoundClassAβ42 IC50/EC50Aβ40 EffectAβ38/Aβ37 EffectNotch IC50Binding Site (Inferred/Determined)
This compound GSM4 nM (total), 2 nM (free) in HEK293 cells[2]Decrease[1][2]Increase[1][2]>10,000 nM[2]Presumed allosteric site on Presenilin[1][2]
E2012 GSM~100-300 nMDecreaseIncrease>10,000 nMAllosteric site on Presenilin-1 N-terminal fragment (PS1-NTF)[1][4]
Semagacestat (LY450139) GSI10.9 nMDecreaseDecrease14.1 nMActive Site
DAPT GSI~20 nMDecreaseDecrease~11 nMActive Site

Structural Basis of Action: GSMs vs. GSIs

Recent advances in cryo-EM have provided unprecedented insights into the architecture of the multi-subunit γ-secretase complex and how different classes of ligands interact with it.[5][6][7][8]

γ-Secretase Inhibitors (GSIs) , such as DAPT and Semagacestat, are typically active site-directed compounds. They directly bind to the catalytic subunit, Presenilin (PSEN), and block the proteolytic activity of the enzyme. This non-selective inhibition affects the processing of all γ-secretase substrates, including Notch, leading to the observed toxicities.

γ-Secretase Modulators (GSMs) , in contrast, bind to an allosteric site on the enzyme.[1][4] Photoaffinity labeling studies with GSMs like E2012 have indicated a binding site on the N-terminal fragment of Presenilin-1 (PS1-NTF).[1][4] This allosteric binding is thought to induce a conformational change in the enzyme-substrate complex, altering the processivity of cleavage without completely halting it. Molecular modeling studies suggest that GSMs may bind at the enzyme-substrate-membrane interface, thereby influencing substrate positioning and attenuating membrane distortion during cleavage.[9]

Signaling Pathways and Experimental Workflows

APP_Processing_Pathway Amyloid Precursor Protein (APP) Processing Pathway APP APP sAPPb sAPPβ APP->sAPPb cleavage C99 C99 APP->C99 Ab Aβ (Aβ40, Aβ42) C99->Ab AICD AICD C99->AICD Plaques Amyloid Plaques Ab->Plaques BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 shorter_Ab Shorter Aβ (Aβ37, Aβ38) gamma_secretase->shorter_Ab GSI GSIs (e.g., DAPT, Semagacestat) GSI->gamma_secretase inhibit GSM This compound & other GSMs GSM->gamma_secretase modulate

Caption: Amyloid Precursor Protein (APP) Processing and points of intervention.

Experimental_Workflow Characterization of a Novel γ-Secretase Modulator cluster_in_vitro In Vitro Characterization cluster_structural Structural Analysis cluster_in_vivo In Vivo Evaluation Assay Cell-based Aβ Assay (e.g., H4 cells) Quantify Quantify Aβ species (Aβ42, 40, 38, 37) Assay->Quantify Notch_Assay Notch Reporter Assay (e.g., HEK293 cells) IC50 Determine IC50/EC50 Notch_Assay->IC50 Quantify->IC50 CryoEM Cryo-EM of γ-secretase in complex with modulator Binding_Site Identify Binding Site CryoEM->Binding_Site Photoaffinity Photoaffinity Labeling Photoaffinity->Binding_Site Modeling Molecular Modeling Modeling->Binding_Site Animal_Model Transgenic Mouse Model (e.g., APP-Swe) Dosing Compound Administration Animal_Model->Dosing Brain_Analysis Brain Aβ Level Analysis Dosing->Brain_Analysis PKPD Pharmacokinetics/ Pharmacodynamics Brain_Analysis->PKPD

Caption: Experimental workflow for characterizing a novel γ-secretase modulator.

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation are plated in 96-well plates.[10] Test compounds are serially diluted and added to the cells. After a 24-hour incubation, the supernatant is collected to quantify the levels of secreted Aβ peptides (Aβ42, Aβ40, Aβ38, and Aβ37) using specific AlphaLISA or ELISA kits.[10] IC50 and EC50 values are calculated from the dose-response curves using non-linear regression analysis.[10]

Notch Cellular Reporter Assay HEK293 cells stably expressing human Notch1 and a luciferase reporter gene under the control of a CSL-responsive promoter are used.[10] Cells are treated with test compounds for 20-24 hours. The luciferase activity is then measured, which reflects the level of Notch signaling. A decrease in luciferase signal indicates inhibition of the Notch pathway.[10]

Cryo-Electron Microscopy (Cryo-EM) of γ-Secretase The human γ-secretase complex is purified from cell lines overexpressing its four subunits (PSEN1, Nicastrin, APH-1, and PEN-2).[5][11] For structural analysis of ligand binding, the purified complex is incubated with the compound of interest. The sample is then vitrified on EM grids and imaged using a transmission electron microscope. Single-particle analysis is performed to reconstruct a high-resolution 3D map of the complex, allowing for the visualization of the ligand binding pocket.[5]

Photoaffinity Labeling A photo-reactive version of the GSM or GSI, often containing a benzophenone (B1666685) group and a biotin (B1667282) tag, is synthesized.[1][4] This probe is incubated with cell membranes or purified γ-secretase. Upon UV irradiation, the probe covalently crosslinks to its binding partner. The biotin tag is then used to enrich the crosslinked protein(s) for identification by mass spectrometry, allowing for the precise mapping of the binding site.

Conclusion

This compound represents a significant advancement in the development of γ-secretase modulators for Alzheimer's disease. Its potent and selective modulation of Aβ production, coupled with a lack of Notch inhibition, underscores the therapeutic potential of this class of compounds. While the precise structural details of its interaction with γ-secretase await elucidation, comparative analysis with other structurally characterized ligands provides a strong framework for understanding its mechanism of action. The continued application of advanced structural biology techniques, such as cryo-EM, will be instrumental in guiding the rational design of the next generation of safer and more effective γ-secretase modulators.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。